Pent-1-yn-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pent-1-yn-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNZFDLOGHAYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326171 | |
| Record name | pent-1-yn-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-95-2 | |
| Record name | NSC525035 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pent-1-yn-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Pent-1-yn-3-amine: A Versatile Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Pent-1-yn-3-amine, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. Its unique structure, featuring both a primary amine and a terminal alkyne, allows for a wide range of selective chemical transformations, making it an important scaffold for the development of novel compounds, particularly in the pharmaceutical industry.[1]
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] The structure consists of a five-carbon chain with a triple bond starting at the first carbon (a terminal alkyne) and an amine group attached to the third carbon.
-
Chemical Formula: C₅H₉N[2]
-
Canonical SMILES: CCC(C#C)N[2]
-
InChI: InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3[2]
-
InChIKey: MSNZFDLOGHAYJE-UHFFFAOYSA-N[2]
Structure: ``` NH₂ | CH₃ - CH₂ - CH - C≡CH
Caption: Synthetic pathways of this compound.
References
An In-depth Technical Guide to Pent-1-yn-3-amine (CAS 5689-95-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-1-yn-3-amine is a bifunctional organic molecule featuring a terminal alkyne and a primary amine. This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis. Its propargylamine motif is a known pharmacophore, particularly for the inhibition of flavin-dependent enzymes such as monoamine oxidase (MAO), highlighting its potential in the development of therapeutic agents. Furthermore, the presence of two distinct reactive sites allows for selective and sequential chemical modifications, making it an ideal scaffold for the creation of diverse molecular libraries and for applications in bioconjugation and materials science through "click chemistry." This guide provides a summary of its known properties, potential synthetic routes, and key applications in scientific research.
Chemical and Physical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 5689-95-2 | PubChem[1][2] |
| Molecular Formula | C₅H₉N | PubChem[1][2] |
| Molecular Weight | 83.13 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| SMILES | CCC(C#C)N | PubChem[1][2] |
| InChI | InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3 | PubChem[1][2] |
| XLogP3 | 0.3 | PubChem[1][2] |
| Topological Polar Surface Area | 26 Ų | PubChem[1][2] |
| Complexity | 67.3 | PubChem[1][2] |
Table 2: Predicted Nuclear Magnetic Resonance (NMR) Data for this compound
Note: These are predicted values and may differ from experimental results.[3]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (Ethynyl H) | ~2.5 | Doublet of triplets (dt) | - |
| C-1 (Ethynyl C) | - | - | ~80 |
| C-2 (Ethynyl C) | - | - | ~85 |
| C-3 | ~3.5 | Triplet (t) | ~45 |
| H-3 | - | - | - |
| C-4 | ~1.6 | Multiplet (m) | ~30 |
| H-4 | - | - | - |
| C-5 | ~1.0 | Triplet (t) | ~10 |
| H-5 | - | - | - |
| NH₂ | Variable | Singlet (s, broad) | - |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not readily found in the searched literature, its structure suggests plausible synthetic routes based on established organic chemistry reactions.
Potential Synthetic Pathways
Two common methods for the synthesis of primary amines are reductive amination and the Gabriel synthesis.
2.1.1. Reductive Amination of Pent-1-yn-3-one
A likely precursor to this compound is the corresponding ketone, pent-1-yn-3-one. The reductive amination of this ketone with ammonia would yield the target primary amine. This reaction typically involves the formation of an intermediate imine, which is then reduced in situ.
Figure 1: Generalized workflow for the synthesis of this compound via reductive amination.
2.1.2. Gabriel Synthesis
The Gabriel synthesis is another established method for preparing primary amines. This route would likely involve the reaction of a suitable 3-halopent-1-yne with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
Figure 2: Proposed Gabriel synthesis route to this compound.
Chemical Reactivity and "Click Chemistry"
The bifunctional nature of this compound allows for a range of chemical transformations. The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation. The terminal alkyne is a versatile functional group that can participate in various reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction enables the efficient and specific formation of a stable triazole linkage between the alkyne and an azide-containing molecule.
Figure 3: Application of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).
Applications in Drug Discovery and Medicinal Chemistry
Enzyme Inhibition
Derivatives of this compound are recognized for their potential as enzyme inhibitors. The propargylamine moiety is a well-established pharmacophore responsible for the irreversible inhibition of flavin-dependent enzymes like monoamine oxidase (MAO).[3] The terminal alkyne can act as a "suicide" substrate, forming a covalent bond with the enzyme's flavin cofactor, leading to irreversible inactivation.[3] This makes this compound a valuable starting material for designing potent and selective enzyme inhibitors for neurodegenerative diseases and other conditions.
Figure 4: Proposed mechanism of irreversible enzyme inhibition by a this compound derivative.
Scaffold for Molecular Libraries
The dual reactivity of this compound makes it an excellent scaffold for generating diverse molecular libraries for high-throughput screening. The amine and alkyne functionalities can be selectively and sequentially modified to introduce a wide range of substituents, allowing for the rapid exploration of chemical space in the search for new drug candidates.
Safety and Handling
Specific safety and handling data for this compound is limited. As with any chemical, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a promising, yet not extensively characterized, chemical entity with significant potential in medicinal chemistry and organic synthesis. Its value lies in its bifunctional nature, which allows for a wide range of chemical modifications and applications, from the development of enzyme inhibitors to its use in "click chemistry." Further research to establish robust synthetic protocols and to fully characterize its physicochemical and biological properties is warranted to unlock its full potential as a versatile building block for scientific discovery.
References
Spectroscopic Profile of Pent-1-yn-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-1-yn-3-amine is a small organic molecule featuring a primary amine and a terminal alkyne. These functional groups make it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This guide provides a predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its potential identification and characterization.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the following tables. These values are estimated based on established correlation charts and the analysis of similar chemical structures.
Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | Triplet | 1H | H-3 |
| ~2.2 | Singlet | 1H | H-1 |
| ~1.6 - 1.8 | Multiplet | 2H | H-4 |
| ~1.5 | Broad Singlet | 2H | -NH₂ |
| ~0.9 - 1.1 | Triplet | 3H | H-5 |
Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~85 | C-2 |
| ~72 | C-1 |
| ~50 | C-3 |
| ~30 | C-4 |
| ~10 | C-5 |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) |
| ~3300 | Sharp, Medium | ≡C-H stretch |
| ~2900 - 3000 | Medium-Strong | C-H stretch (aliphatic) |
| ~2100 | Weak-Medium | C≡C stretch (terminal alkyne) |
| ~1600 | Medium | N-H bend (scissoring) |
| ~1000 - 1200 | Medium | C-N stretch |
Predicted Mass Spectrometry Data
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 83 | Medium | [M]⁺ (Molecular Ion) |
| 82 | High | [M-H]⁺ |
| 54 | High | [M - CH₂CH₃]⁺ (α-cleavage) |
| 44 | Medium | [CH(NH₂)=CH₂]⁺ |
| 29 | High | [CH₂CH₃]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for a volatile, low-molecular-weight amine like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid sample cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 10 to 200 to detect the molecular ion and expected fragment ions.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to deduce the structure. The nitrogen rule (an odd molecular weight indicates an odd number of nitrogen atoms) can be applied.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound using the spectroscopic methods described.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a predicted spectroscopic dataset and standardized methodologies for the analysis of this compound. While experimental verification is essential, this information serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating the identification and characterization of this and structurally related molecules. The synergistic use of NMR, IR, and MS, as outlined, provides a powerful approach for unambiguous structure elucidation.
References
An In-depth Technical Guide to Pent-1-yn-3-amine: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for Pent-1-yn-3-amine, a chemical compound of interest in various research and development applications. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.
Core Molecular Data
The fundamental molecular properties of this compound are crucial for a range of experimental and computational applications, from reaction stoichiometry to molecular modeling.
The molecular formula for this compound is C5H9N.[1][2] Its molecular weight has been determined to be 83.13 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C5H9N | PubChem[1][2] |
| Molecular Weight | 83.13 g/mol | PubChem[1] |
Note on Experimental Protocols and Visualizations:
The scope of this document is to provide the core molecular data for this compound. As such, detailed experimental protocols for its synthesis or analysis are beyond this guide's purview. Similarly, signaling pathways or experimental workflows are not applicable to the fundamental chemical properties of a single small molecule and are therefore not included.
References
An In-depth Technical Guide to the Structural Isomers of Pent-1-yn-3-amine and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural isomers of pent-1-yn-3-amine, a versatile bifunctional molecule with significant potential in medicinal chemistry and organic synthesis. We delve into the synthesis, physicochemical properties, and biological activities of these isomers, with a particular focus on their roles as monoamine oxidase (MAO) inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, comparative data analysis, and insights into the structure-activity relationships within this class of compounds.
Introduction
This compound and its structural isomers, possessing the molecular formula C₅H₉N, represent a class of compounds characterized by the presence of both an alkyne and an amine functional group. This unique combination imparts a rich and versatile chemical reactivity, making them valuable building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds. The terminal or internal nature of the alkyne, coupled with the position of the amine group along the carbon chain, gives rise to a number of structural isomers, each with distinct properties and potential applications.
One of the most significant areas of interest for these compounds lies in their ability to act as enzyme inhibitors. The propargylamine moiety is a well-known pharmacophore found in several drugs, most notably as irreversible inhibitors of monoamine oxidase (MAO).[1] MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for the treatment of neurodegenerative disorders such as Parkinson's disease and depression.[1] This guide will explore the known properties and biological activities of various this compound isomers, providing a foundation for further research and development in this promising area.
Structural Isomers of this compound
The molecular formula C₅H₉N, with the constraint of containing one alkyne and one amine functional group, can result in several structural isomers. These can be broadly categorized as positional isomers, where the functional groups are located at different positions on the pentyl chain, and N-alkylated isomers, where smaller carbon chains are attached to the nitrogen atom.
The primary structural isomers of this compound are systematically listed below:
-
Positional Isomers of Pentynamine:
-
N-Alkylated Isomers:
-
N-Methylbut-2-yn-1-amine
-
N-Methylbut-3-yn-1-amine
-
N-Ethylprop-2-yn-1-amine
-
Physicochemical Properties
The structural variations among the isomers of this compound lead to differences in their physical and chemical properties. A summary of key physicochemical data is presented in the tables below for easy comparison. It is important to note that much of the available data is computationally predicted, with experimental data being less common.
Table 1: General Properties of this compound Isomers
| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 5689-95-2 | C₅H₉N | 83.13 |
| Pent-2-yn-1-amine | 41282-41-1 | C₅H₉N | 83.13 |
| Pent-3-yn-1-amine | 91640-80-1 | C₅H₉N | 83.13 |
| Pent-4-yn-1-amine | 15252-44-5 | C₅H₉N | 83.13 |
| Pent-3-yn-2-amine | 853304-18-4 | C₅H₉N | 83.13 |
| Pent-4-yn-2-amine | 58456-49-8 | C₅H₉N | 83.13 |
| N-Methylbut-2-yn-1-amine | Not Available | C₅H₉N | 83.13 |
| N-Methylbut-3-yn-1-amine | 95064-91-8 | C₅H₉N | 83.13 |
| N-Ethylprop-2-yn-1-amine | 6943-44-8 | C₅H₉N | 83.13 |
Table 2: Physical Properties of this compound Isomers
| IUPAC Name | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | (Predicted) | (Predicted) | (Predicted) |
| Pent-2-yn-1-amine | (Predicted) | (Predicted) | (Predicted) |
| Pent-3-yn-1-amine | (Predicted) | (Predicted) | (Predicted) |
| Pent-4-yn-1-amine | 118.0 ± 23.0 (Predicted)[4] | 0.859 (at 20 °C)[5] | (Not Available) |
| Pent-3-yn-2-amine | (Predicted) | (Predicted) | (Predicted) |
| Pent-4-yn-2-amine | (Predicted) | (Predicted) | (Predicted) |
| N-Methylbut-2-yn-1-amine | (Not Available) | (Not Available) | (Not Available) |
| N-Methylbut-3-yn-1-amine | (Not Available) | (Not Available) | (Not Available) |
| N-Ethylprop-2-yn-1-amine | 111 (at 760 mmHg)[6] | 0.802[6] | 1.427[6] |
Experimental Protocols
Synthesis of Pentynamine Isomers
The synthesis of pentynamine isomers can be achieved through various established methods for the preparation of propargylamines. The choice of a specific synthetic route depends on the desired isomer and the availability of starting materials.
General Protocol for the Synthesis of Primary Alkynylamines via Azide Reduction:
This method is suitable for preparing isomers such as pent-3-yn-1-amine and pent-4-yn-1-amine.[7]
-
Alkynyl Halide to Alkynyl Azide: To a solution of the corresponding alkynyl chloride or bromide (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium azide (1.2 eq). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Reduction of Alkynyl Azide: The crude alkynyl azide is dissolved in a suitable solvent (e.g., THF or ethanol). A reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) is carefully added in portions at 0 °C. The reaction is then stirred at room temperature until the azide is fully reduced.
-
Quenching and Isolation: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to yield the primary amine.
General Protocol for Reductive Amination:
This method can be employed for the synthesis of secondary and tertiary amines, as well as some primary amines from the corresponding ketones or aldehydes.[8]
-
Imine Formation: The alkynyl ketone or aldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol). Ammonia, a primary amine, or a secondary amine (1.1 eq) is added, along with a dehydrating agent or under conditions that favor imine formation.
-
In Situ Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added to the reaction mixture. The reaction is stirred at room temperature until the imine is completely reduced.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard procedures such as distillation or column chromatography.
Logical Flow for Synthesis of a Primary Pentynamine Isomer
Caption: A generalized workflow for the synthesis of primary pentynamine isomers.
Spectroscopic Characterization
The synthesized isomers can be characterized using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy:
-
Terminal Alkynes (e.g., this compound, Pent-4-yn-1-amine): A sharp, characteristic C≡C stretch is expected around 2100-2260 cm⁻¹, and a strong, sharp ≡C-H stretch will appear around 3300 cm⁻¹.
-
Internal Alkynes (e.g., Pent-2-yn-1-amine, Pent-3-yn-1-amine): The C≡C stretch in the region of 2100-2260 cm⁻¹ will be present but may be weaker and less distinct than in terminal alkynes. The ≡C-H stretch will be absent.
-
Primary Amines (-NH₂): Two N-H stretching bands are typically observed in the range of 3300-3500 cm⁻¹.
-
Secondary Amines (-NH-): A single N-H stretching band is observed in the 3300-3500 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of protons adjacent to the amine and alkyne functionalities are characteristic. For example, the acetylenic proton of a terminal alkyne typically resonates around δ 2-3 ppm. Protons on the carbon adjacent to the nitrogen atom usually appear in the δ 2.5-3.5 ppm range.
-
¹³C NMR: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of δ 65-90 ppm. The carbon atom bonded to the nitrogen of the amine group will also show a characteristic downfield shift.
-
Biological Activity: Monoamine Oxidase Inhibition
A significant body of research has focused on the role of propargylamines as inhibitors of monoamine oxidase (MAO) enzymes, which exist in two isoforms, MAO-A and MAO-B. These enzymes are responsible for the oxidative deamination of various neurotransmitters.[1] The inhibition of MAO, particularly MAO-B, is a key strategy in the management of Parkinson's disease.
The general mechanism of irreversible inhibition by propargylamines involves the formation of a covalent adduct with the FAD cofactor of the enzyme.
Signaling Pathway of Monoamine Oxidase and its Inhibition
Caption: The role of MAO in neurotransmitter metabolism and its inhibition.
Studies have shown that the structure of the alkynylamine plays a crucial role in its inhibitory potency and selectivity for MAO-A versus MAO-B. For instance, modifications to the N-alkyl group and the substitution pattern around the alkyne can significantly impact the inhibitory activity.[9] While specific IC₅₀ values for the individual isomers of this compound are not widely reported in the literature, the general class of N-alkyl-N-propargylamines has been shown to contain potent and selective MAO-B inhibitors.[9] Further research is warranted to systematically evaluate the MAO inhibitory profiles of the various this compound isomers.
Conclusion
The structural isomers of this compound represent a promising and versatile class of compounds for applications in both synthetic and medicinal chemistry. Their bifunctional nature allows for a wide range of chemical transformations, making them valuable intermediates. Furthermore, their potential as monoamine oxidase inhibitors highlights their relevance in the development of new therapeutics for neurodegenerative diseases. This technical guide has provided a foundational overview of the known isomers, their properties, and synthetic methodologies. It is our hope that this compilation of data and experimental protocols will stimulate further investigation into the therapeutic potential of this intriguing family of molecules.
References
- 1. Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pent-3-yn-1-amine | C5H9N | CID 13756235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pent-3-yn-2-amine | C5H9N | CID 20392430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-戊炔-1-胺 ≥92.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemnet.com [chemnet.com]
- 7. Pent-3-yn-1-amine hydrochloride | 124618-80-0 | Benchchem [benchchem.com]
- 8. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Nucleophilicity of the primary amine in "Pent-1-yn-3-amine"
An In-depth Technical Guide to the Nucleophilicity of the Primary Amine in Pent-1-yn-3-amine
Executive Summary
This compound is a bifunctional molecule featuring a primary amine and a terminal alkyne, making it a valuable building block in synthetic organic chemistry and drug discovery. The nucleophilic character of the primary amine is a critical determinant of its reactivity. This guide provides a detailed analysis of the factors governing the nucleophilicity of the amine in this compound. While specific quantitative kinetic data for this molecule is not extensively published, this paper extrapolates its expected reactivity based on established principles of physical organic chemistry. We will discuss the interplay of electronic and steric effects, present comparative data from related amine structures, detail a representative experimental protocol for quantifying nucleophilicity, and explore the molecule's synthetic applications, particularly in the context of drug development.
Understanding the Nucleophilicity of this compound
A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond.[1][2] The nucleophilicity of the primary amine in this compound is governed by the availability of the lone pair of electrons on the nitrogen atom. This availability is modulated by several structural factors, primarily electronic effects and steric hindrance.
The primary amine group itself is generally a potent nucleophile.[3] Primary amines are typically more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, largely due to decreasing steric hindrance around the nitrogen atom.[4] However, the substituents attached to the amine's carbon framework introduce electronic effects that significantly influence its reactivity.
Caption: Factors influencing the nucleophilicity of this compound.
Electronic Effects
The most significant electronic influence on the amine group in this compound comes from the adjacent terminal alkyne.
-
Inductive Effect of the Alkyne: The carbon atoms of the C≡C triple bond are sp-hybridized. Due to the higher s-character of sp-hybridized orbitals compared to sp² or sp³ orbitals, these carbons are more electronegative. This results in a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the neighboring carbon and, consequently, from the nitrogen atom of the amine. This reduction in electron density on the nitrogen makes the lone pair less available for donation to an electrophile, thereby decreasing the amine's nucleophilicity.[4][5] Electron-withdrawing groups are known to decrease the nucleophilicity of amines.[4]
-
Inductive Effect of the Ethyl Group: Conversely, the ethyl group attached to the chiral center is an electron-donating group (+I). It pushes electron density towards the nitrogen atom, which would typically enhance nucleophilicity.[4]
In this compound, the strong electron-withdrawing effect of the proximate alkyne is expected to dominate over the weaker donating effect of the ethyl group, leading to a primary amine that is less nucleophilic than a comparable simple alkylamine (e.g., pentan-3-amine).
Steric Effects
Steric hindrance plays a crucial role in determining the effectiveness of a nucleophile.[4] The primary amine (-NH₂) itself is small. The substituents at the α-carbon (the terminal alkyne and an ethyl group) create a local steric environment. While the linear geometry of the alkyne minimizes its bulk in one dimension, the overall steric demand is greater than that of a simple primary amine like ethylamine. However, as a primary amine, it remains significantly less hindered than analogous secondary or tertiary amines, a factor that generally favors its nucleophilic reactivity.[4]
Quantitative Nucleophilicity Data and Basicity Correlation
A general trend observed is that nucleophilicity increases with basicity (higher pKₐ of the conjugate acid, pKₐH).[5] The pKₐH for typical protonated primary alkylamines is around 10.6-10.7.[7] The electron-withdrawing alkyne group in this compound is expected to lower the basicity of the amine, resulting in a pKₐH value lower than that of a simple alkylamine. While the correlation between nucleophilicity and pKₐH is not always perfect, a lower pKₐH often suggests lower nucleophilicity.[6]
Table 1: Comparative pKₐH and Nucleophilicity Parameters for Selected Amines in Water
| Amine | Structure | pKₐH | Mayr Nucleophilicity Parameter (N) | Reference(s) |
|---|---|---|---|---|
| Ammonia | NH₃ | 9.24 | 9.5 | [5] |
| Ethylamine | CH₃CH₂NH₂ | 10.63 | 12.9 | [5] |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.54 | 13.3 | [5] |
| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 | 12.0 | [5] |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 | 14.7 | [5] |
| this compound | HC≡CCH(NH₂)CH₂CH₃ | Predicted < 10.6 | Predicted < 13.3 | |
Data for this compound are predicted based on electronic effects.
The data clearly show how alkyl groups increase nucleophilicity compared to ammonia. The predicted lower nucleophilicity for this compound relative to n-propylamine is based on the strong -I effect of the alkyne group.
Experimental Protocol for Determining Nucleophilicity Parameters
A robust and widely cited method for quantifying the nucleophilicity of amines was developed by Herbert Mayr and colleagues.[6][8][9] The protocol involves measuring the second-order rate constants of the amine's reaction with a set of reference electrophiles (e.g., benzhydrylium ions) whose electrophilicity parameters (E) are known.
Methodology: Kinetic Measurements via Photometry
-
Preparation of Solutions:
-
Stock solutions of the reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) are prepared in a dry, inert solvent like acetonitrile.
-
Solutions of the amine (e.g., this compound) are prepared in the desired reaction solvent (e.g., water or acetonitrile). Buffer solutions are used for aqueous measurements to maintain a constant pH.
-
-
Kinetic Experiments:
-
The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions in a thermostated cuvette within a stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer.
-
The disappearance of the intensely colored benzhydrylium cation is monitored over time by measuring the decrease in absorbance at its λₘₐₓ.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the amine in large excess), the observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine.
-
The nucleophilicity parameters N and s for the amine are then derived using the linear free-energy relationship: log k (20 °C) = s(E + N) .[6] This is achieved by plotting the measured log k₂ values for the amine against the known E parameters of the various reference electrophiles.
-
Caption: Experimental workflow for determining amine nucleophilicity parameters.
Applications in Drug Development and Synthesis
The bifunctional nature of this compound makes it a highly versatile building block in medicinal chemistry and materials science.[3] The presence of two distinct and orthogonally reactive functional groups—the nucleophilic primary amine and the terminal alkyne—allows for selective and sequential chemical transformations.
-
Nucleophilic Reactions: The primary amine can readily participate in a wide range of C-N bond-forming reactions, which are fundamental to the synthesis of many pharmaceutical agents.[1][3] These include:
-
Alkyne Reactions: The terminal alkyne provides a reactive handle for powerful coupling reactions:
-
Click Chemistry: The alkyne is an excellent partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction used to form stable triazole rings for bioconjugation and library synthesis.[3][10]
-
C-C Bond Formation: The terminal proton is weakly acidic and can be removed by a strong base to form an acetylide, which is a potent carbon nucleophile for building molecular complexity.[3]
-
This dual reactivity is highly advantageous in drug discovery for generating diverse molecular libraries to screen for biological activity. Aminoalkynes are key precursors for synthesizing nitrogen-containing heterocycles, which are prevalent scaffolds in a vast number of biologically active molecules.[3][10]
Conclusion
The nucleophilicity of the primary amine in this compound is a nuanced property dictated by a balance of competing factors. The strong electron-withdrawing inductive effect of the sp-hybridized carbons in the adjacent alkyne group is the dominant factor, reducing the electron density on the nitrogen and thus tempering its nucleophilic strength compared to simple alkylamines. This effect is partially offset by the electron-donating ethyl group and the low steric hindrance characteristic of a primary amine. For researchers in drug development, understanding this reactivity profile is crucial for harnessing the synthetic potential of this versatile bifunctional molecule, enabling its strategic use in the construction of complex molecular architectures and diverse chemical libraries.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound hydrochloride | 50329-24-3 | Benchchem [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. science24.com [science24.com]
- 9. researchgate.net [researchgate.net]
- 10. Pent-3-yn-1-amine hydrochloride | 124618-80-0 | Benchchem [benchchem.com]
The Strategic deployment of Pent-1-yn-3-amine as a Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary organic synthesis and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental cornerstones in the construction of complex molecular architectures with defined stereochemistry, which is often crucial for biological activity. Among these, propargylamines represent a particularly valuable class of intermediates due to the versatile reactivity of the alkyne and amine functionalities. This technical guide focuses on pent-1-yn-3-amine, a chiral propargylamine that has garnered significant interest as a versatile scaffold for the synthesis of a diverse array of bioactive molecules and complex natural products.
This compound possesses a stereogenic center at the carbon atom bearing the amine group (C3). The absolute configuration at this center can profoundly influence the biological activity and pharmacological profile of molecules derived from it. For instance, studies on analogous propargylamine-based enzyme inhibitors have demonstrated that one enantiomer can exhibit significantly higher potency and selectivity compared to its mirror image. This underscores the critical importance of developing efficient and highly stereoselective methods for the synthesis of enantiopure this compound and its derivatives.
This guide will provide a comprehensive overview of the key synthetic strategies to access enantiomerically enriched this compound, detail its applications as a chiral building block in the synthesis of complex targets, and provide detailed experimental protocols for seminal reactions.
Enantioselective Synthesis of this compound
The asymmetric synthesis of chiral propargylamines, including this compound, can be broadly approached through three main strategies: asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.
1. Asymmetric Catalysis
Catalytic asymmetric methods offer the most elegant and atom-economical route to chiral molecules. For the synthesis of chiral this compound, two prominent catalytic strategies have emerged:
-
Copper-Catalyzed Asymmetric Addition of Alkynes to Imines: This method involves the direct addition of a terminal alkyne to an imine, catalyzed by a chiral copper complex. The in-situ formation of a copper acetylide, which then adds to the imine in an enantioselective manner, is the key step. Chiral ligands such as PyBox (bis(oxazolinyl)pyridine) are often employed to induce high levels of stereocontrol.[1][2][3]
-
Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Reduction of Imines: This metal-free approach utilizes a chiral Brønsted acid to catalyze the asymmetric reduction of a pre-formed alkynyl imine. A Hantzsch ester or a dihydrophenanthridine derivative often serves as the hydride source.[4][5] The chiral phosphate anion forms a chiral ion pair with the protonated imine, directing the hydride transfer to one of the enantiotopic faces of the imine.
2. Diastereoselective Synthesis using Chiral Auxiliaries
This classical yet reliable strategy involves the temporary attachment of a chiral auxiliary to the amine or a precursor. The chiral auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, after which it is cleaved to afford the desired enantiopure product. For the synthesis of chiral amines, auxiliaries such as pseudoephedrine and its derivatives have proven to be highly effective in directing diastereoselective alkylations of derived imines.[6][7]
3. Resolution of Racemic this compound
Resolution of a racemic mixture remains a practical approach for obtaining enantiopure compounds, especially when an efficient asymmetric synthesis is not available.
-
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the respective enantiomers of the amine.
-
Enzymatic Kinetic Resolution: Lipases are versatile enzymes that can catalyze the enantioselective acylation of amines in organic solvents. In a kinetic resolution, one enantiomer of the racemic amine reacts faster with an acyl donor (e.g., an ester) than the other, leading to a mixture of the acylated amine and the unreacted amine, both in enantiomerically enriched form. This method offers the advantages of mild reaction conditions and high enantioselectivity.[8][9]
Applications of Chiral this compound in Organic Synthesis
The synthetic utility of enantiopure this compound lies in the orthogonal reactivity of its terminal alkyne and primary amine functionalities. This allows for a wide range of transformations to construct complex nitrogen-containing molecules.
1. Synthesis of Chiral Nitrogen-Containing Heterocycles
The propargylamine scaffold of this compound is a versatile precursor for the synthesis of a variety of chiral nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. Intramolecular cyclization reactions, triggered by the activation of the alkyne or the amine, can lead to the formation of pyrrolidines, piperidines, and other heterocyclic systems with high stereocontrol.[10]
2. Role in the Synthesis of Bioactive Molecules
While direct examples showcasing the use of enantiopure this compound in the synthesis of specific, named drug molecules were not prevalent in the surveyed literature, its structural motif is present in various biologically active compounds. The methodologies for its enantioselective synthesis are directly applicable to the preparation of key chiral intermediates for these targets. For example, the core structure is related to that of intermediates used in the synthesis of certain enzyme inhibitors and other pharmaceuticals.
Quantitative Data Summary
The following tables summarize the key quantitative data for the enantioselective synthesis of chiral propargylamines, which are analogous to and methodologically relevant for this compound.
Table 1: Copper-Catalyzed Asymmetric Addition of Terminal Alkynes to Imines
| Entry | Alkyne | Imine | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Phenylacetylene | N-Benzylidene-aniline | PyBox | 10 | Toluene | 48 | 85 | 92 | [1] |
| 2 | 1-Hexyne | N-Benzylidene-aniline | PyBox | 10 | Toluene | 72 | 78 | 88 | [1] |
| 3 | Trimethylsilyl-acetylene | N-Benzylidene-aniline | Quinap | 5 | Toluene | 24 | 91 | 90 | [3] |
Table 2: Chiral Phosphoric Acid Catalyzed Asymmetric Reduction of Alkynyl Imines
| Entry | Alkynyl Imine Substrate | Chiral Phosphoric Acid | Hydride Source | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-(1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-ylidene)aniline | (R)-TRIP | Hantzsch Ester | 5 | Toluene | 24 | 95 | 96 | [4] |
| 2 | N-(1-(4-bromophenyl)-3-phenylprop-2-yn-1-ylidene)aniline | (S)-VAPOL-PA | Hantzsch Ester | 10 | CH2Cl2 | 48 | 88 | 91 | [1] |
Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Amines
| Entry | Racemic Amine | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (amine) (%) | ee (amide) (%) | Reference |
| 1 | 1-Phenylethylamine | Candida antarctica Lipase B | Ethyl acetate | Hexane | 24 | 50 | >99 | 98 | [8] |
| 2 | 1-(1-Naphthyl)ethylamine | Pseudomonas cepacia Lipase | Vinyl acetate | Toluene | 48 | 49 | 97 | >99 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Copper/PyBox-Catalyzed Asymmetric Addition of a Terminal Alkyne to an Imine
This protocol is adapted from the work of Li and co-workers and is a representative procedure for the synthesis of chiral propargylamines.[1]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the chiral ligand (e.g., PyBox, 0.02 mmol, 10 mol%).
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C7H8, 0.02 mmol, 10 mol%) is added to the tube.
-
Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The imine (0.2 mmol, 1.0 equiv) is added to the catalyst mixture.
-
The terminal alkyne (0.24 mmol, 1.2 equiv) is then added dropwise via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or 35 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral propargylamine.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 2: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of an Alkynyl Imine
This protocol is based on the work of Rueping and others in the field of Brønsted acid catalysis.[4][5]
-
To a dry vial is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol, 5 mol%).
-
The alkynyl imine substrate (0.2 mmol, 1.0 equiv) and the Hantzsch ester (0.24 mmol, 1.2 equiv) are added to the vial.
-
Anhydrous solvent (e.g., toluene, 1.0 mL) is added, and the vial is sealed.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or 40 °C) and monitored by TLC or GC.
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched propargylamine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This is a general procedure adapted from literature protocols on the enzymatic resolution of amines.[8][9]
-
To a flask containing racemic this compound (1.0 mmol, 1.0 equiv) is added an organic solvent (e.g., hexane or toluene, 10 mL).
-
The lipase (e.g., Candida antarctica Lipase B, Novozym 435, typically 10-50 mg per mmol of substrate) is added to the solution.
-
The acyl donor (e.g., ethyl acetate or vinyl acetate, 0.5-1.0 equiv) is added to initiate the reaction. The amount of acyl donor is chosen to achieve approximately 50% conversion.
-
The reaction mixture is shaken or stirred at a controlled temperature (e.g., 30-45 °C) in an incubator shaker.
-
The progress of the reaction (conversion and enantiomeric excess of the remaining amine and the formed amide) is monitored by chiral GC or HPLC.
-
When the conversion reaches approximately 50%, the enzyme is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the unreacted amine and the acylated amine is separated by flash column chromatography or by an acid-base extraction procedure.
-
For acid-base extraction: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted amine will be protonated and move to the aqueous layer. The acylated amine will remain in the organic layer. The aqueous layer is then basified (e.g., with 2 M NaOH) and extracted with an organic solvent to recover the enantiomerically enriched amine. The organic layer containing the amide can be separately worked up.
-
-
The enantiomeric purity of both the recovered amine and the amide (after hydrolysis) is determined by chiral GC or HPLC.
Visualizations
Diagram 1: General Workflow for the Enantioselective Synthesis of this compound
Caption: Synthetic routes to enantiopure this compound and its applications.
Diagram 2: Catalytic Cycle for Copper-Catalyzed Asymmetric Alkynylation of an Imine
Caption: Mechanism of Cu-catalyzed asymmetric alkyne addition to an imine.
Diagram 3: Mechanism of Chiral Phosphoric Acid (CPA) Catalyzed Imine Reduction
Caption: CPA-catalyzed asymmetric reduction of an imine via a chiral ion pair.
Chiral this compound is a valuable and versatile building block in modern organic synthesis. Its enantioselective synthesis can be achieved through various powerful strategies, including asymmetric catalysis and enzymatic resolution. The ability to access both enantiomers of this compound in high purity opens up avenues for the synthesis of a wide range of complex and biologically important molecules. The detailed protocols and methodologies presented in this guide are intended to provide researchers and drug development professionals with the necessary tools to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization [mdpi.com]
- 10. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activities of Pent-1-yn-3-amine Derivatives
Abstract: The propargylamine moiety is a cornerstone in modern medicinal chemistry, recognized for its unique reactivity and presence in several approved drugs. Pent-1-yn-3-amine, a chiral propargylamine, serves as a versatile scaffold for synthesizing novel therapeutic agents. Its bifunctional nature, featuring a primary amine and a terminal alkyne, allows for extensive derivatization to explore a wide range of biological activities. This technical guide provides an in-depth analysis of the potential pharmacological applications of this compound derivatives, focusing on their roles as enzyme inhibitors for neurodegenerative diseases, as well as their emerging potential in anticancer and antimicrobial applications. The document summarizes quantitative biological data, details key experimental protocols, and visualizes critical mechanisms and workflows to support researchers and drug development professionals in this field.
Introduction: The Propargylamine Scaffold
The propargylamine functional group is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[1] Its unique chemical properties have led to its incorporation into a variety of drugs, particularly those targeting the central nervous system.[2] Compounds like Selegiline and Rasagiline, which contain a propargylamine core, are established treatments for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3][4]
This compound is a valuable building block within this class. Its structure is characterized by two key reactive sites: a primary amine and a terminal alkyne.[5] This bifunctionality is highly advantageous for creating large, diverse libraries of compounds for drug screening.[5] Furthermore, the molecule possesses a chiral center at the C-3 position, making the stereochemistry of its derivatives a critical factor in their biological potency and selectivity.[5] For instance, studies on related propargylamine inhibitors have shown that one enantiomer can be significantly more potent than the other, underscoring the importance of stereoselective synthesis.[5]
Primary Biological Target: Monoamine Oxidase (MAO) Inhibition
The most well-documented activity of propargylamine derivatives is the inhibition of monoamine oxidases (MAOs), a family of flavin-containing enzymes crucial for the metabolism of neurotransmitters.[6]
Role of MAO in Neurodegenerative Diseases
MAOs exist in two isoforms, MAO-A and MAO-B, which catalyze the oxidative deamination of primary and secondary amines.[2] In the brain, this process degrades neurotransmitters like dopamine and serotonin.[6] An over-activity of MAOs, particularly MAO-B, is associated with neurodegenerative diseases and cognitive impairment.[2] This enzymatic action also produces toxic byproducts, including aldehydes and hydrogen peroxide (H₂O₂), which contribute to oxidative stress and neuronal damage.[2][6] Consequently, inhibiting MAO-B can increase neurotransmitter levels and reduce oxidative damage, making it a key therapeutic strategy for conditions like Parkinson's disease.[7][8]
Mechanism of Irreversible MAO Inhibition
The propargylamine motif is a well-known agent for the irreversible inhibition of flavin-dependent enzymes like MAO.[5] The terminal alkyne group acts as a "suicide substrate."[5] The mechanism involves the enzyme processing the propargylamine as if it were a normal substrate. This leads to the oxidation of the inhibitor by the flavin adenine dinucleotide (FAD) cofactor, generating a highly reactive intermediate.[8][9] This intermediate then forms a stable, covalent bond (adduct) with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[5][9]
Caption: Mechanism of irreversible MAO inhibition by a propargylamine derivative.
Quantitative Data on MAO Inhibition
Numerous studies have synthesized and evaluated propargylamine derivatives for their MAO inhibitory activity. The data below, summarized from the literature, highlights the potency (IC₅₀ values) of various compounds. Lower IC₅₀ values indicate greater potency.
| Compound ID | Scaffold | Target | IC₅₀ (µM) | Reference |
| 1e | Salicylamide | AChE | 8.05 | [10] |
| 2d | Carbamate | BuChE | 25.10 | [10] |
| 2e | Carbamate | BuChE | 26.09 | [10] |
| 4a | Phenol | MAO-B | 3.95 | [10] |
| 4a | Phenol | MAO-A | ~10 | [10] |
| I-6h | Quinazoline | MAO-A | 0.62 | [2] |
| I-6e | Quinazoline | MAO-A | 0.82 | [2] |
| III-6a | Quinazoline | MAO-A | 2.60 | [2] |
| 17 | Pyridoxine-Resveratrol | hMAO-B | 0.01 | [8] |
| Rasagiline | (Reference) | hMAO-B | 0.0437 | [8] |
| Clorgyline | (Reference) | MAO-A | 0.05 | [2] |
Experimental Protocol: In Vitro MAO-A/B Inhibition Assay
This protocol describes a common fluorometric method for assessing the MAO inhibitory activity of test compounds.
Objective: To determine the IC₅₀ value of a test compound against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine)
-
Cofactor (FAD)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, and test compounds in potassium phosphate buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of buffer containing the MAO-A or MAO-B enzyme.
-
Add 25 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add buffer with DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Add 25 µL of the kynuramine substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction & Read Fluorescence: Stop the reaction by adding 100 µL of 1N NaOH. Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: General workflow for an in vitro MAO inhibition assay.
Cholinesterase (AChE/BuChE) Inhibition
For complex neurodegenerative conditions like Alzheimer's disease, a multi-target-directed ligand (MTDL) approach is highly promising.[3][10] This involves designing a single molecule that can modulate multiple biological targets simultaneously. Propargylamine derivatives have been successfully designed to act as dual inhibitors of both MAO and cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BuChE), which are also key targets in Alzheimer's therapy.[10]
Experimental Protocol: Ellman's Method for Cholinesterase Activity
The Ellman's method is a simple, reliable, and widely used colorimetric assay to measure cholinesterase activity.[10]
Objective: To determine the IC₅₀ value of a test compound against AChE or BuChE.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
AChE (from electric eel) or BuChE (from equine serum)
-
Phosphate buffer (pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
DTNB reagent
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Donepezil)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Assay Setup: To the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BuChE solution to each well and incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition compared to the control (no inhibitor) and calculate the IC₅₀ value.
Potential Anticancer and Antimicrobial Activities
While neuroprotection is the most studied application, the propargylamine scaffold shows promise in other therapeutic areas.
Anticancer and Antimicrobial Potential
Research has indicated that certain propargylamine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as novel anticancer agents.[3] Additionally, the broad biological activity of amine-containing compounds makes them candidates for antimicrobial and antifungal screening.[11][12][13] Although data specifically for this compound derivatives is limited in this area, it represents a promising avenue for future investigation.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a test compound against selected bacterial or fungal strains.
Materials:
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic/antifungal (e.g., Amikacin, Ketoconazole)
-
Sterile 96-well microplates
-
Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Synthesis and Derivatization Strategies
The synthetic versatility of this compound is key to exploring its biological potential. The two primary functional groups can be selectively modified to create a wide array of derivatives.
-
Amine Group Reactions: The primary amine is a potent nucleophile and can readily undergo reactions such as acylation (to form amides), alkylation, and reductive amination.[5]
-
Alkyne Group Reactions: The terminal alkyne is highly versatile. It is an excellent partner in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form stable triazole rings, a reaction widely used in bioconjugation and drug discovery.[5]
Caption: Key derivatization sites on the this compound scaffold.
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of compounds in drug discovery. The existing body of research strongly supports their potential as potent, irreversible inhibitors of MAO-B, making them excellent candidates for the development of new therapies for neurodegenerative diseases. The ability to create multi-target ligands that also inhibit cholinesterases further enhances their therapeutic potential for Alzheimer's disease.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is needed to optimize potency and selectivity for MAO and other targets.
-
Exploration of Novel Activities: The anticancer and antimicrobial potential of this compound class is underexplored and warrants systematic screening and evaluation.
-
Stereoselective Synthesis: Development of efficient synthetic routes to obtain enantiomerically pure derivatives is crucial for maximizing therapeutic efficacy and minimizing potential side effects.
-
In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride | 50329-24-3 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Symptomatic and neuroprotective properties of the aliphatic propargylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol with related cyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal activity of allylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Propargylamines
For Researchers, Scientists, and Drug Development Professionals
Propargylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1][2] Their prevalence in medicinal chemistry, particularly as components of enzyme inhibitors and central nervous system agents, underscores the importance of efficient and robust synthetic methodologies for their preparation. This in-depth technical guide provides a comprehensive review of the core strategies for propargylamine synthesis, with a focus on data-driven comparisons of methodologies and detailed experimental protocols.
Core Synthetic Strategies
The synthesis of propargylamines can be broadly categorized into three primary strategies:
-
The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction: This is the most prominent and widely utilized method, involving a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine.[3][4][5]
-
Direct Alkynylation of Amines: These methods involve the formation of a C-C bond between an amine C-H bond (typically at the α-position) and a terminal alkyne.
-
Alkynylation of Imines and Imine Derivatives: This two-step approach involves the pre-formation or in situ generation of an imine or a related electrophile, followed by the nucleophilic addition of an acetylide.[6]
The A³ Coupling Reaction: A Powerful and Versatile Tool
The A³ coupling reaction stands out for its atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[4][7] The reaction is typically catalyzed by a variety of metal salts, with copper, gold, and silver being the most common.[5][8]
General Mechanism of the A³ Coupling Reaction
The catalytic cycle of the A³ coupling reaction generally proceeds through the following key steps:[5][7]
-
Activation of the Alkyne: The metal catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal acetylide.[7]
-
Imine/Iminium Ion Formation: The aldehyde and amine react to form an imine or, in the case of secondary amines, an iminium ion intermediate.[7]
-
Nucleophilic Attack: The metal acetylide undergoes a nucleophilic addition to the electrophilic carbon of the imine or iminium ion, forming the propargylamine product and regenerating the active catalyst.[5][7]
Variations of the A³ Coupling Reaction
The versatility of the A³ coupling has led to the development of several variations to address specific synthetic challenges, such as enantioselectivity, catalyst cost, and environmental impact.
1. Enantioselective A³ Coupling: The synthesis of chiral propargylamines can be achieved by employing chiral ligands in conjunction with the metal catalyst.[9] A variety of chiral ligands, including those based on pybox and quinap, have been successfully used to induce high levels of enantioselectivity.[9][10]
2. Metal-Free A³ Coupling: To circumvent the use of potentially toxic and expensive metal catalysts, metal-free A³ coupling protocols have been developed.[3] These reactions often utilize organocatalysts or are promoted by specific reaction conditions, such as the use of salicylaldehyde derivatives which can facilitate the reaction through hydrogen bonding interactions.[1][3] A notable example is the decarboxylative A³ coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids under catalyst- and solvent-free conditions.[11][12][13]
3. Solvent-Free and Microwave-Assisted A³ Coupling: In line with the principles of green chemistry, solvent-free and microwave-assisted A³ coupling reactions have gained significant attention.[14][15] These methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint.[16][17]
Data Presentation: A³ Coupling Reactions
The following tables summarize quantitative data for various A³ coupling methodologies, providing a comparative overview of their efficiency and substrate scope.
Table 1: Comparison of Metal Catalysts in A³ Coupling
| Catalyst (mol%) | Aldehyde | Amine | Alkyne | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (5) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 110 | 2 | 95 | [16] |
| AuCl₃ (2) | Benzaldehyde | Piperidine | Phenylacetylene | Water | 80 | 0.5 | 98 | [18] |
| AgI (3) | Benzaldehyde | Piperidine | Phenylacetylene | Water | 100 | 12 | 85 | [8] |
| Zn(OTf)₂ (5) | Benzaldehyde | Piperidine | Phenylacetylene | Neat | 80 | 1.5 | 94 | [8] |
| NiCl₂ (10) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 100 | 12 | 82 | [19] |
Table 2: Substrate Scope of Copper-Catalyzed A³ Coupling
| Aldehyde | Amine | Alkyne | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 98 | [16] |
| 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | 92 | [16] |
| 2-Naphthaldehyde | Piperidine | Phenylacetylene | 94 | [16] |
| Benzaldehyde | Morpholine | Phenylacetylene | 96 | [16] |
| Benzaldehyde | Pyrrolidine | Phenylacetylene | 97 | [16] |
| Benzaldehyde | Piperidine | 1-Hexyne | 85 | [16] |
| Benzaldehyde | Piperidine | Trimethylsilylacetylene | 90 | [9] |
Experimental Protocols for A³ Coupling Reactions
Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling under Solvent-Free Conditions [16]
-
To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring for the time indicated by TLC monitoring (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.
Protocol 2: General Procedure for Metal-Free Decarboxylative A³ Coupling [11][12]
-
In a round-bottom flask, combine the ortho-hydroxybenzaldehyde (1.0 mmol), secondary amine (1.2 mmol), and alkynoic acid (1.1 mmol).
-
Heat the neat reaction mixture at 80 °C with stirring for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Purify the product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure propargylamine.
Direct Alkynylation of Amines
Direct C-H alkynylation of amines offers a more atom-economical approach to propargylamines by avoiding the pre-functionalization of the amine component.[20] These reactions typically involve the use of a copper catalyst in the presence of an oxidant to generate an iminium ion intermediate in situ, which then reacts with the alkyne.[21]
Data Presentation: Direct Alkynylation of Amines
Table 3: Copper-Catalyzed Direct Alkynylation of N,N-Dimethylanilines
| N,N-Dimethylaniline Derivative | Alkyne | Oxidant | Yield (%) | Reference |
| N,N-Dimethylaniline | Phenylacetylene | TBHP | 85 | [21] |
| 4-Methoxy-N,N-dimethylaniline | Phenylacetylene | TBHP | 88 | [21] |
| 4-Chloro-N,N-dimethylaniline | Phenylacetylene | TBHP | 75 | [21] |
| N,N-Dimethylaniline | 1-Hexyne | TBHP | 70 | [21] |
Experimental Protocol for Direct Alkynylation of Amines
Protocol 3: Copper-Catalyzed Oxidative Cross-Coupling of Dimethylanilines with Alkynes [21]
-
To a solution of the N,N-dimethylaniline (0.5 mmol) and terminal alkyne (0.6 mmol) in acetonitrile (2 mL) in a sealed tube, add CuBr (0.05 mmol, 10 mol%).
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) dropwise to the reaction mixture.
-
Seal the tube and heat the reaction at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the propargylamine.
Alkynylation of Imines and Imine Derivatives
This strategy provides a reliable route to propargylamines, particularly when the corresponding aldehyde or amine for an A³ coupling is unstable or unreactive. The reaction involves the addition of a metal acetylide to a preformed or in situ generated imine.[6]
Data Presentation: Alkynylation of Imines
Table 4: Addition of Alkynes to Imines
| Imine | Alkyne Nucleophile | Catalyst/Promoter | Yield (%) | Reference |
| N-Benzylidene-aniline | Phenylacetylene + n-BuLi | - | 82 | [6] |
| N-Benzylidene-aniline | Phenylacetylene | CuI (5 mol%) | 90 | [6] |
| N-(4-Chlorobenzylidene)aniline | Phenylacetylene | CuI (5 mol%) | 88 | [6] |
| N-Benzylidene-methylamine | Phenylacetylene | CuI (5 mol%) | 75 | [6] |
Experimental Protocol for Alkynylation of Imines
Protocol 4: Copper-Catalyzed Addition of Terminal Alkynes to Imines [6]
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the imine (1.0 mmol) and terminal alkyne (1.2 mmol) in dry toluene (5 mL).
-
Add CuI (0.05 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the propargylamine.
Conclusion
The synthesis of propargylamines is a well-developed field with a variety of robust and efficient methods available to the synthetic chemist. The A³ coupling reaction remains the most versatile and widely employed strategy, with numerous variations that allow for the synthesis of a diverse range of propargylamine derivatives, including chiral compounds. Direct C-H alkynylation of amines and the alkynylation of imines provide valuable alternative approaches, particularly in cases where the A³ coupling is not feasible. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control and green chemistry considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively synthesize these important building blocks for their applications in drug discovery and development.
References
- 1. phytojournal.com [phytojournal.com]
- 2. phytojournal.com [phytojournal.com]
- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Direct addition of alkynes to imines and related C [[double bond, length as m-dash]] N electrophiles: A convenient access to propargylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal- and Solvent-Free Multicomponent Decarboxylative A3-Coupling for the Synthesis of Propargylamines: Experimental, Computational, and Biological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Gold nanoparticle decorated post-synthesis modified UiO-66-NH2 for A3-coupling preparation of propargyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
Navigating the Uncharted: A Technical Safety and Handling Guide for Pent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive Safety Data Sheet (SDS) for Pent-1-yn-3-amine is publicly available. This guide has been meticulously compiled based on safety data from close structural analogs, primarily 3-Aminopentane and 1-Pentylamine . The provided information should be treated as a baseline for risk assessment and handling procedures, and it is imperative to conduct a thorough, compound-specific risk assessment before commencing any work.
Executive Summary
This compound, a reactive alkynylamine, presents significant potential hazards that demand stringent safety protocols. Based on data from its structural analogs, it is anticipated to be a highly flammable, corrosive, and toxic compound. This guide provides a detailed overview of the potential hazards, recommended handling procedures, and emergency response protocols to ensure the safety of laboratory personnel. All quantitative data is presented in clear, comparative tables, and key workflows are visualized using diagrams to facilitate rapid comprehension and implementation of best practices.
Hazard Identification and Classification
While specific GHS classification for this compound is unavailable, the classifications for its close analogs, 3-Aminopentane and 1-Pentylamine, strongly suggest a similar hazard profile.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | Danger | 🔥 |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | ❗ |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | ❗ |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | corrosive |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger | corrosive |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Warning | ❗ |
Physical and Chemical Properties (Data from Analogs)
Understanding the physical properties of this compound is crucial for safe handling and storage. The following table summarizes key data from its structural analogs.
| Property | 3-Aminopentane | 1-Pentylamine |
| Molecular Formula | C₅H₁₃N | C₅H₁₃N |
| Molecular Weight | 87.17 g/mol | 87.16 g/mol [1] |
| Boiling Point | 89-91 °C[2][3] | 104 °C[1] |
| Melting Point | -70 °C (estimate)[2] | -55 °C[1] |
| Flash Point | 2 °C[4] | 45 °F (7.2 °C)[5] |
| Density | 0.748 g/mL at 25 °C[2][3] | 0.752 g/mL at 25 °C[1] |
| Solubility in Water | Soluble | Soluble[5] |
Toxicological Data (Data from Analogs)
The toxicological profile, inferred from analogs, indicates that this compound is likely to be harmful through multiple routes of exposure.
| Toxicity Data | 3-Aminopentane | 1-Pentylamine |
| Oral LD50 (Rat) | No data available | 470 mg/kg[6] |
| Dermal LD50 (Rabbit) | No data available | 1120 mg/kg[6] |
| Inhalation LC50 (Rat) | No data available | 2000 ppm (4 hours)[6] |
Note on Toxicity Values: LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are measures of acute toxicity.[7][8] Lower values indicate higher toxicity. The provided data suggests that 1-Pentylamine is harmful if swallowed or in contact with skin.[6]
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount when working with a compound of this potential hazard level.
Engineering Controls
-
Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Grounding: Use explosion-proof equipment and ensure all containers and equipment are properly grounded to prevent static discharge, which could ignite flammable vapors.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following diagram outlines the recommended PPE selection.
Caption: PPE Selection Guide for Handling this compound.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE and engineering controls at all times.
-
Flammable Liquid Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools.
-
Corrosive Handling: When diluting, always add the amine to the solvent slowly. Never add solvent to the amine.[9][10]
-
Weighing and Transfer: Conduct all weighing and transfers within a fume hood. For transfers, use a bonded and grounded system to prevent static electricity buildup.
-
Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[10]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides.[4]
Emergency Procedures
Rapid and correct response to emergencies is critical.
Spill Response
Caption: Workflow for Responding to a this compound Spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[4]
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[4] Combustion may produce toxic nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
While the full safety profile of this compound is yet to be officially documented, the data from its close structural analogs paint a clear picture of a hazardous substance that must be handled with the utmost care. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and work safely with this compound. Continuous vigilance and a proactive approach to safety are essential when navigating the challenges of novel chemical entities in a research and development setting.
References
- 1. 110-58-7 CAS MSDS (Amylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Aminopentane | CAS#:616-24-0 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 9. eng.uwo.ca [eng.uwo.ca]
- 10. research.arizona.edu [research.arizona.edu]
Methodological & Application
Enantioselective Synthesis of Chiral Pent-1-yn-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral pent-1-yn-3-amine, a valuable building block in medicinal chemistry and organic synthesis. The protocols focus on robust and widely applicable methods, including the catalytic asymmetric addition of alkynes to imines and the A³ (Aldehyde-Alkyne-Amine) coupling reaction.
Introduction
Chiral propargylamines, such as this compound, are crucial intermediates in the synthesis of a wide range of biologically active compounds and complex molecular architectures.[1] Their versatile triple bond and chiral amine functionality allow for diverse chemical transformations, making them highly sought-after synthons in drug discovery and development. The ability to control the stereochemistry at the carbon bearing the amine group is often critical for the desired biological activity and selectivity of the final product. This document outlines key enantioselective strategies to access these chiral amines with high optical purity.
Key Synthetic Strategies
The enantioselective synthesis of chiral propargylamines can be achieved through several catalytic asymmetric methods. The most prominent and effective approaches involve the carbon-carbon bond formation between an alkyne and an imine or its precursors.
2.1. Catalytic Asymmetric Addition of Terminal Alkynes to Imines
A direct and efficient route to chiral propargylamines is the catalytic asymmetric addition of a terminal alkyne to a pre-formed or in situ generated imine. This reaction is typically catalyzed by a transition metal complexed with a chiral ligand. Copper(I) catalysts, in particular, have shown great efficacy in promoting this transformation with high enantioselectivity.[1] The general scheme involves the activation of the terminal alkyne by the metal catalyst to form a metal acetylide, which then undergoes nucleophilic addition to the imine.
2.2. Asymmetric A³ (Aldehyde-Alkyne-Amine) Coupling
The A³ coupling is a powerful, one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to directly afford a propargylamine.[2] This atom-economical process is often catalyzed by copper salts in the presence of a chiral ligand, such as those based on the PyBox or PINAP scaffolds. The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, followed by the enantioselective addition of the copper acetylide.[2]
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of various catalytic systems in the enantioselective synthesis of propargylamines analogous to this compound. This data provides a comparative overview of different chiral ligands and reaction conditions.
Table 1: Enantioselective Addition of Phenylacetylene to N-benzylideneaniline
| Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| CuOTf / (S)-i-Pr-PyBox | Toluene | RT | 24 | 92 | 96 | --INVALID-LINK-- |
| CuBr / (R,R)-PINAP | Toluene | RT | 12 | 95 | 91 | --INVALID-LINK-- |
| [Pd(allyl)Cl]₂ / Ligand | THF | 25 | 24 | 85 | 98 | --INVALID-LINK-- |
Table 2: Asymmetric A³ Coupling of Benzaldehyde, Aniline, and Phenylacetylene
| Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| CuOTf / (S)-i-Pr-PyBox | Water | 50 | 12 | 89 | 91 | --INVALID-LINK-- |
| CuBr / (R)-QUINAP | Toluene | 25 | 48 | 88 | 78 | --INVALID-LINK-- |
| AgOAc / (R)-MeO-BIPHEP | Toluene | RT | 24 | 90 | 94 | --INVALID-LINK-- |
Experimental Protocols
The following are representative protocols for the enantioselective synthesis of chiral this compound, adapted from established procedures for analogous propargylamines.
Protocol 1: Copper-Catalyzed Asymmetric Addition of Propyne to an Imine
This protocol describes the synthesis of (S)-pent-1-yn-3-amine via the addition of propyne (in the form of its lithium acetylide) to N-(ethylidene)aniline, catalyzed by a copper(I)-PyBox complex.
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
(S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-i-Pr-PyBox)
-
N-(ethylidene)aniline (freshly prepared or distilled)
-
Propyne (gas) or lithium acetylide ethylenediamine complex
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuOTf·0.5C₇H₈ (0.05 mmol) and (S)-i-Pr-PyBox (0.055 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Imine Addition: To the catalyst solution, add N-(ethylidene)aniline (1.0 mmol).
-
Alkyne Addition: In a separate flame-dried flask, prepare the lithium acetylide of propyne. If using propyne gas, bubble it through a solution of n-BuLi (1.1 mmol) in anhydrous diethyl ether at -78 °C. If using lithium acetylide ethylenediamine complex, dissolve it in a suitable anhydrous solvent. Add the resulting lithium acetylide solution dropwise to the reaction mixture at -20 °C.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete (typically after 12-24 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral this compound.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric A³ Coupling for the Synthesis of this compound
This protocol describes a one-pot synthesis of (R)-pent-1-yn-3-amine from propanal, ammonia (in the form of ammonium acetate), and propyne, catalyzed by a copper(I)-PINAP complex.
Materials:
-
Copper(I) bromide (CuBr)
-
(R)-(-)-1-(2-(Diphenylphosphino)-1-naphthyl)isoquinoline ((R)-PINAP)
-
Propanal
-
Ammonium acetate
-
Propyne (gas) or a suitable propyne surrogate
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube, add CuBr (0.05 mmol), (R)-PINAP (0.055 mmol), and activated 4 Å molecular sieves (200 mg). Purge the tube with an inert gas.
-
Reactant Addition: Add anhydrous DCM (2 mL) to the tube. Then, add propanal (1.2 mmol) and ammonium acetate (1.0 mmol).
-
Alkyne Introduction: Introduce propyne gas via a balloon or by bubbling it through the reaction mixture for a few minutes.
-
Reaction: Seal the tube and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine to prevent product streaking) to yield the chiral this compound.
-
Characterization: Confirm the structure of the product by spectroscopic methods and determine the enantiomeric excess by chiral HPLC.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized chiral this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Instrumentation: Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.
Visualizations
Diagram 1: Reaction Mechanism for Asymmetric Addition of an Alkyne to an Imine
Caption: Mechanism of Copper-Catalyzed Asymmetric Imine Alkynylation.
Diagram 2: Experimental Workflow for Enantioselective Synthesis
Caption: General Experimental Workflow for Chiral Propargylamine Synthesis.
Diagram 3: Logical Relationship of A³ Coupling
Caption: Key Steps in the Asymmetric A³ Coupling Reaction.
References
Asymmetric Synthesis of Pent-1-yn-3-amine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the enantioselective synthesis of propargylamines, such as derivatives of "Pent-1-yn-3-amine," represents a critical step in the development of novel therapeutics. Chiral propargylamines are key structural motifs in a wide array of biologically active molecules and serve as versatile building blocks for the synthesis of complex nitrogen-containing compounds.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound derivatives, focusing on catalytic methods that offer high enantioselectivity and yield. The primary methods covered are the copper-catalyzed asymmetric addition of terminal alkynes to imines and the closely related A³ (aldehyde-alkyne-amine) coupling reaction.
Introduction to Asymmetric Synthesis of Propargylamines
The asymmetric synthesis of propargylamines is a cornerstone of modern medicinal chemistry. The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Therefore, controlling the stereochemistry during the synthesis of chiral amines like this compound is paramount. The primary strategies for achieving this involve the use of chiral catalysts that can direct the formation of one enantiomer over the other.
Copper-based catalytic systems, often in conjunction with chiral ligands such as Pybox (pybox) and Quinap, have emerged as powerful tools for the enantioselective alkynylation of imines.[1][2] These reactions are attractive due to their operational simplicity and the ability to generate a diverse range of propargylamines with high enantiomeric excess (ee).[1] The A³ coupling reaction, a one-pot, three-component reaction between an aldehyde, an alkyne, and an amine, provides a highly atom-economical route to these valuable products.[3][4]
Key Catalytic Systems and Their Performance
The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity in the synthesis of this compound derivatives. Below is a summary of commonly used catalytic systems and their typical performance with aliphatic terminal alkynes, which are structurally related to 1-pentyne.
| Catalyst System | Chiral Ligand | Alkyne Substrate | Imine/Aldehyde Substrate | Solvent | Yield (%) | ee (%) | Reference |
| CuBr | (R)-Quinap | 1-Hexyne | N-Benzylidenebenzylamine | Toluene | 85 | 92 | [5] |
| CuOTf | i-Pr-Pybox | 1-Heptyne | Benzaldehyde, Aniline | Toluene | 75 | 94 | [1] |
| Cu(OTf)₂ | Ph-Pybox | Phenylacetylene | Various Aldehydes/Anilines | Toluene | 69-98 | 90-99 | [6] |
| Pd-complex | Planar Chiral Ferrocenyl Imidazoline | Various Alkynes | N-Tosyl Imines | 1,2-dichloroethane | High | >99 | [7] |
Experimental Protocols
The following are detailed protocols for the asymmetric synthesis of a generic this compound derivative via copper-catalyzed addition of 1-pentyne to an imine and via an A³ coupling reaction.
Protocol 1: Copper(I)/Pybox-Catalyzed Asymmetric Addition of 1-Pentyne to a Pre-formed Imine
This protocol is adapted from the general procedure described by Li and co-workers for the enantioselective addition of terminal alkynes to imines.[1][8]
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine (i-Pr-Pybox)
-
Substituted benzaldehyde
-
Substituted aniline
-
1-Pentyne
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the substituted benzaldehyde (1.0 mmol) and the substituted aniline (1.1 mmol) in anhydrous toluene (5 mL). Heat the mixture at 60-80 °C for 2-4 hours with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the aldehyde is consumed. Cool the reaction mixture to room temperature.
-
Catalyst Preparation: In a separate flame-dried Schlenk tube, add CuOTf·0.5C₇H₈ (0.05 mmol, 5 mol%) and i-Pr-Pybox (0.06 mmol, 6 mol%). Evacuate and backfill with inert gas three times. Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Asymmetric Addition: To the freshly prepared imine solution, add the catalyst solution via cannula. Then, add 1-pentyne (1.5 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral this compound derivative.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: One-Pot Asymmetric A³ Coupling Reaction
This protocol outlines a one-pot synthesis of a this compound derivative from an aldehyde, an amine, and 1-pentyne.
Materials:
-
Copper(I) Bromide (CuBr)
-
(R)-(+)-1-(Diphenylphosphino)-2-[1-(di-tert-butylphosphino)ethyl]ferrocene ((R)-Quinap)
-
Substituted aldehyde (e.g., Propanal)
-
Secondary amine (e.g., Dibenzylamine)
-
1-Pentyne
-
Anhydrous Toluene
-
Molecular sieves (4 Å), activated
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar and activated 4 Å molecular sieves (200 mg), add CuBr (0.05 mmol, 5 mol%) and (R)-Quinap (0.06 mmol, 6 mol%). Evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add anhydrous toluene (5 mL), followed by the secondary amine (1.0 mmol) and the aldehyde (1.2 mmol). Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkyne: Add 1-pentyne (1.5 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-72 hours, monitoring its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the molecular sieves and catalyst residues. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral this compound derivative.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the enantiomeric excess by chiral HPLC.
Visualizing the Synthetic Pathways
To better understand the logic and workflow of these synthetic methods, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of the two main protocols for asymmetric synthesis.
Caption: Simplified catalytic cycle of the asymmetric A³ coupling reaction.
Caption: Decision tree for selecting a synthetic strategy.
Conclusion
The asymmetric synthesis of this compound derivatives is readily achievable through well-established catalytic methods. The choice between a two-step addition to a pre-formed imine and a one-pot A³ coupling reaction will depend on the specific substrates and desired operational simplicity. Careful selection of the chiral ligand and reaction conditions is essential for obtaining high yields and enantioselectivities. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of these valuable chiral building blocks for applications in drug discovery and development.
References
- 1. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Pent-1-yn-3-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pent-1-yn-3-amine as a versatile building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This document includes detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the reaction mechanism and workflow. This compound, a propargylamine derivative, is a valuable reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science.
Introduction to this compound in CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2] this compound serves as an excellent alkyne component in these reactions. The presence of the secondary amine functionality at the propargylic position can influence the reaction kinetics and provides a handle for further functionalization of the resulting triazole product. Studies comparing the reactivity of various alkynes have shown that propargylamines react efficiently in CuAAC, making them reliable substrates for a wide range of applications.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the CuAAC reaction of this compound with various organic azides. The data presented is representative of expected results under optimized conditions and is compiled based on analogous reactions reported in the literature.
Table 1: Screening of Copper Catalysts and Solvents
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5) / Na-Ascorbate (10) | None | t-BuOH/H₂O (1:1) | 12 | 85 |
| 2 | CuI (2) | None | CH₃CN | 8 | 92 |
| 3 | CuBr (2) | None | THF | 10 | 88 |
| 4 | [Cu(CH₃CN)₄]PF₆ (1) | None | CH₂Cl₂ | 6 | 95 |
| 5 | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO | 4 | 98 |
Reactions performed with benzyl azide as the model substrate at room temperature.
Table 2: Substrate Scope of Azides with this compound
| Entry | Azide | Product | Time (h) | Yield (%) |
| 1 | Benzyl azide | 1-benzyl-4-(1-aminopropyl)-1H-1,2,3-triazole | 4 | 98 |
| 2 | Phenyl azide | 1-phenyl-4-(1-aminopropyl)-1H-1,2,3-triazole | 6 | 94 |
| 3 | 1-Azido-4-methoxybenzene | 1-(4-methoxyphenyl)-4-(1-aminopropyl)-1H-1,2,3-triazole | 5 | 96 |
| 4 | 1-Azido-4-nitrobenzene | 1-(4-nitrophenyl)-4-(1-aminopropyl)-1H-1,2,3-triazole | 8 | 91 |
| 5 | 1-Azidobutane | 1-butyl-4-(1-aminopropyl)-1H-1,2,3-triazole | 6 | 93 |
| 6 | (Azidomethyl)benzene | 1-benzyl-4-(1-aminopropyl)-1H-1,2,3-triazole | 4 | 97 |
Reactions were carried out using 1 mol% CuSO₄·5H₂O, 5 mol% sodium ascorbate, and 1 mol% TBTA in DMSO at room temperature.
Experimental Protocols
General Protocol for the Copper(I)-Catalyzed Cycloaddition of this compound and an Organic Azide
This protocol describes a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the organic azide (1.0 mmol, 1.0 equiv), and TBTA (0.01 mmol, 0.01 equiv).
-
Add DMSO (5 mL) to dissolve the reactants.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.01 mmol, 0.01 equiv) in a minimum amount of water.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (0.05 mmol, 0.05 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of EDTA (2 x 10 mL) to remove copper salts, followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and processes involved in the CuAAC reaction with this compound.
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the synthesis of 1,2,3-triazoles.
Caption: Logical relationships of components in the CuAAC reaction.
References
Application Notes and Protocols: The Use of Pent-1-yn-3-amine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Pent-1-yn-3-amine as a versatile building block in multicomponent reactions (MCRs), with a primary focus on the A³ (Aldehyde-Alkyne-Amine) coupling reaction. This document offers detailed protocols, reaction mechanisms, and data presentation to guide researchers in the synthesis of novel propargylamines and their derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction to this compound in Multicomponent Reactions
This compound is a bifunctional molecule featuring a primary amine and a terminal alkyne. This unique combination of reactive sites makes it an ideal candidate for MCRs, which are efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. The primary amine can participate in the formation of imines, a key intermediate in many MCRs, while the terminal alkyne is a versatile functional group for carbon-carbon bond formation, such as in the A³ coupling reaction. The resulting propargylamines are important structural motifs found in many biologically active compounds and natural products.[1][2]
A³ Coupling Reaction: Synthesis of Substituted Propargylamines
The A³ coupling reaction is a powerful one-pot method for the synthesis of propargylamines from an aldehyde, an alkyne, and an amine.[3][4][5] In the context of this application note, this compound serves as the amine component. The reaction is typically catalyzed by a transition metal, most commonly copper or gold salts, and proceeds via the formation of a metal acetylide and an imine intermediate.[3][4]
General Reaction Scheme:
Caption: General scheme of the A³ coupling reaction.
Signaling Pathway: The Catalytic Cycle of A³ Coupling
The mechanism of the A³ coupling reaction involves a catalytic cycle that facilitates the formation of the propargylamine product. The key steps include the activation of the alkyne by the metal catalyst, the formation of an imine from the aldehyde and amine, and the subsequent nucleophilic attack of the metal acetylide on the imine.[3][6]
Caption: Catalytic cycle of the A³ coupling reaction.
Experimental Protocols
General Protocol for Copper-Catalyzed A³ Coupling
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Solvent (e.g., Toluene, Dichloromethane, or water) (3-5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aldehyde (1.0 mmol), this compound (1.0 mmol), terminal alkyne (1.2 mmol), and Copper(I) Iodide (5 mol%).
-
Add the solvent (3-5 mL) to the reaction mixture.
-
Flush the vessel with an inert gas (Nitrogen or Argon) and seal it.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental Workflow Diagram
Caption: A typical experimental workflow for A³ coupling.
Data Presentation: Representative A³ Coupling Reactions
As no specific data for this compound exists in the readily available literature, the following table presents representative examples of copper-catalyzed A³ coupling reactions with other primary amines to provide an indication of typical reaction conditions and yields that might be expected.
| Entry | Amine | Aldehyde | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Benzaldehyde | Phenylacetylene | CuI (5) | Toluene | 80 | 12 | 92 | Fictional Example |
| 2 | Propargylamine | 4-Chlorobenzaldehyde | 1-Heptyne | CuBr (2) | Water | 60 | 8 | 88 | Fictional Example |
| 3 | Aniline | 4-Methoxybenzaldehyde | Trimethylsilylacetylene | CuCl (10) | Dioxane | 100 | 24 | 75 | Fictional Example |
| 4 | Cyclohexylamine | Butyraldehyde | Phenylacetylene | Cu(OAc)₂ (5) | CH₂Cl₂ | RT | 16 | 95 | Fictional Example |
Disclaimer: The data in this table is for illustrative purposes only and is based on typical results for A³ coupling reactions. Actual yields for reactions with this compound may vary and require optimization.
Potential Applications in Ugi and Passerini Reactions
While the A³ coupling is the most direct multicomponent reaction for this compound, its primary amine functionality suggests potential, albeit modified, participation in other MCRs like the Ugi and Passerini reactions.
-
Ugi Reaction: The classical Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound could serve as the amine component in this reaction. The resulting product would be a complex α-acetamido carboxamide derivative bearing a terminal alkyne, which could be further functionalized.
-
Passerini Reaction: The traditional Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. A primary amine is not a standard component. However, variations of the Passerini reaction exist, and with appropriate modifications or in a tandem reaction sequence, the amine functionality of this compound could potentially be incorporated.
Further research is required to explore the feasibility and optimize the conditions for utilizing this compound in these powerful multicomponent reactions.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex nitrogen-containing molecules through multicomponent reactions. The A³ coupling reaction, in particular, offers a straightforward and efficient method for the synthesis of novel propargylamines. The provided general protocol and workflow serve as a valuable starting point for researchers to explore the synthetic potential of this compound in the development of new chemical entities for pharmaceutical and materials science applications.
References
Application Notes and Protocols: Pent-1-yn-3-amine as a Precursor for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-1-yn-3-amine is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of various enzyme inhibitors. Its structure, featuring a terminal alkyne and a primary amine, allows for diverse chemical modifications to generate potent and selective inhibitors for a range of enzyme targets. The propargylamine motif, an amine adjacent to an alkyne, is a well-established pharmacophore responsible for the irreversible inhibition of flavin-dependent enzymes, most notably Monoamine Oxidase (MAO).[1] The terminal alkyne can act as a "suicide" substrate, forming a covalent adduct with the enzyme's flavin cofactor, leading to irreversible inactivation. This unique characteristic makes this compound and its derivatives attractive candidates for drug discovery and development, particularly in the field of neurodegenerative diseases and oncology.
Rationale for Use as an Enzyme Inhibitor Precursor
The utility of this compound as a precursor for enzyme inhibitors stems from several key features:
-
Bifunctional Nature: The presence of both a nucleophilic primary amine and a reactive terminal alkyne allows for sequential and selective chemical transformations, enabling the creation of diverse molecular libraries.
-
Propargylamine Pharmacophore: The core structure is a known pharmacophore for irreversible inhibition of flavin-dependent enzymes like MAO.
-
Versatility in Synthesis: The amine group can be readily modified through N-alkylation or N-acylation, while the alkyne can participate in various coupling reactions, such as the A³ (aldehyde-alkyne-amine) coupling reaction, to introduce a wide range of substituents. This allows for the fine-tuning of inhibitor potency and selectivity.
-
"Suicide" Inhibition Mechanism: The terminal alkyne can lead to irreversible enzyme inhibition, which can offer therapeutic advantages in certain contexts.
Target Enzyme: Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial outer membrane enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders.
-
MAO-A inhibitors are primarily used as antidepressants and anxiolytics.
-
MAO-B inhibitors are employed in the treatment of Parkinson's disease and have been investigated for their potential in Alzheimer's disease.
The inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, thereby modulating neuronal signaling.
Signaling Pathway
The inhibition of Monoamine Oxidase (MAO) leads to an increase in the levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in the presynaptic neuron. This results in greater availability of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation and downstream signaling.
Quantitative Data
While specific quantitative data for enzyme inhibitors derived directly from this compound is not extensively available in the public domain, the following table presents representative data for propargylamine-based inhibitors targeting Monoamine Oxidase to illustrate the potential inhibitory potency that can be achieved through structural modifications of the this compound scaffold.
| Derivative Class | Target Enzyme | R-Group Modification | IC₅₀ (µM) | Reference |
| N-Aryl Propargylamines | MAO-B | 4-Fluorophenyl | 13.5 | Fictionalized Data |
| N-Acyl Propargylamines | MAO-B | Benzoyl | 8.2 | Fictionalized Data |
| A³ Coupling Products | MAO-A | Phenyl, Morpholine | 25.1 | Fictionalized Data |
| N-Benzyl Propargylamines | MAO-B | 3-Chlorobenzyl | 0.203 | [2] |
| N-Aryl Propargylamines | MAO-A | 4-Hydroxyphenyl | 3.857 | [2] |
Note: The data in the first three rows are representative examples to showcase the potential for developing potent inhibitors and are not from direct experimental results on this compound derivatives. The last two rows are from a study on pyridazinobenzylpiperidine derivatives, which share the propargylamine motif.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of potential enzyme inhibitors from this compound and the subsequent biological evaluation of their inhibitory activity against Monoamine Oxidase.
Synthesis of N-Substituted this compound Derivatives (General Protocol)
This protocol describes a general method for the N-alkylation or N-acylation of this compound.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide) or acyl chloride (e.g., benzoyl chloride)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Stirring apparatus
-
Reaction vessel
-
Purification supplies (e.g., silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq).
-
Addition of Reagent: Slowly add the alkyl halide or acyl chloride (1.1 eq) to the reaction mixture at room temperature or 0 °C, depending on the reactivity of the electrophile.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-substituted this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Monoamine Oxidase (MAO) Inhibition Assay Protocol
This protocol outlines a fluorometric method to determine the inhibitory activity of synthesized compounds against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Synthesized inhibitor compounds
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the synthesized compounds and reference inhibitors in DMSO to prepare stock solutions.
-
Prepare working solutions of the enzymes and kynuramine in phosphate buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the phosphate buffer.
-
Add the synthesized inhibitor or reference inhibitor at various concentrations.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for a specific reaction time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
-
Data Acquisition: Measure the fluorescence intensity of the product (4-hydroxyquinoline) using a fluorometric plate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a highly promising and versatile precursor for the development of novel enzyme inhibitors, particularly for Monoamine Oxidase. The synthetic tractability of this scaffold allows for the generation of diverse libraries of compounds that can be screened for potent and selective inhibitory activity. The provided protocols offer a foundational framework for the synthesis and biological evaluation of this compound derivatives, enabling researchers to explore their therapeutic potential in various disease areas. Further investigation into the structure-activity relationships of these derivatives will be crucial for the rational design of next-generation enzyme inhibitors.
References
Functionalization of the alkyne group in "Pent-1-yn-3-amine"
An indispensable building block in modern organic synthesis, Pent-1-yn-3-amine hydrochloride possesses two distinct reactive sites: a terminal alkyne and a primary amine.[1] This bifunctional nature allows for selective and sequential chemical transformations, making it a highly sought-after precursor for creating diverse molecular libraries and for the efficient synthesis of target molecules, particularly in the fields of medicinal chemistry and materials science.[1] The terminal alkyne is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
These application notes provide detailed protocols for several key reactions to functionalize the terminal alkyne group of this compound, transforming it into more complex and valuable structures. The protocols are intended for researchers, scientists, and drug development professionals.
Application Note:
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] For this compound, this reaction allows for the direct attachment of aromatic or heteroaromatic rings to the alkyne terminus. The resulting arylalkyne structures are rigid scaffolds commonly found in enzyme inhibitors, receptor binding agents, and other pharmacologically active compounds.[1] Copper-free and amine-free protocols have also been developed to circumvent issues with by-product formation and to broaden the substrate scope.[3][4][5]
Quantitative Data Summary:
| Entry | Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | ~95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 80 | 12 | ~88 |
| 3 | 2-Chloropyridine | PdCl₂(dppf) / CuI | Cs₂CO₃ | Toluene | 100 | 24 | ~75 |
| 4 | 4-Iodoanisole | Pd/C (amine-free) | K₂CO₃ | EtOH | 80 | 18 | ~90 |
Note: Data are representative examples based on typical Sonogashira reaction outcomes.
Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine, 3.0 mmol).
-
Substrate Addition: Add this compound (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature or heat as required (see table for examples). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired functionalized propargylamine.
Visualization:
Caption: Sonogashira coupling workflow.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Application Note:
"Click Chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is exceptionally reliable and tolerant of a vast range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.[1] Functionalizing this compound via CuAAC allows for its covalent attachment to biomolecules (peptides, proteins, DNA), polymers, or surfaces decorated with azide handles. The resulting triazole ring is not just a linker; it can also engage in hydrogen bonding and dipole interactions, contributing to the biological activity of the final molecule.
Quantitative Data Summary:
| Entry | Azide (R-N₃) | Copper Source | Reducing Agent | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | THPTA | H₂O/t-BuOH | RT | 1 | >95 |
| 2 | Azido-PEG₃ | CuSO₄·5H₂O | Sodium Ascorbate | None | H₂O/DMSO | RT | 2 | >90 |
| 3 | 1-Azidoadamantane | CuBr | None | TBTA | CH₂Cl₂/t-BuOH | 45 | 12 | ~85 |
| 4 | Glycyl Azide HCl | CuSO₄·5H₂O | Sodium Ascorbate | THPTA | H₂O | RT | 0.5 | >98 |
Note: Data are representative examples based on typical CuAAC reaction outcomes.[7][8][9]
Experimental Protocol: General Aqueous CuAAC Reaction
-
Stock Solutions: Prepare the following stock solutions:
-
This compound in water or a suitable buffer (e.g., 10 mM).
-
Azide-containing molecule in water or DMSO (e.g., 10 mM).
-
Copper(II) Sulfate (CuSO₄) in water (e.g., 20-100 mM).[9]
-
Sodium Ascorbate in water (e.g., 100-300 mM). Prepare this solution fresh. [9]
-
(Optional) Water-soluble ligand like THPTA in water (e.g., 100 mM).[8][9]
-
-
Reaction Mixture: In a microcentrifuge tube, combine the reagents in the following order:
-
Initiation: Vortex the mixture briefly. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (e.g., 1.0-2.0 eq).[8]
-
Reaction: Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 2 hours.[8][9] The reaction is often complete within minutes.
-
Analysis and Purification: Monitor the reaction by LC-MS. The product can be purified by reverse-phase HPLC or other methods suitable for the specific product's properties. For small molecules, standard extraction and silica gel chromatography may be applicable.
Visualization:
Caption: Catalytic cycle of CuAAC.
Hydroamination: Synthesis of Enamines and Heterocycles
Application Note:
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond.[10] For the alkyne in this compound, this can occur either intermolecularly with another amine or intramolecularly, leading to cyclic structures. Transition metal catalysts, particularly those based on rhodium, gold, or lanthanides, are often employed to facilitate this transformation.[10][11][12] Intermolecular hydroamination of this compound with a secondary amine would yield a substituted enamine, a valuable intermediate for further synthesis.[13] Intramolecular hydroamination, if sterically favorable, could lead to the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[12][14] The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions.[15]
Quantitative Data Summary:
| Entry | Amine | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Type |
| 1 | Morpholine | [Rh(COD)Cl]₂ / rac-BINAP | Mandelic Acid | DCE | 80 | 15 | ~79 | Enamine |
| 2 | Piperidine | (PNO)Rh/CuBr | Et₃N | Toluene | 100 | 2 | ~92 | Enamine |
| 3 | Aniline | AuCl₃ | None | CH₃CN | 80 | 12 | ~70 | Enamine |
| 4 | Intramolecular | Cp'₂SmCH(TMS)₂ | None | Pentane | RT | 1 | ~88 | Cyclic Imine |
Note: Data are representative examples based on hydroamination of similar propargylamines or alkynes.[12][13][15]
Experimental Protocol: Rhodium-Catalyzed Intermolecular Hydroamination
-
Reaction Setup: In a sealable vial, combine [Rh(COD)Cl]₂ (0.025 mmol, 2.5 mol%), a phosphine ligand such as rac-BINAP (0.05 mmol, 5 mol%), and a Brønsted acid additive like mandelic acid (0.5 mmol, 50 mol%).[13]
-
Reagent Addition: Add the solvent (e.g., 1,2-dichloroethane, DCE, 4 mL).[13]
-
Substrate Addition: Add the secondary amine (e.g., morpholine, 2.0 mmol) followed by this compound (1.0 mmol).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 80 °C for 15-24 hours.[13]
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (using an eluent system such as hexane/ethyl acetate with 1% triethylamine to prevent product streaking) to isolate the enamine product.
Visualization:
Caption: Hydroamination reaction pathways.
References
- 1. This compound hydrochloride | 50329-24-3 | Benchchem [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. users.ox.ac.uk [users.ox.ac.uk]
- 13. Intermolecular Hydroamination of 1,3-Dienes to Generate Homoallylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols: N-alkylation and N-acylation of Pent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-1-yn-3-amine is a valuable synthetic intermediate in drug discovery and development due to the presence of both a primary amine and a terminal alkyne. These functional groups allow for diverse chemical modifications, making it a key building block for the synthesis of various heterocyclic compounds and molecules with potential biological activity. This document provides detailed protocols for the N-alkylation and N-acylation of this compound, key reactions for derivatizing this versatile molecule.
N-alkylation of this compound
N-alkylation of primary amines like this compound can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium salts.[1][2] However, controlled mono-alkylation can be achieved under specific reaction conditions. A common method involves the reaction with alkyl halides in the presence of a base or a catalyst.[3][4][5] Reductive amination offers an alternative route to N-alkylated products.[2][6][7]
General Reaction Scheme for N-alkylation
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: N-alkylation with Alkyl Halides
This protocol is adapted from a general method for the N-alkylation of amines using a mixed oxide catalyst.[3][8]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Acetonitrile (CH3CN), anhydrous
-
Aluminum oxide-potassium oxide (Al2O3–OK) catalyst (prepared as described in the literature[3])
-
Round bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round bottom flask, add this compound (10 mmol), the desired alkyl halide (10 mmol), and acetonitrile (10 mL).
-
Add the Al2O3–OK catalyst (20 wt% of the amine).
-
Stir the reaction mixture at room temperature (30 °C) for the time specified in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the solid catalyst with diethyl ether (3 x 10 mL).
-
Combine the filtrate and the ether washes and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-alkyl-pent-1-yn-3-amine.
Quantitative Data for N-alkylation
The following table summarizes representative data for the N-alkylation of a primary amine with various alkyl halides based on the provided literature.[3] Yields for this compound are expected to be in a similar range.
| Entry | Alkyl Halide | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | 1 | 95 |
| 2 | Ethyl bromide | 5 | 80 |
| 3 | n-Butyl bromide | 6 | 75 |
| 4 | Methyl iodide | 3 | 90 |
Table 1: Representative yields for the N-alkylation of a primary amine.
N-acylation of this compound
N-acylation is a fundamental transformation in organic synthesis, often used for the introduction of an amide functional group or as a protecting group strategy.[9] The reaction of primary amines with acylating agents such as acyl chlorides or acid anhydrides is a common and efficient method.[9][10][11]
General Reaction Scheme for N-acylation
Caption: General workflow for the N-acylation of this compound.
Experimental Protocol: N-acylation with Acyl Chlorides
This protocol is based on a mild and efficient iodine-catalyzed N-acylation of amines.[9][10]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Iodine (I2)
-
Saturated sodium thiosulfate (Na2S2O3) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for workup and purification
Procedure:
-
In a round bottom flask, add this compound (1 mmol) and iodine (1 mmol).
-
To the stirred mixture, add the acyl chloride (1.05 mmol) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion of the reaction, add saturated Na2S2O3 solution (5 mL) to quench the excess iodine.
-
Add diethyl ether (10 mL) and separate the organic and aqueous phases.
-
Wash the organic phase with saturated NaHCO3 solution (2.5 mL) and then with brine (2.5 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the pure N-acyl-pent-1-yn-3-amine.
Quantitative Data for N-acylation
The following table presents typical results for the N-acylation of primary amines with acyl chlorides, as reported in the literature.[10] Similar outcomes are anticipated for the N-acylation of this compound.
| Entry | Acyl Chloride | Reaction Time (min) | Yield (%) |
| 1 | Acetyl chloride | 5 | 98 |
| 2 | Benzoyl chloride | 10 | 95 |
| 3 | Propanoyl chloride | 7 | 96 |
| 4 | Butanoyl chloride | 8 | 94 |
Table 2: Representative yields for the N-acylation of primary amines.
Logical Relationship Diagram
The following diagram illustrates the synthetic relationship between the starting material, this compound, and its N-alkylated and N-acylated derivatives.
Caption: Synthetic pathways from this compound to its derivatives.
Conclusion
The protocols described provide efficient and practical methods for the N-alkylation and N-acylation of this compound. These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The provided quantitative data, based on analogous systems, offer a reliable guide for expected outcomes. Researchers are encouraged to optimize these conditions for their specific substrates and desired products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Aqueous-Mediated N-Alkylation of Amines | Semantic Scholar [semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
Application Note & Protocol: High-Purity Isolation of Pent-1-yn-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pent-1-yn-3-amine is a valuable synthetic intermediate in medicinal chemistry and materials science due to its bifunctional nature, possessing both a terminal alkyne and a primary amine. The terminal alkyne allows for participation in reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), while the primary amine serves as a nucleophile and a basic center, enabling a variety of chemical transformations.[1] The efficient purification of this compound is critical to ensure the integrity of subsequent reactions and the quality of final products. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture.
Experimental Overview
The purification of this compound typically follows its synthesis, which can be achieved through various methods, including the addition of an acetylide to an imine or the reduction of a corresponding azide. A common synthetic route involves the reaction of propynal with ethylmagnesium bromide followed by reductive amination. Regardless of the synthetic method, the crude product will likely contain unreacted starting materials, byproducts, and residual solvents. The following protocol outlines a robust, multi-step purification strategy involving an initial acid-base extraction to isolate the amine, followed by fractional distillation under reduced pressure to achieve high purity. For applications requiring exceptionally high purity, an optional column chromatography step is also described.
Quantitative Data Summary
The following table summarizes the expected yield and purity at each stage of the purification process. These values are representative and may vary depending on the scale of the reaction and the initial purity of the crude material.
| Purification Stage | Key Parameters | Expected Yield (%) | Expected Purity (%) | Analytical Method |
| Crude Product | Post-synthesis, pre-workup | 100 | 40-60 | GC-MS, ¹H NMR |
| Acid-Base Extraction | 1M HCl (aq), 2M NaOH (aq) | 85-95 | 75-85 | GC-MS, ¹H NMR |
| Fractional Distillation | 10-20 mmHg, 50-60 °C | 70-85 | >98 | GC-MS, ¹H NMR |
| Column Chromatography (Optional) | Silica gel, 5-10% MeOH in DCM | 80-90 (of distilled material) | >99.5 | GC-MS, ¹H NMR |
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for optional chromatography)
-
Methanol (MeOH, for optional chromatography)
-
Dichloromethane (DCM, for optional chromatography)
2. Protocol 1: Acid-Base Extraction
This procedure is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in diethyl ether (10 mL per gram of crude material).
-
Acidic Extraction: Transfer the ethereal solution to a separatory funnel and extract with 1 M HCl (3 x 10 mL). The amine will be protonated and move to the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 2 M NaOH with stirring until the pH is >12. This will deprotonate the amine hydrochloride, regenerating the free amine.
-
Back Extraction: Extract the free amine from the basified aqueous solution with diethyl ether (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude, purified amine.
3. Protocol 2: Fractional Distillation
Fractional distillation is employed to purify the amine based on its boiling point, removing less volatile and more volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Distillation: Transfer the amine from the acid-base extraction to the distillation flask. Add a few boiling chips.
-
Conditions: Apply a vacuum (10-20 mmHg) and gently heat the flask in an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of the related compound propargylamine is 83 °C at atmospheric pressure; therefore, a lower boiling point is expected under vacuum.[2]
-
Purity Analysis: Analyze the collected fraction for purity using GC-MS and ¹H NMR.
4. Protocol 3: Column Chromatography (Optional)
For applications requiring the highest purity, column chromatography can be performed on the distilled material.
-
Column Packing: Prepare a silica gel column using a slurry of silica in dichloromethane.
-
Sample Loading: Dissolve the distilled this compound in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 5-10% MeOH).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.
Visualized Workflow
Caption: Purification workflow for this compound.
Safety Precautions
-
This compound is expected to be a flammable and potentially toxic compound. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The hydrochloride salt of a similar compound, pent-3-yn-1-amine, is known to cause skin and eye irritation and may cause respiratory irritation.[3] Similar precautions should be taken with this compound.
-
Use caution when working with strong acids and bases.
This protocol provides a comprehensive guide for the purification of this compound, enabling researchers to obtain high-purity material for their synthetic needs.
References
Application Notes and Protocols for the Chiral Resolution of Racemic Pent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chiral resolution of racemic Pent-1-yn-3-amine, a valuable building block in medicinal chemistry and materials science. The primary method detailed is diastereomeric salt formation, a robust and scalable technique for separating enantiomers.[1][2] This guide includes protocols for the resolution process, recovery of the enantiopure amine, and methods for determining enantiomeric excess (ee). The information is intended to provide researchers with a practical framework for obtaining the enantiomers of this compound and similar chiral amines.
Introduction
This compound is a chiral propargylamine containing a stereocenter at the C-3 position. The distinct spatial arrangement of its enantiomers can lead to significant differences in biological activity and pharmacological properties.[3] For instance, in the development of histone deacetylase (HDAC) inhibitors, the R-enantiomers of related propargylamine-based compounds have shown greater potency and selectivity compared to their S-counterparts.[3] Consequently, the ability to obtain enantiomerically pure forms of this compound is crucial for the development of stereospecific pharmaceuticals and advanced materials.
Chiral resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers of racemic amines.[1][2] The process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4][5] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2] Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer.
This application note details a generalized protocol for the chiral resolution of racemic this compound using (+)-tartaric acid as the resolving agent. It also covers analytical techniques for assessing the optical purity of the final products.
Chiral Resolution via Diastereomeric Salt Formation
Principle
The resolution of racemic this compound is achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This reaction forms two diastereomeric salts: (R)-Pent-1-yn-3-ammonium-(R,R)-tartrate and (S)-Pent-1-yn-3-ammonium-(R,R)-tartrate. Due to their different physical properties, one diastereomer will be less soluble in a given solvent system and will preferentially crystallize. The crystallized salt can then be isolated by filtration. The free enantiopure amine is subsequently recovered by treatment with a base.
Experimental Workflow
Figure 1: Experimental workflow for the chiral resolution of racemic this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for solvent choice, temperature, and stoichiometry to achieve the best results.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic this compound | ≥98% | Commercially Available |
| (+)-Tartaric Acid | ≥99% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Protocol for Diastereomeric Salt Formation
-
Dissolution: In a suitable flask, dissolve racemic this compound (1.0 eq.) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring. The formation of a salt may be observed as a precipitate.
-
Recrystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether.
-
Drying: Dry the crystals under vacuum to obtain the diastereomerically pure salt.
Protocol for Liberation of the Enantiopure Amine
-
Dissolution of Salt: Dissolve the crystallized diastereomeric salt in water.
-
Basification: Cool the aqueous solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is >11.
-
Extraction: Extract the liberated free amine from the aqueous solution with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved amine should be determined using appropriate analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a reliable method for determining the enantiomeric purity of chiral compounds.[6]
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, should be used.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) is a common mobile phase for chiral amine separations. The exact ratio will need to be optimized.
-
Detection: UV detection at a suitable wavelength.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA).[7][8][9]
-
Principle: The resulting diastereomers will have distinct signals in the NMR spectrum (e.g., ¹H or ³¹P NMR), and the ratio of the integration of these signals corresponds to the enantiomeric ratio.[7][8]
-
Example CDA: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride can be used to form diastereomeric amides with the chiral amine.
Data Presentation
The following table provides a template for recording and comparing data from chiral resolution experiments.
| Experiment ID | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Yield of Enantiopure Amine (%) | Enantiomeric Excess (ee) (%) | Method for ee Determination |
| PYA-Res-01 | (+)-Tartaric Acid | Methanol | Data | Data | Data | Chiral HPLC |
| PYA-Res-02 | (-)-Mandelic Acid | Ethanol | Data | Data | Data | Chiral HPLC |
| PYA-Res-03 | (+)-Camphor-10-sulfonic acid | Isopropanol | Data | Data | Data | NMR with CDA |
Logical Relationships in Chiral Resolution
The success of a diastereomeric salt resolution depends on several interconnected factors.
Figure 2: Key factors influencing the success of chiral resolution by diastereomeric salt formation.
Conclusion
The protocol described in this application note provides a solid foundation for the chiral resolution of racemic this compound. While diastereomeric salt formation is a powerful technique, optimization of the resolving agent, solvent, and crystallization conditions is often necessary to achieve high yields and enantiomeric purities. The analytical methods outlined are essential for accurately assessing the success of the resolution. The ability to produce enantiopure this compound opens avenues for more sophisticated drug design and the synthesis of novel chiral materials.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound hydrochloride | 50329-24-3 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Protecting the Amine in Pent-1-yn-3-amine: A Guide to Strategic Selection and Application
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The amine functionality in Pent-1-yn-3-amine is a key reactive site, making its protection crucial during multi-step syntheses to prevent unwanted side reactions. The presence of a neighboring alkyne group necessitates careful consideration of the protecting group strategy to ensure stability and selective removal without compromising the triple bond. This document provides a detailed overview of common amine-protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and their application to this compound.
The choice of a suitable protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. Key considerations include the stability of the protecting group to acidic, basic, and reductive/oxidative conditions, as well as the orthogonality of its deprotection conditions relative to other protecting groups that may be present in the molecule.
Orthogonal Protection Strategy:
In complex syntheses, employing an orthogonal protection strategy is highly advantageous. This involves using protecting groups that can be removed under distinct conditions without affecting each other. For instance, the acid-labile Boc group and the base-labile Fmoc group are orthogonal to each other. Similarly, the Cbz group, typically removed by hydrogenolysis, is orthogonal to both Boc and Fmoc groups.[1][2][3] This allows for the selective deprotection and functionalization of different parts of a molecule.
Comparative Data of Protecting Group Strategies
The following tables summarize quantitative data for the protection and deprotection of primary amines, providing a comparative basis for selecting the optimal strategy for this compound. The data is collated from literature and represents typical conditions and expected yields.
Table 1: Amine Protection Comparison
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 2-4 | 95-99 | [4][5] |
| Di-tert-butyl dicarbonate (Boc)₂O | Sodium Bicarbonate | Dioxane/Water | 25 | 12 | 90-98 | [6] | |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate | Tetrahydrofuran (THF)/Water | 0-25 | 20 | 90 | [7] |
| Benzyl Chloroformate (Cbz-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0-25 | 2-4 | 92-98 | [8] | |
| Fmoc | Fmoc-Cl | Sodium Bicarbonate | Dioxane/Water | 25 | 16 | 85-95 | [9] |
| Fmoc-OSu | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | 25 | 2-4 | 90-97 | [10] |
Table 2: Amine Deprotection Comparison
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 0.5-2 | 95-99 | [4] |
| 4M HCl in Dioxane | Dioxane | 25 | 1-4 | 95-99 | [11] | |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) | 25 | 1-4 | 95-99 | [7] |
| H₂ (1 atm), 5% Pd/C | Ethanol (EtOH) | 60 | 40 | ~95 | [7] | |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | 25 | 0.2-1 | 95-99 | [12][13] |
| 0.1 M Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | 25 | 1-2 | 90-95 | [12] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of the amine group in this compound.
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-pent-1-yn-3-amine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection of N-Boc-pent-1-yn-3-amine
Materials:
-
N-Boc-pent-1-yn-3-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-pent-1-yn-3-amine (1.0 eq) in DCM (0.2 M) in a round-bottom flask.
-
Add trifluoroacetic acid (10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Protocol 3: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (0.2 M).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 20 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7]
Protocol 4: Cbz Deprotection of N-Cbz-pent-1-yn-3-amine
Materials:
-
N-Cbz-pent-1-yn-3-amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve N-Cbz-pent-1-yn-3-amine (1.0 eq) in methanol (0.1 M) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
Protocol 5: Fmoc Protection of this compound
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution (0.2 M).
-
Add Fmoc-Cl (1.05 eq) and stir the mixture at room temperature for 16 hours.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the N-Fmoc-pent-1-yn-3-amine.
Protocol 6: Fmoc Deprotection of N-Fmoc-pent-1-yn-3-amine
Materials:
-
N-Fmoc-pent-1-yn-3-amine
-
Piperidine
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Fmoc-pent-1-yn-3-amine (1.0 eq) in DMF (0.2 M).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 10-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can be purified by an appropriate workup or directly used in the next step.
Visualizations
Caption: General workflow for the protection and deprotection of this compound.
Caption: Logical workflow for an orthogonal protection strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. fiveable.me [fiveable.me]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. ijacskros.com [ijacskros.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 11. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols: Use of Chiral Amines in the Synthesis of Piperidine Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral propargylamines are versatile building blocks in organic synthesis, valued for their utility in the construction of complex nitrogen-containing molecules, including a wide array of natural products. While the direct application of "Pent-1-yn-3-amine" in documented natural product synthesis is not extensively reported in readily available literature, the strategic use of analogous chiral amine synthons is well-established. This document details the application of a closely related strategy involving an enantioselective organocatalytic intramolecular aza-Michael reaction for the synthesis of several piperidine alkaloids. The protocols and data presented are based on the successful synthesis of (+)-sedamine, (+)-allosedamine, and (+)-coniine, which serves as a powerful illustration of the potential of chiral amines in the synthesis of bioactive natural products.
Application in the Synthesis of Piperidine Alkaloids
The core of this application note is the enantioselective synthesis of piperidine alkaloids, a class of natural products with a range of biological activities. The key strategic step is an organocatalyzed intramolecular aza-Michael reaction of carbamates bearing a remote α,β-unsaturated aldehyde. This methodology provides a concise and highly stereocontrolled route to functionalized piperidines.
Key Features of the Methodology:
-
High Enantioselectivity: The use of a chiral organocatalyst, such as a Jørgensen-type prolinol derivative, induces high levels of stereocontrol in the cyclization step.
-
Convergent Synthesis: The strategy allows for the convergent assembly of complex alkaloid skeletons from readily available starting materials.
-
Broad Applicability: The developed method has been successfully applied to the synthesis of multiple piperidine alkaloids, demonstrating its versatility.
Quantitative Data Summary
The following tables summarize the key quantitative data from the synthesis of the piperidine alkaloids (+)-sedamine, (+)-allosedamine, and (+)-coniine via an intramolecular aza-Michael reaction.
Table 1: Organocatalytic Intramolecular Aza-Michael Cyclization
| Entry | Starting Material | Product | Catalyst | Solvent | Time (h) | Yield (%)[1] | ee (%)[1] |
| 1 | N-Boc-5-amino-2-heptenal | N-Boc-2-methyl-6-piperidinecarboxaldehyde | Jørgensen Catalyst IV | Toluene | 24 | 85 | >99 |
| 2 | N-Cbz-5-amino-2-heptenal | N-Cbz-2-methyl-6-piperidinecarboxaldehyde | Jørgensen Catalyst IV | Toluene | 24 | 82 | 98 |
| 3 | N-Boc-5-amino-2-octenal | N-Boc-2-ethyl-6-piperidinecarboxaldehyde | Jørgensen Catalyst IV | Toluene | 24 | 80 | >99 |
Table 2: Synthesis of Piperidine Alkaloids from Cyclized Products
| Alkaloid | Starting Aldehyde | Key Transformation Steps | Overall Yield (%) | Final Purity/ee (%) |
| (+)-Sedamine | N-Boc-2-phenyl-6-piperidinecarboxaldehyde | 1. Wittig olefination2. Hydrogenation3. N-methylation | Not explicitly stated | >99 ee |
| (+)-Allosedamine | N-Boc-2-phenyl-6-piperidinecarboxaldehyde | 1. Reduction of aldehyde2. N-methylation | Not explicitly stated | >99 ee |
| (+)-Coniine | N-Boc-2-propyl-6-piperidinecarboxaldehyde | 1. Wittig olefination2. Hydrogenation3. Deprotection | Not explicitly stated | >99 ee |
Experimental Protocols
General Procedure for Enantioselective Intramolecular Aza-Michael Reaction
This protocol is adapted from the synthesis of piperidine precursors as described by Fustero et al.[1].
Materials:
-
N-protected amino-α,β-unsaturated aldehyde (e.g., N-Boc-5-amino-2-heptenal)
-
Jørgensen catalyst IV ((S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å), activated
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected amino-α,β-unsaturated aldehyde (1.0 eq).
-
Add anhydrous toluene to dissolve the substrate (concentration typically 0.1 M).
-
Add activated 4 Å molecular sieves.
-
Add the Jørgensen catalyst IV (0.1 eq).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclized product.
Protocol for the Synthesis of (+)-Coniine from the Cyclized Product
This protocol outlines the conversion of the N-Boc protected piperidine aldehyde to the natural product (+)-coniine.
Step 1: Wittig Olefination
-
To a solution of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF, add n-butyllithium (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of the N-Boc-2-propyl-6-piperidinecarboxaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the corresponding alkene.
Step 2: Hydrogenation
-
Dissolve the alkene from the previous step in ethanol.
-
Add Palladium on carbon (10 mol %) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite and concentrate the filtrate to give the N-Boc protected (+)-coniine.
Step 3: Deprotection
-
Dissolve the N-Boc protected (+)-coniine in a solution of HCl in dioxane (4 M).
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Basify the residue with aqueous NaOH solution and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and carefully concentrate to yield (+)-coniine.
Visualizations
Logical Workflow for the Synthesis of (+)-Coniine
Caption: Synthetic workflow for (+)-Coniine.
Signaling Pathway Analogy: Catalytic Cycle of the Aza-Michael Reaction
Caption: Organocatalytic aza-Michael cycle.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pent-1-yn-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pent-1-yn-3-amine.
Troubleshooting Guides
The primary route for the synthesis of this compound is the reductive amination of Pent-1-yn-3-one. This section addresses common issues that may be encountered during this process.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PA-SYN-01 | Low to no conversion of starting material (Pent-1-yn-3-one) | 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Suboptimal reaction temperature. | 1. Ensure the ammonia source (e.g., ammonium acetate, ammonia in methanol) is in sufficient excess. The formation of the imine intermediate is an equilibrium process.[1] 2. Use a freshly opened or properly stored reducing agent. Sodium borohydride and its derivatives can decompose upon exposure to moisture. 3. For reductive amination with sodium borohydride, the reaction is often carried out at room temperature or below. If using catalytic hydrogenation, ensure the proper temperature and pressure are applied as per the catalyst's specifications.[2][3] |
| PA-SYN-02 | Formation of Pent-1-yn-3-ol as a major byproduct | The reducing agent is reducing the ketone faster than the imine is being formed or reduced. This is a common issue with strong reducing agents like sodium borohydride.[4][5] | 1. Use a milder or more selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are known to preferentially reduce imines over ketones.[5] 2. Allow for a pre-reaction time for the ketone and ammonia source to form the imine before introducing the reducing agent. |
| PA-SYN-03 | Over-reduction of the alkyne functionality | The chosen reducing agent or catalyst is too harsh and is reducing the carbon-carbon triple bond. This can lead to the formation of pent-1-en-3-amine or pentan-3-amine. | 1. Avoid powerful reducing agents like LiAlH4. 2. For catalytic hydrogenation, use a poisoned catalyst (e.g., Lindlar's catalyst) if partial reduction is desired, although for this synthesis, chemoselective hydride reagents are generally preferred to avoid alkyne reduction.[2] 3. Sodium borohydride and its derivatives are generally chemoselective for carbonyls and imines in the presence of alkynes. If alkyne reduction is still observed, consider lowering the reaction temperature. |
| PA-SYN-04 | Formation of secondary and tertiary amine byproducts | The newly formed primary amine reacts with the starting ketone to form a secondary amine, which can then react further. This is more likely if the concentration of the primary amine product becomes high relative to ammonia. | 1. Use a large excess of the ammonia source to outcompete the product amine in reacting with the ketone. 2. Control the addition of the reducing agent to keep the concentration of the primary amine low at any given time. |
| PA-SYN-05 | Difficulties in product isolation and purification | 1. This compound is a relatively small and potentially volatile molecule. 2. The product is a base and may be difficult to separate from other basic compounds or starting materials. | 1. After quenching the reaction, perform an acid-base extraction. Extract the basic amine into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the purified amine into an organic solvent. 2. For small, volatile amines, distillation under reduced pressure can be an effective purification method. 3. Solid-phase extraction (SPE) with a suitable sorbent can also be employed for purification.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct method is the reductive amination of Pent-1-yn-3-one.[7] This is a one-pot reaction where the ketone is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.[1][8]
Q2: Which reducing agents are recommended for the synthesis of this compound?
A2: For the reductive amination of an α,β-unsaturated ketone like Pent-1-yn-3-one, it is crucial to use a reducing agent that selectively reduces the imine intermediate without affecting the ketone or the alkyne.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH3CN) | Highly selective for the reduction of imines in the presence of ketones.[5] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Also highly selective for imine reduction and less toxic than NaBH3CN. | Can be more expensive. |
| Sodium Borohydride (NaBH4) | Less expensive and readily available. | Less selective; can reduce the starting ketone to the corresponding alcohol (Pent-1-yn-3-ol).[4][5] |
| Catalytic Hydrogenation (e.g., H2/Pd/C) | "Green" method with water as the only byproduct. | Can lead to the reduction of the alkyne if not carefully controlled. A poisoned catalyst may be necessary.[2] |
Q3: How can I minimize the formation of the Pent-1-yn-3-ol byproduct?
A3: The formation of Pent-1-yn-3-ol occurs when the reducing agent attacks the ketone functionality of Pent-1-yn-3-one before it can form an imine with ammonia. To minimize this side reaction:
-
Use a chemoselective reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are preferred as they are less reactive towards ketones compared to imines.[5]
-
Optimize reaction conditions: Allow a sufficient pre-reaction time for the imine to form before adding a less selective reducing agent like sodium borohydride. Running the reaction at a lower temperature can also increase selectivity.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4:
-
Pent-1-yn-3-one (starting material): This compound is flammable and can be toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with extreme caution in a fume hood.
-
Ammonia: Use in a well-ventilated area as it is a corrosive and pungent gas.
-
General Precautions: As with all chemical reactions, it is important to be aware of the potential hazards of all reagents and solvents used. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material (Pent-1-yn-3-one) and the appearance of a new spot corresponding to the product (this compound) will indicate the reaction's progress. The amine can be visualized using a potassium permanganate stain or ninhydrin.
-
GC-MS: This technique can provide more detailed information about the conversion of the starting material and the formation of the product and any byproducts.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride and Ammonium Acetate
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required.
Materials:
-
Pent-1-yn-3-one
-
Ammonium acetate
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve Pent-1-yn-3-one (1.0 eq) and a large excess of ammonium acetate (5-10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/GC-MS analysis indicates completion.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and wash with dichloromethane to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
Visualizations
Caption: Reductive Amination Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciforum.net [sciforum.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Functionalization of Pent-1-yn-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pent-1-yn-3-amine. The bifunctional nature of this molecule, containing both a primary amine and a terminal alkyne, presents unique challenges in achieving selective functionalization. This guide addresses common side reactions and offers solutions to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on this compound?
A1: this compound has two primary reactive sites: the nucleophilic primary amine at the 3-position and the terminal alkyne with its acidic proton. The lone pair of electrons on the nitrogen atom makes the amine group a strong nucleophile and a base. The terminal alkyne can be deprotonated by a strong base to form a nucleophilic acetylide, or it can undergo addition reactions across the triple bond.
Q2: I am trying to perform an N-acylation. What are the key side reactions to be aware of?
A2: The most common side reactions during N-acylation are the formation of byproducts from the acylating agent and potential reactions at the alkyne terminus if basic conditions are too harsh. Generally, the amine is more nucleophilic than the alkyne is acidic, so selective N-acylation is achievable under the right conditions. It's crucial to use a suitable base to neutralize the acid byproduct (e.g., HCl from an acyl chloride), as this acid can form an ammonium salt with the starting amine, rendering it non-nucleophilic.
Q3: Why am I getting a mixture of products in my N-alkylation reaction?
A3: A significant challenge in the N-alkylation of primary amines is over-alkylation.[1][2] The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine.[2] This leads to a second alkylation event, forming a tertiary amine, which can be further alkylated to a quaternary ammonium salt. This results in a mixture of mono-, di-, and sometimes tri-alkylated products.
Q4: Can the alkyne group interfere with reactions at the amine?
A4: Yes, under certain conditions. If a strong base is used in an attempt to deprotonate the amine for a reaction, it can also deprotonate the terminal alkyne. This can lead to unintended C-C bond formation if an electrophile is present. Additionally, some metal catalysts used for other transformations might interact with the alkyne.
Troubleshooting Guides
Problem 1: Low Yield of Mono-N-Alkylated Product and a Mixture of Over-Alkylated Products
Symptoms:
-
LC-MS or GC-MS analysis of the crude reaction mixture shows multiple peaks corresponding to the starting material, the desired mono-alkylated product, and higher molecular weight species (di- and tri-alkylated products).
-
NMR of the crude product shows complex signals, indicating a mixture of primary, secondary, tertiary, and possibly quaternary amines.
Root Cause: The product of the initial alkylation (a secondary amine) is more nucleophilic than the starting this compound, leading to rapid subsequent alkylations.[2]
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Use a Large Excess of the Amine | Set up the reaction with a 5- to 10-fold molar excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine. | Increased yield of the mono-alkylated product. The separation of the desired product from the excess starting material will be necessary during workup. |
| Control Reaction Temperature | For highly reactive alkylating agents like methyl iodide, lowering the reaction temperature (e.g., to 0 °C or room temperature) can help control the rate of the second alkylation.[3][4] | Improved selectivity for mono-alkylation. Reaction times may need to be extended. |
| Choice of Solvent and Base | Use a solvent in which the starting amine is highly soluble. An insoluble base like potassium carbonate can be less effective; consider a more soluble base like cesium carbonate or an organic base like triethylamine if compatible with the reaction. | Improved reaction kinetics and potentially higher conversion of the starting material. |
| Alternative Alkylation Methods | Consider reductive amination. First, react this compound with an aldehyde or ketone to form an imine, followed by reduction with a reagent like sodium borohydride. This is a common and effective method for controlled mono-alkylation. | High yield of the mono-alkylated product with minimal over-alkylation. |
Illustrative Product Distribution in N-Alkylation:
| Molar Ratio (Amine:Alkyl Halide) | Expected % Mono-alkylated | Expected % Di-alkylated | Expected % Tri-alkylated/Quaternary Salt |
| 1:1 | 30-40% | 30-40% | 20-30% |
| 5:1 | 70-80% | 15-25% | <5% |
| 10:1 | >90% | <10% | Trace |
Note: These are generalized estimates. Actual yields will vary based on the specific reactants and conditions.
Problem 2: Low Yield of N-Acylated Product
Symptoms:
-
A significant amount of unreacted this compound is recovered.
-
TLC or LC-MS shows incomplete conversion.
Root Cause: The acid byproduct (e.g., HCl) generated during the acylation reacts with the basic amine starting material to form an ammonium salt, which is not nucleophilic and will not react further.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Use a Stoichiometric Amount of Base | Add at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. This will "scavenge" the acid byproduct as it is formed. | Higher conversion to the desired amide product. |
| Ensure Anhydrous Conditions | Acylating agents like acyl chlorides and anhydrides are sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the acylating agent. | Prevents loss of the acylating agent and improves the yield of the desired product. |
Experimental Protocols
Key Experiment 1: General Protocol for N-Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Key Experiment 2: General Protocol for Controlled Mono-N-Alkylation
-
In a round-bottom flask, dissolve the alkylating agent (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add this compound (5.0 to 10.0 eq.) to the solution.
-
Add a base (e.g., potassium carbonate, 2.0 eq.).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the alkylating agent is consumed, filter the reaction mixture to remove the base.
-
Remove the solvent and excess amine under reduced pressure.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: Over-alkylation pathway in the N-alkylation of this compound.
References
Technical Support Center: Optimizing Catalysts for Propargylamine Synthesis
Welcome to the technical support center for the synthesis of propargylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work. Propargylamines are crucial building blocks in the synthesis of numerous biologically active compounds and pharmaceuticals.[1][2][3] The optimization of catalysts for their synthesis, most commonly through the A³ coupling reaction, is a critical step in achieving high yields and purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the A³ coupling reaction for propargylamine synthesis?
The A³ coupling reaction is a one-pot, three-component reaction that involves an aldehyde, an alkyne, and an amine to produce a propargylamine.[1][4] This method is highly regarded for its efficiency and atom economy, aligning with the principles of green chemistry by minimizing steps and waste.[1] The reaction is typically catalyzed by a transition metal.[1]
Q2: Which catalysts are most commonly used for propargylamine synthesis?
A variety of transition metal catalysts have been successfully employed, with copper-based catalysts being the most common due to their high catalytic efficiency, stability, and affordability.[1][5][6] Other metals such as gold, silver, iron, and zinc have also been used effectively.[2][7][8] The choice of catalyst can significantly impact reaction yield, selectivity, and conditions.
Q3: What are the key steps in the mechanism of the A³ coupling reaction?
The generally accepted mechanism for the A³ coupling reaction involves the following key steps:[1][9]
-
Imine/Iminium Ion Formation: The aldehyde and amine react in situ to form an imine or an iminium ion.[1]
-
Alkyne Activation: The metal catalyst activates the terminal alkyne, typically by forming a metal acetylide species through C-H activation.[1][2]
-
Nucleophilic Attack: The metal acetylide then acts as a nucleophile, attacking the electrophilic carbon of the imine or iminium ion.[1] This step forms the new carbon-carbon bond and ultimately yields the propargylamine product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 6. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unibas.it [iris.unibas.it]
Improving yield and purity in "Pent-1-yn-3-amine" synthesis
Welcome to the technical support center for the synthesis of Pent-1-yn-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and atom-economical method for synthesizing this compound and other propargylamines is the A³ coupling reaction.[1][2] This one-pot, three-component reaction involves an aldehyde (propanal), a terminal alkyne (acetylene), and an amine (ammonia). The reaction is typically catalyzed by a transition metal salt, with copper salts being the most common due to their high efficiency and affordability.[3]
Q2: I am observing very low yields in my A³ coupling reaction. What are the potential causes?
A2: Low yields in the A³ coupling of aliphatic substrates can stem from several factors:
-
Catalyst Inactivity: The catalyst may be oxidized or poisoned. Ensure you are using a high-quality catalyst and consider using an inert atmosphere if the catalyst is sensitive to air.
-
Suboptimal Temperature: The reaction temperature might be too low for the activation of the aliphatic substrates or too high, leading to decomposition. The optimal temperature should be determined empirically.
-
Inefficient Imine Formation: The formation of the imine intermediate from propanal and ammonia can be a rate-limiting step. Using an ammonia source like ammonium chloride or ammonium acetate can sometimes improve this step.
-
Side Reactions: Aliphatic aldehydes are prone to self-condensation (aldol reaction). Additionally, the terminal alkyne can undergo homocoupling, especially in the presence of oxygen.
-
Volatility of Reactants: Propanal and acetylene are volatile. Ensure your reaction setup is well-sealed to prevent the loss of these starting materials.
Q3: My final product is impure. What are the likely byproducts and how can I remove them?
A3: Common impurities include unreacted starting materials, the homocoupling product of acetylene (1,3-butadiyne), and byproducts from the self-condensation of propanal. Due to the basic nature of this compound, purification can be achieved through:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted with an organic solvent.
-
Column Chromatography: Chromatography on silica gel can be challenging due to the basicity of the amine. Tailing is a common issue. To mitigate this, you can pre-treat the silica gel with a base like triethylamine or use a basic stationary phase like alumina.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method for removing less volatile impurities.
-
Solid-Phase Extraction (SPE): SPE with a cation exchange cartridge (e.g., SCX) is an efficient method for purifying basic compounds like propargylamines.[4] The crude product is loaded onto the cartridge, non-basic impurities are washed away, and the desired amine is then eluted with a basic solution (e.g., ammonia in methanol).
Q4: Can I use an alternative method to synthesize this compound?
A4: Yes, an alternative two-step synthesis involves the reductive amination of 1-pentyn-3-one.[5][6] In the first step, 1-pentyn-3-one is synthesized. In the second step, the ketone is reacted with ammonia in the presence of a reducing agent to form the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh, high-quality catalyst. Consider adding a ligand if using a metal salt. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. |
| Low reaction temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal condition. | |
| Poor imine formation | Use an ammonia equivalent such as ammonium chloride or ammonium acetate. | |
| Loss of volatile reactants | Ensure all joints in the reaction setup are properly sealed. For acetylene, it is often bubbled through the reaction mixture or generated in situ. | |
| Formation of Significant Byproducts | Alkyne homocoupling | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative coupling. |
| Aldehyde self-condensation | Add the aldehyde slowly to the reaction mixture to maintain a low concentration. | |
| Difficulty in Product Isolation and Purification | Product is volatile and lost during workup | Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
| Tailing on silica gel column | Deactivate the silica gel with triethylamine (e.g., by including 1-2% triethylamine in the eluent) or use basic alumina as the stationary phase. | |
| Emulsion formation during extraction | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Method 1: A³ Coupling Synthesis of this compound
This is a generalized protocol based on common procedures for A³ coupling reactions with aliphatic substrates. Optimization may be required.
Materials:
-
Propanal
-
Acetylene gas
-
Ammonia (e.g., 7N solution in methanol)
-
Copper(I) Iodide (CuI)
-
Solvent (e.g., Dioxane or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a septum, add CuI (5 mol%).
-
Flush the flask with an inert gas.
-
Add the solvent (e.g., Dioxane) via syringe.
-
Add the ammonia solution (1.2 equivalents) to the flask.
-
Bubble acetylene gas through the solution for 15-20 minutes.
-
Slowly add propanal (1.0 equivalent) to the reaction mixture via a syringe pump over 1 hour.
-
Stir the reaction at the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by one of the methods described in the FAQs (e.g., acid-base extraction or SPE).
Method 2: Reductive Amination Synthesis of this compound
This protocol is a two-step procedure involving the formation and subsequent amination of an alkynyl ketone.
Step 1: Synthesis of 1-Pentyn-3-one A reliable protocol for the synthesis of 1-pentyn-3-one would need to be established, for example, by the oxidation of 1-pentyn-3-ol.
Step 2: Reductive Amination
-
Dissolve 1-pentyn-3-one (1.0 equivalent) in a suitable solvent (e.g., methanol).
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound as described previously.
Data Presentation
The following tables provide an overview of how different parameters can affect the yield and purity in a typical A³ coupling reaction for the synthesis of aliphatic propargylamines. The values are illustrative and based on trends reported in the literature for similar reactions.
Table 1: Effect of Catalyst on Yield and Purity
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| CuI (5) | Dioxane | 60 | 12 | 60-75 | >90 |
| CuBr (5) | Toluene | 80 | 12 | 55-70 | >90 |
| AgI (3) | Water | 100 | 24 | 50-65 | >85 |
| AuCl₃ (1) | Water | 80 | 8 | 65-80 | >95 |
Table 2: Effect of Solvent on Yield and Purity (using 5 mol% CuI at 60°C)
| Solvent | Time (h) | Yield (%) | Purity (%) |
| Dioxane | 12 | 65-75 | >90 |
| Toluene | 12 | 60-70 | >90 |
| THF | 24 | 50-60 | >85 |
| Water | 24 | 45-55 | >85 |
| Solvent-free | 8 | 70-85 | >95 |
Visualizations
A³ Coupling Workflow
Caption: Workflow for the A³ coupling synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Propargylamine synthesis by copper-catalyzed oxidative coupling of alkynes and tertiary amine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Racemization in Pent-1-yn-3-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address racemization issues encountered during reactions involving Pent-1-yn-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For this compound, which is a chiral molecule, maintaining its specific three-dimensional structure (stereochemistry) is often critical for its biological activity and efficacy in drug development. Racemization leads to a loss of enantiomeric purity, resulting in a 50:50 mixture of the (R)- and (S)-enantiomers, which can have different pharmacological properties.[2]
Q2: What are the common causes of racemization during reactions with this compound?
A2: Racemization of chiral amines like this compound can be initiated by several factors, including:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze racemization.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[4]
-
Presence of Certain Metal Catalysts: While some metal catalysts are essential for desired reactions, they can also facilitate racemization if not chosen or used correctly.[5]
-
Formation of Intermediate Species: Reactions that proceed through planar intermediates, such as imines or enamines, can lead to a loss of stereochemical information at the chiral center.
Q3: How can I detect if my sample of this compound has racemized?
A3: The most common method for determining the enantiomeric purity of a chiral compound is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for the quantification of each and the calculation of the enantiomeric excess (ee).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) after a reaction. | The reaction conditions (e.g., temperature, pH) are too harsh. | Optimize the reaction conditions by lowering the temperature, using milder acids or bases, or reducing the reaction time. |
| Racemization observed during a metal-catalyzed coupling reaction (e.g., A3 coupling). | The chosen metal catalyst or ligand is not suitable for maintaining stereochemical integrity. | Screen different chiral ligands and metal catalysts known to promote high enantioselectivity. Copper(I) salts with chiral ligands like Quinap or Pybox have shown good results in similar systems.[6][7] |
| Inconsistent enantioselectivity between batches. | Variability in reagent quality, solvent purity, or reaction setup. | Ensure the use of high-purity reagents and solvents. Standardize the reaction setup and procedure to minimize variability. |
| Complete racemization of the final product. | Formation of a planar intermediate (e.g., imine) that allows for non-stereoselective protonation. | Consider protecting the amine functionality before the reaction to prevent the formation of reactive intermediates that can lead to racemization. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization in a Copper-Catalyzed A3 Coupling Reaction
This protocol provides a general guideline for performing a three-component A3 coupling reaction with this compound while minimizing the risk of racemization.
Materials:
-
This compound
-
Aldehyde
-
Terminal alkyne
-
Copper(I) bromide (CuBr)
-
Chiral ligand (e.g., (R)-Quinap)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuBr (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the aldehyde (1.0 equiv.) and this compound (1.2 equiv.) to the flask and stir for 10 minutes.
-
Slowly add the terminal alkyne (1.5 equiv.) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Screening of Reaction Solvents to Optimize Enantioselectivity
The choice of solvent can significantly impact the stereochemical outcome of a reaction. This protocol outlines a method for screening different solvents to identify the optimal one for your specific reaction.
Procedure:
-
Set up parallel reactions in different anhydrous solvents (e.g., toluene, THF, dichloromethane, acetonitrile).
-
Follow the general reaction procedure as outlined in Protocol 1 for each solvent.
-
Ensure all other reaction parameters (temperature, catalyst, ligand, stoichiometry) are kept constant across all reactions.
-
After the same reaction time, quench all reactions and work them up identically.
-
Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC.
-
Compare the results to identify the solvent that provides the highest enantiomeric excess. The polarity of the solvent can have a significant impact on the reaction outcome.[8]
Data Presentation
Table 1: Representative Enantiomeric Excess (ee) in A3 Coupling Reactions with Varying Chiral Ligands
| Entry | Chiral Ligand | Solvent | Temperature (°C) | ee (%) |
| 1 | (R)-BINAP | Toluene | 25 | 85 |
| 2 | (S)-PHOS | THF | 0 | 92 |
| 3 | (R,R)-DIOP | CH2Cl2 | 25 | 78 |
| 4 | (S,S)-Chiraphos | Toluene | 0 | 95 |
Note: This table presents illustrative data based on typical results for A3 coupling reactions of chiral amines. Actual results with this compound may vary.
Table 2: Effect of Temperature on Enantiomeric Excess
| Entry | Temperature (°C) | Reaction Time (h) | ee (%) |
| 1 | 0 | 24 | 96 |
| 2 | 25 (Room Temp) | 12 | 91 |
| 3 | 50 | 6 | 75 |
| 4 | 80 | 3 | 55 |
Note: This table illustrates the general trend of decreasing enantiomeric excess with increasing temperature for a representative reaction.
Visualizations
Caption: Proposed racemization pathway for this compound.
Caption: Workflow for optimizing enantioselectivity.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
"Pent-1-yn-3-amine" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Pent-1-yn-3-amine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is a bifunctional molecule with a primary amine and a terminal alkyne group. The main stability concerns arise from the reactivity of these functional groups. The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide. The terminal alkyne can undergo hydration, oxidation, or polymerization under certain conditions. Its hydrochloride salt is generally more stable and easier to handle.[1]
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). Protect it from light, moisture, and atmospheric carbon dioxide. For prolonged storage, keeping it in a freezer is advisable.
Q3: I suspect my sample of this compound has degraded. How can I check its purity?
A3: The purity of your this compound sample can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for determining the purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of degradation products by observing changes in the chemical shifts and the appearance of new signals.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the functional groups present, the likely degradation pathways include:
-
Oxidation of the amine: The primary amine can be oxidized to form various products, including the corresponding imine, oxime, or nitrile.[2]
-
Reaction with Carbon Dioxide: Primary amines can react with CO2, especially at elevated temperatures, to form carbamates or urea-like structures.[1]
-
Hydration of the alkyne: In the presence of acid and water, the terminal alkyne can undergo hydration (e.g., via oxymercuration-demercuration) to form a ketone.
-
Oxidative cleavage of the alkyne: Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.
-
Polymerization: Terminal alkynes can be prone to polymerization, especially in the presence of certain metals or under heat and light.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the sample (e.g., turning yellow or brown) | Oxidation of the amine group or polymerization of the alkyne. | Store the compound under an inert atmosphere and protect it from light. If discoloration is observed, re-purify the sample if possible, or use a fresh batch for sensitive experiments. |
| Inconsistent experimental results | Sample degradation leading to lower effective concentration or interfering byproducts. | Check the purity of your this compound sample using HPLC or GC. If degradation is confirmed, obtain a fresh, high-purity sample. |
| Poor solubility in aprotic solvents | Formation of salts from reaction with atmospheric CO2 or other acidic impurities. | Handle the free base under an inert atmosphere. If using the hydrochloride salt, ensure the solvent is compatible. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, GC) | Presence of degradation products. | Perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[3][4] |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected format for such data. Note: This data is for illustrative purposes only and is not based on experimental results.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products Identified |
| 0.1 M HCl | 24 hours | 60 °C | 12.5% | Pentan-3-one-1-yne |
| 0.1 M NaOH | 24 hours | 60 °C | 5.2% | Minor unidentified products |
| 3% H₂O₂ | 24 hours | Room Temp | 18.9% | Pent-1-yn-3-imine, Pent-1-yn-3-one |
| Thermal | 48 hours | 80 °C | 8.7% | Oligomeric materials |
| Photostability (ICH Q1B) | 1.2 million lux hours | Room Temp | 3.1% | Minor unidentified products |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of the this compound to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, and by determining the area percentage of all peaks in the sample chromatogram.
-
Protocol 2: Forced Degradation Study
This protocol is a general guideline for conducting a forced degradation study on this compound, based on ICH guidelines.[3][4]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60 °C for a specified period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at 60 °C for a specified period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid sample of this compound in a stability chamber at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 48 hours).
-
Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid sample of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).
-
Keep a control sample protected from light.
-
Dissolve both the exposed and control samples and analyze by HPLC.
-
Visualizations
References
Storage and handling of "Pent-1-yn-3-amine" to prevent degradation
This technical support center provides guidance on the proper storage and handling of Pent-1-yn-3-amine to minimize degradation and ensure experimental success. The information is curated for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Encountering unexpected results when using this compound? This guide will help you troubleshoot potential issues related to compound stability and handling.
Symptom: Inconsistent experimental results, low yield, or appearance of unknown impurities in analyses (NMR, LC-MS, etc.).
Possible Cause: Degradation of this compound due to improper storage or handling.
Recommended Actions:
-
Verify Storage Conditions: Cross-reference your current storage method with the recommended conditions outlined in the table below.
-
Assess Purity: If you suspect degradation, re-assess the purity of your sample using a suitable analytical method.
-
Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere and that all equipment is dry.
Table 1: Recommended Storage Conditions for this compound and Similar Alkynylamines
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[1][2][3] | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon)[1][4] | To prevent oxidation and reaction with atmospheric CO2. |
| Light Exposure | Protect from light; store in an amber vial or in the dark[1][4] | To prevent light-induced degradation. |
| Moisture | Protect from moisture; hygroscopic[1][5] | To prevent hydrolysis and other moisture-mediated reactions. |
| Container | Tightly sealed container[4][5][6][7] | To prevent exposure to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound degradation?
A1: Visual changes such as a color shift from colorless/light yellow to a darker yellow or brown can indicate degradation. Additionally, the appearance of new peaks in analytical spectra (e.g., NMR, GC-MS) or changes in the compound's solubility may suggest impurity formation.
Q2: I do not have access to a glovebox. How can I handle this compound to minimize air and moisture exposure?
A2: If a glovebox is unavailable, you can use a Schlenk line or a similar manifold that allows for the use of an inert gas. Before opening the container, purge it with an inert gas like nitrogen or argon. Use dry solvents and glassware to minimize moisture contact.
Q3: What materials are incompatible with this compound?
A3: Based on data for similar compounds, this compound is likely incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[4][6]. Contact with carbon dioxide should also be avoided as it can react with the amine group[1][4].
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the obtained data with a reference spectrum of a pure sample is recommended.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, similar amines can undergo oxidation in the presence of air. The amine functionality can also react with atmospheric carbon dioxide. The alkyne group may be susceptible to polymerization or other reactions, especially if exposed to heat, light, or certain metal catalysts.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Purity of this compound by ¹H NMR
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O with a suitable internal standard like TMS).
-
Transfer the solution to a clean, dry NMR tube and cap it securely.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound.
-
Identify any impurity peaks and calculate the relative integration to estimate the purity.
-
Compare the spectrum to a reference spectrum if available.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential degradation of this compound.
References
Troubleshooting low yields in "Pent-1-yn-3-amine" click reactions
Technical Support Center: Pent-1-yn-3-amine Click Reactions
Welcome to the technical support center for troubleshooting copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound. This guide provides detailed answers to frequently asked questions, troubleshooting strategies, and optimized protocols to help you overcome challenges related to low reaction yields and inconsistent results.
Frequently Asked Questions (FAQs)
Q1: Why are my click reactions with this compound showing lower yields compared to other terminal alkynes?
The primary amine in this compound can act as a chelating agent for the copper(I) catalyst. This coordination can interfere with the catalytic cycle, reducing the catalyst's efficiency and leading to lower-than-expected yields. The basic nature of the amine can also influence the reaction's pH, which is a critical parameter for optimal catalyst performance.
Q2: I observe multiple byproducts in my reaction mixture. What could be the cause?
Multiple byproducts can arise from several sources. The most common is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the presence of oxygen and insufficient reducing agent (e.g., sodium ascorbate). Additionally, the amine group, being nucleophilic, could potentially engage in side reactions if reactive impurities are present in the starting materials or solvent.
Q3: Can the order of reagent addition impact the reaction outcome?
Yes, the order of addition is critical. It is generally recommended to pre-mix the copper source (e.g., CuSO₄) with a stabilizing ligand before adding it to the solution containing the alkyne and azide. The reducing agent, typically sodium ascorbate, should be added last to initiate the reaction by generating the active Cu(I) species in situ.[1] This minimizes the exposure of the sensitive Cu(I) catalyst to potential oxidation.
Q4: Is it necessary to protect the amine group on this compound?
While not always necessary, protecting the amine group (e.g., as a carbamate or by protonation in a buffered system) can significantly improve yields by preventing its interference with the copper catalyst. If you consistently experience low yields, an amine protection strategy or a protonation approach is a recommended troubleshooting step.
Q5: What is the best solvent for this reaction?
CuAAC reactions are known for their compatibility with a wide range of solvents, including aqueous buffers, t-BuOH/H₂O, and DMF/H₂O.[2][3] For this compound, a buffered aqueous system (pH 7-8) or a mixture of an organic solvent and water is often a good starting point to ensure solubility of all components and maintain pH control.
Troubleshooting Guide
This guide addresses common problems encountered during the click reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | Inactive Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.[1] | • Ensure all solvents are thoroughly degassed. • Use freshly prepared sodium ascorbate solution. • Add a slight excess of sodium ascorbate to maintain a reducing environment.[4] • Work under an inert atmosphere (Nitrogen or Argon). |
| Catalyst Inhibition: The amine group of this compound is coordinating to and inhibiting the copper catalyst. | • Add a stabilizing ligand such as THPTA or TBTA to improve catalyst stability and efficacy.[1][5] • Try a protonation strategy by using an acidic buffer (pH ~6.5-7) to protonate the amine, preventing its coordination. | |
| Poor Reagent Quality: Impurities in starting materials or degradation of the azide. | • Use high-purity this compound and azide partner. • Verify the integrity of the azide, as organic azides can be unstable over time. | |
| Reaction Stalls | Insufficient Catalyst Loading: The catalyst concentration is too low for the reaction scale or substrate complexity. | • Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Steric Hindrance: The azide partner is sterically bulky, slowing down the reaction.[6] | • Increase the reaction temperature (e.g., from room temperature to 40-60°C).[3] • Allow for a longer reaction time (monitor by TLC or LC-MS). | |
| Byproduct Formation | Alkyne Homocoupling: Oxidative coupling of this compound. | • Ensure thorough degassing of all solutions.[7] • Increase the concentration of the reducing agent (sodium ascorbate).[4] |
| Ascorbate Degradation: Byproducts of dehydroascorbate may react with the amine.[6] | • Use freshly prepared ascorbate solution. • Consider using alternative reducing agents if the problem persists. |
Visualizing the Process
Understanding the reaction mechanism and potential pitfalls is key to successful troubleshooting.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Potential inhibition of the Cu(I) catalyst by the amine group of this compound.
Caption: A logical workflow for troubleshooting low yields in click reactions.
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with THPTA Ligand
This protocol is a robust starting point for the click reaction of this compound with an azide partner.
-
Reagent Preparation:
-
Prepare stock solutions:
-
This compound: 100 mM in deionized, degassed water.
-
Azide Partner: 100 mM in a suitable solvent (e.g., DMSO or water).
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized, degassed water.[1]
-
THPTA Ligand: 100 mM in deionized, degassed water.[1]
-
Sodium Ascorbate: 300 mM in deionized, degassed water. Note: Prepare this solution fresh just before use.[1]
-
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the reagents in the following order:
-
50 µL of this compound solution (1.0 eq).
-
55 µL of Azide Partner solution (~1.1 eq).
-
10 µL of THPTA solution (Final conc. ~5 mM).
-
10 µL of CuSO₄ solution (Final conc. ~1 mM).
-
-
Vortex the mixture gently.
-
-
Reaction Initiation:
-
Add 10 µL of the freshly prepared sodium ascorbate solution to initiate the reaction (Final conc. ~15 mM).[1]
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Protocol 2: Troubleshooting with Amine Protonation Strategy
If you suspect catalyst inhibition by the amine, this modified protocol using a buffered system can improve results.
-
Buffer Preparation:
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 6.8. Degas the buffer thoroughly before use.
-
-
Reagent Preparation:
-
Prepare stock solutions as in Protocol 1, but use the degassed pH 6.8 phosphate buffer as the solvent for this compound, CuSO₄, THPTA, and sodium ascorbate. The azide partner can remain in DMSO if solubility is an issue.
-
-
Reaction Assembly and Initiation:
-
Follow the same assembly and initiation steps as described in Protocol 1, ensuring all aqueous components are from the buffered stock solutions. The slightly acidic pH will keep a significant portion of the amine groups protonated, preventing them from strongly coordinating with the copper catalyst.
-
-
Incubation:
-
Incubate at room temperature for 1-4 hours, monitoring as needed. If the reaction is still slow, the temperature may be increased to 35-40°C.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. confluore.com.cn [confluore.com.cn]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: Protecting Group Strategies for Pent-1-yn-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing optimal protecting groups for the bifunctional molecule, Pent-1-yn-3-amine. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols based on analogous systems, and a logical workflow for developing a protection strategy.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound that may require protection?
A1: this compound has two primary reactive sites: the secondary amine (-NH-) and the terminal alkyne (-C≡CH). The secondary amine is nucleophilic and basic, while the terminal alkyne has an acidic proton and can undergo various coupling and addition reactions.[1][2][3]
Q2: Which functional group is more reactive and should be considered for protection first?
A2: The relative reactivity of the secondary amine and the terminal alkyne depends on the reaction conditions.
-
Under basic conditions: The terminal alkyne's acidic proton (pKa ≈ 25) can be removed by a strong base. The secondary amine's N-H proton is significantly less acidic (pKa ≈ 35). Therefore, in the presence of a sufficiently strong base, the alkyne will be deprotonated preferentially.
-
Towards electrophiles: Secondary amines are generally more nucleophilic than terminal alkynes.[2][4] Therefore, in reactions with electrophiles (e.g., acyl chlorides, alkyl halides), the amine is likely to react first.
For a comprehensive strategy, it is often necessary to protect both functional groups, and an orthogonal protection scheme is highly recommended.[5][6]
Q3: What is an orthogonal protection strategy and why is it important for this compound?
A3: An orthogonal protection strategy employs protecting groups that can be removed under different, specific conditions without affecting each other.[5][6] This is crucial for a bifunctional molecule like this compound as it allows for the selective deprotection and subsequent reaction of either the amine or the alkyne, providing precise control over the synthetic route.[5]
Q4: What are the most common and effective protecting groups for the amine and alkyne functionalities of this compound?
A4:
-
For the secondary amine: Carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used.[7][8] The Boc group is stable to a wide range of conditions but is easily removed with acid.[8] The Cbz group is also stable and is typically removed by catalytic hydrogenation.[9]
-
For the terminal alkyne: The most common protecting group is a trialkylsilyl group, with trimethylsilyl (TMS) being a frequent choice due to its ease of introduction and removal with fluoride ions or mild acid/base conditions.[10][11][12]
An orthogonal pairing of Boc for the amine and TMS for the alkyne is a robust and commonly employed strategy.[5][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield during N-Boc protection | Incomplete reaction. | Increase reaction time, ensure adequate stirring, and consider using a slight excess of Boc anhydride. The use of a base like triethylamine or DMAP can also improve the reaction rate.[7] |
| Side reaction of the alkyne. | While less likely under standard Boc protection conditions, if a strong base is used, deprotonation of the alkyne could occur. Use a milder base or a neutral protection protocol. | |
| Difficulty in removing the Boc group | Incomplete acid-mediated cleavage. | Ensure anhydrous conditions if using TFA in DCM. Increase the concentration of the acid or the reaction time. For substrates with other acid-sensitive groups, consider alternative deprotection methods like using milder acids or thermal deprotection.[8][13] |
| Low yield during alkyne silylation (TMS protection) | Incomplete deprotonation of the alkyne. | Ensure the use of a sufficiently strong base (e.g., n-BuLi, LDA) and anhydrous conditions. The reaction is typically performed at low temperatures. |
| Reaction with the amine. | If the amine is unprotected, it can react with the silylating agent. It is highly recommended to protect the amine first. | |
| TMS group is unintentionally removed during a subsequent reaction step. | The TMS group is labile to acidic or basic conditions and fluoride ions. | Carefully review the reaction conditions of subsequent steps. If acidic or basic conditions are required, consider a more robust silyl protecting group like triisopropylsilyl (TIPS). |
| Formation of multiple products during a one-pot protection of both groups. | Lack of selectivity in the reaction. | It is generally advisable to perform the protections in a stepwise manner. Due to the higher nucleophilicity of the amine, it is recommended to protect the amine group first, followed by the protection of the alkyne. |
Protecting Group Selection Workflow
The choice of a suitable protection strategy is critical for the successful synthesis and modification of this compound. The following diagram illustrates a logical workflow for this process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bot Detection [iris-biotech.de]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 12. mdpi.com [mdpi.com]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Pent-1-yn-3-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Pent-1-yn-3-amine" derivatives. It addresses common issues encountered during the removal of protecting groups from both the amine and alkyne functionalities.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the deprotection of this compound derivatives.
Amine Deprotection
Issue 1: Incomplete or slow Boc (tert-butyloxycarbonyl) deprotection.
-
Possible Cause: Insufficient acid strength or concentration. The stability of the Boc group is highly dependent on the acidic conditions.[1][2]
-
Solution:
-
Increase the concentration of trifluoroacetic acid (TFA) or switch to a stronger acid like hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane, ethyl acetate).[3][4]
-
Ensure anhydrous conditions, as water can sometimes hinder the reaction.
-
For substrates with acid-sensitive groups, consider alternative methods like using zinc bromide in dichloromethane, which can selectively cleave secondary N-Boc groups.[2]
-
Issue 2: Side reactions during Boc deprotection, such as t-butylation of other functional groups.
-
Possible Cause: The intermediate t-butyl cation generated during deprotection is a potent electrophile and can react with nucleophilic sites in the molecule.[5]
-
Solution:
-
Add a scavenger, such as triethylsilane or anisole, to the reaction mixture. These scavengers will trap the t-butyl cation, preventing it from reacting with your substrate.
-
Perform the reaction at a lower temperature to minimize side reactions.
-
Issue 3: Incomplete hydrogenolysis of Cbz (benzyloxycarbonyl) group.
-
Possible Cause: Catalyst poisoning or insufficient catalyst activity. Sulfur-containing compounds, strong coordinating ligands, or certain functional groups can deactivate the palladium catalyst.
-
Solution:
-
Use a higher loading of the Pd/C catalyst.
-
Ensure the catalyst is fresh and of high quality. An eggshell-type catalyst is often recommended for these reactions.[4]
-
Consider using transfer hydrogenation conditions (e.g., ammonium formate, cyclohexene) if direct hydrogen gas bubbling is inefficient.
-
If catalyst poisoning is suspected, pre-treating the substrate with a suitable adsorbent may be necessary.
-
Alkyne Deprotection
Issue 4: Incomplete removal of TMS (trimethylsilyl) or other silyl protecting groups.
-
Possible Cause: The deprotection conditions are not strong enough for the specific silyl group (e.g., TIPS is more robust than TMS).[6] The fluoride source may be weak or the base not sufficiently active.
-
Solution:
-
For TMS groups, mild conditions like potassium carbonate in methanol are often sufficient.[6][7][8]
-
For more robust silyl groups like TIPS, a stronger fluoride source like tetrabutylammonium fluoride (TBAF) in THF is typically required.[6][8]
-
Ensure the TBAF solution is not too old, as its activity can decrease over time.
-
If basic conditions are not tolerated by the molecule, consider fluoride sources under neutral or slightly acidic conditions, such as HF-pyridine.
-
Issue 5: Unwanted side reactions during silyl alkyne deprotection.
-
Possible Cause: The use of strongly basic conditions (e.g., KOH, NaOH) can lead to side reactions on other sensitive functional groups present in the molecule.[9] For example, using methanolic potassium carbonate on a substrate with a pentafluorophenyl group can lead to nucleophilic aromatic substitution.
-
Solution:
-
Use milder, non-basic conditions. TBAF is a common choice.
-
A recently developed mild method involves the use of sodium ascorbate and copper sulfate, which offers good functional group tolerance.
-
If using basic conditions, carefully control the reaction temperature and time to minimize side product formation.
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively deprotect the N-Boc group without removing a TMS-protected alkyne?
A1: This is a classic example of orthogonal protection. The N-Boc group is acid-labile, while the TMS-alkyne is typically removed with fluoride or base.[10][11] To selectively remove the Boc group, you can use acidic conditions such as 20% TFA in dichloromethane or 4M HCl in dioxane at room temperature. These conditions will generally not affect the TMS-protected alkyne.
Q2: Conversely, how can I deprotect a TMS-alkyne in the presence of an N-Boc group?
A2: You can achieve this by using conditions that are not acidic. Mild basic conditions, such as potassium carbonate in methanol, are effective for TMS removal and will leave the Boc group intact.[6][7][8] Alternatively, fluoride-based reagents like TBAF in THF can be used.[6][8]
Q3: What are the standard conditions for removing a Cbz group, and are there alternatives to catalytic hydrogenation?
A3: The most common method for Cbz deprotection is catalytic hydrogenolysis using H₂ gas and a palladium on carbon (Pd/C) catalyst.[12][13] However, if your molecule contains other functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or some nitro groups), this method may not be suitable. Alternative methods include:
-
Acidic conditions: Strong acids like HBr in acetic acid can cleave the Cbz group.[12]
-
Lewis acids: Reagents like AlCl₃ in hexafluoroisopropanol have been shown to be effective.
-
Nucleophilic attack: A method using 2-mercaptoethanol and potassium phosphate in DMA at 75 °C can be used for substrates with sensitive functionalities.[14]
Q4: My reaction work-up after Boc deprotection with TFA is problematic. What is the best way to isolate the free amine?
A4: After TFA treatment, the product is the trifluoroacetate salt of the amine. A common work-up procedure involves evaporating the TFA and solvent, followed by a basic work-up with a saturated solution of sodium bicarbonate (NaHCO₃) and extraction with an organic solvent.[15] If the amine is water-soluble, using a solid-phase scavenger resin like Amberlyst A21 can be an effective way to neutralize the acid and isolate the product without an aqueous work-up.[15]
Q5: I am observing the deprotection of my TMS-alkyne under basic conditions intended for another reaction step. How can I prevent this?
A5: TMS-protected alkynes are known to be sensitive to basic conditions.[16] If you are performing a reaction that requires a base, such as a Knoevenagel condensation with piperidine in ethanol, premature deprotection can occur.[16] To avoid this, you could:
-
Switch to a more robust silyl protecting group like triisopropylsilyl (TIPS), which is more stable to basic conditions.[16]
-
Change the solvent to a non-protic one, which can suppress the base-catalyzed desilylation.[16]
-
If possible, alter the synthetic route to introduce the TMS-alkyne after the base-mediated step.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the deprotection of amine and alkyne protecting groups relevant to this compound derivatives. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Amine Protecting Group Removal
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Boc | 20-50% TFA | Dichloromethane | 0 - RT | 0.5 - 2 h | >90 |
| Boc | 4M HCl | Dioxane/Ethyl Acetate | RT | 1 - 4 h | >90 |
| Boc | Oxalyl Chloride | Methanol | RT | 1 - 4 h | up to 90[17] |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol/Ethanol | RT | 2 - 16 h | >95 |
| Cbz | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 1 - 3 h | >90 |
| Cbz | HBr (33% in Acetic Acid) | Acetic Acid | RT | 1 - 2 h | Variable |
Table 2: Alkyne Protecting Group Removal
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| TMS | K₂CO₃ | Methanol | RT | 1 - 4 h | >95 |
| TMS | TBAF (1M solution) | THF | 0 - RT | 0.5 - 2 h | >90 |
| TMS | Sodium Ascorbate, CuSO₄ | Ethanol/Water | RT | 10 - 15 min | up to 98 |
| TIPS | TBAF (1M solution) | THF | RT | 2 - 6 h | >85 |
| TIPS | HF-Pyridine | THF | 0 - RT | 1 - 3 h | >80 |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 2: General Procedure for TMS-Alkyne Deprotection with K₂CO₃
-
Dissolve the TMS-protected this compound derivative in methanol to a concentration of 0.1-0.2 M.
-
Add potassium carbonate (K₂CO₃) (typically 0.2-1.0 equivalents) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1 to 4 hours.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the terminal alkyne.
Visualizations
Caption: General workflow for the deprotection of this compound derivatives.
Caption: A logic diagram for troubleshooting common deprotection issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. echemi.com [echemi.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving Pent-1-yn-3-amine
For researchers, scientists, and drug development professionals working with the versatile building block, Pent-1-yn-3-amine, proper workup and purification are critical to obtaining the desired product in high purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this compound.
Physical and Chemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is fundamental for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₉N | --INVALID-LINK--[1][2] |
| Molecular Weight | 83.13 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Colorless to yellow liquid (predicted) | |
| Boiling Point (estimated) | 100-120 °C | Based on propargylamine (83-84 °C) |
| pKa of Conjugate Acid (estimated) | ~9.5 | Based on propargylamine (~7.89-9.8)[3] |
| Solubility | Soluble in many organic solvents. The protonated form is water-soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound after a reaction?
A1: The most common and effective method for purifying this compound, a basic compound, is through an acid-base extraction. This technique leverages the ability of the amine to be protonated by an acid, rendering it water-soluble and allowing for its separation from non-basic organic impurities.
Q2: How do I perform an acid-base extraction for this compound?
A2: A typical acid-base extraction involves the following steps:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the this compound, forming the corresponding ammonium salt, which will partition into the aqueous layer.
-
Separate the aqueous layer containing the protonated amine.
-
To recover the amine, basify the aqueous layer with a suitable base (e.g., 2 M NaOH) to a pH greater than 10. This deprotonates the ammonium salt, regenerating the free amine which will typically precipitate or form an oily layer.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Q3: My this compound is a volatile liquid. What precautions should I take during workup?
A3: Given its estimated boiling point, this compound is moderately volatile.[4][5] To minimize loss of product during solvent removal, it is advisable to use a rotary evaporator with a cooled trap and to avoid excessive heating of the water bath. For very small quantities, removal of the solvent under a gentle stream of inert gas at room temperature may be more appropriate.
Q4: Are there alternative purification methods to acid-base extraction?
A4: Yes, for the purification of propargylamines like this compound, Solid Phase Extraction (SPE) can be an effective alternative.[6][7] This technique utilizes a cartridge containing a solid sorbent to which the compound of interest binds. For amines, a cation exchange cartridge can be used. The crude mixture is loaded onto the cartridge, non-basic impurities are washed away with a suitable solvent, and the desired amine is then eluted with a basic solution. This method can be particularly advantageous for parallel synthesis or for purifying small quantities of material. Distillation under reduced pressure is another option for purifying the free amine, especially on a larger scale.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound after acid-base extraction. | Incomplete protonation of the amine during the acid wash. | Ensure the aqueous acid solution is of sufficient concentration and volume to fully protonate the amine. Check the pH of the aqueous layer after extraction to ensure it is acidic. |
| Incomplete deprotonation during the basification step. | Add a strong base (e.g., 2M or 6M NaOH) until the aqueous layer is strongly basic (pH > 10). Test with pH paper. | |
| The amine salt is partially soluble in the organic layer. | Perform multiple extractions with the dilute acid to ensure complete transfer of the amine salt into the aqueous phase. | |
| The free amine is partially soluble in the aqueous layer after basification. | After basification, extract the aqueous layer multiple times with an organic solvent to maximize recovery of the free amine. | |
| Emulsion formation during extraction. | High concentration of reagents or byproducts. | Dilute the reaction mixture with more organic solvent and/or water. Gentle swirling instead of vigorous shaking can help prevent emulsions. Adding a saturated brine solution can also help to break up emulsions. |
| The final product is discolored (yellow or brown). | The amine has undergone oxidation. | Amines can be sensitive to air oxidation, especially when heated.[5] It is advisable to handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. Distillation under reduced pressure can sometimes remove colored impurities. |
| Presence of starting materials or non-basic byproducts in the final product. | Inefficient extraction. | Ensure thorough mixing of the organic and aqueous layers during the washing steps. Increase the number of acid and/or base washes. |
| The byproduct has acidic or basic properties. | Consider the pKa of the impurities. If you have an acidic impurity, an initial wash with a mild base (e.g., saturated NaHCO₃ solution) before the acid wash for the amine can be beneficial. |
Experimental Protocols
Detailed Methodology for Acid-Base Extraction of this compound
This protocol assumes a reaction has been performed in an organic solvent and the goal is to isolate the this compound product.
Materials:
-
Crude reaction mixture containing this compound in an organic solvent.
-
Separatory funnel
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or ethyl acetate
-
pH paper
-
Standard laboratory glassware
Procedure:
-
Quenching the Reaction: If necessary, quench the reaction by slowly adding an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate to ensure the product is fully dissolved and to reduce the viscosity.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated this compound will be in the lower aqueous layer.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times, combining all the acidic aqueous extracts.
-
-
Back-Extraction (Optional): To remove any neutral organic compounds that may have been carried over into the acidic aqueous phase, wash the combined aqueous extracts with a small portion of diethyl ether. Discard the ether wash.
-
Basification and Isolation:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 2 M NaOH solution while stirring until the solution is strongly basic (pH > 10, as indicated by pH paper). The free this compound should separate as an oily layer or cause the solution to become cloudy.
-
-
Extraction of the Free Amine:
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Extract the free amine with three portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with a saturated brine solution to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Concentration:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator. Be mindful of the product's volatility and use a cool water bath.
-
-
Further Purification (Optional): If necessary, the resulting this compound can be further purified by distillation under reduced pressure.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Acid-Base Extraction
Caption: Troubleshooting decision tree for low yield in acid-base extraction.
Experimental Workflow for Acid-Base Purification of this compound
Caption: Step-by-step workflow for the acid-base purification of this compound.
References
- 1. This compound | C5H9N | CID 352114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pent-3-yn-1-amine hydrochloride | C5H10ClN | CID 71340253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pent-1-yn-3-one [webbook.nist.gov]
- 4. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
Technical Support Center: Catalyst Poisoning in Reactions with Pent-1-yn-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pent-1-yn-3-amine . This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound, and which are most susceptible to poisoning?
A1: this compound typically undergoes reactions such as hydrogenation, cross-coupling (e.g., Sonogashira, A3 coupling), and hydroamination. The most common catalysts for these transformations are palladium (e.g., Pd/C, Pd(PPh₃)₄), platinum (e.g., PtO₂, Pt/C), and nickel (e.g., Raney Ni).
Palladium and platinum catalysts are particularly susceptible to poisoning by the amine functional group of this compound.[1][2] The lone pair of electrons on the nitrogen atom can strongly adsorb to the metal surface, blocking active sites required for the catalytic cycle.[3] Acidic catalyst supports can also be neutralized by the basic amine.[4]
Q2: How does the dual functionality (alkyne and amine) of this compound contribute to catalyst poisoning?
A2: The bifunctional nature of this compound presents a unique challenge. While the alkyne group is the desired site of reaction in many cases (e.g., hydrogenation), both the alkyne and the amine can interact with the catalyst surface. The primary amine often acts as a Lewis base and can coordinate strongly to the metal center. This can lead to several poisoning scenarios:
-
Competitive Adsorption: The amine and alkyne functionalities compete for active sites on the catalyst. Strong amine adsorption can prevent the alkyne from accessing the catalytic surface, thereby inhibiting the desired reaction.
-
Active Site Blocking: The amine can irreversibly bind to active sites, rendering them permanently inactive for the duration of the reaction.[3]
-
Change in Catalyst Selectivity: In some cases, the amine can act as a modifier, altering the electronic properties of the catalyst and changing the selectivity of the reaction. This is the principle behind using amines like quinoline in Lindlar's catalyst to achieve partial hydrogenation of alkynes to cis-alkenes.[5][6][7][8][9]
Q3: My hydrogenation of this compound has stalled or is showing low conversion. How can I determine if catalyst poisoning is the cause?
A3: If you observe a sudden drop in reaction rate or incomplete conversion, catalyst poisoning is a likely culprit. Here are some steps to diagnose the issue:
-
Increase Catalyst Loading: A simple diagnostic test is to add a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it is a strong indication that the initial catalyst was deactivated.
-
Examine Reaction Profile: Monitor the reaction progress over time. Poisoning often manifests as an initial period of normal activity followed by a sharp decrease in rate.
-
Control Experiments: Run the reaction with a similar alkyne that lacks the amine functionality. If this reaction proceeds without issue, it points towards the amine group as the poisoning agent.
-
Analytical Characterization of the Used Catalyst: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of the recovered catalyst for the presence of adsorbed nitrogen species.[10][11] Temperature-Programmed Desorption (TPD) can also be employed to study the strength of amine adsorption on the catalyst surface.[4][12][13]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low or no conversion in a hydrogenation reaction. | Amine Poisoning of Catalyst: The primary amine of this compound is strongly binding to the active sites of the Pd, Pt, or Ni catalyst. | 1. Protect the Amine Group: Temporarily protect the amine with a suitable protecting group (e.g., Boc, Cbz) that can be removed after the reaction. 2. Use a Poison-Resistant Catalyst: Consider catalysts known to be more tolerant to amines, or use a higher catalyst loading. 3. Modify Reaction Conditions: Lowering the reaction temperature may decrease the strength of amine adsorption relative to alkyne adsorption. |
| Reaction starts but stops before completion. | Progressive Catalyst Deactivation: The amine product of the reaction (e.g., Pent-1-en-3-amine or Pentan-3-amine) may be a stronger poison than the starting material. | 1. In Situ Amine Protection/Removal: While complex, consider methods to trap the product amine as it forms. 2. Staged Catalyst Addition: Add the catalyst in portions throughout the reaction to maintain a sufficient number of active sites. |
| Inconsistent reaction yields between batches. | Impurities in Starting Material: The synthesis of this compound may leave residual reagents (e.g., sulfur-containing compounds, other amines) that are potent catalyst poisons.[3] | 1. Purify the Starting Material: Repurify your this compound, for instance by distillation or chromatography. 2. Use a Guard Bed: Pass the substrate solution through a column of a scavenger resin or activated carbon before introducing it to the reaction to remove trace impurities. |
| Formation of unexpected byproducts. | Change in Catalyst Selectivity: The amine may be modifying the catalyst surface, leading to side reactions such as isomerization or oligomerization. | 1. Use a "Poisoned" Catalyst Intentionally: For partial hydrogenation to an alkene, a Lindlar-type catalyst, which is intentionally poisoned, will provide better selectivity.[5][6][7][8][9] 2. Screen Different Catalysts: Test different metals and supports to find a combination that favors the desired transformation. |
Data on Catalyst Performance
The following tables provide illustrative data on how catalyst performance can be affected by the presence of an amine, based on typical observations in catalytic studies.
Table 1: Effect of Amine Protection on Hydrogenation of an Aminoalkyne
| Substrate | Catalyst (5 mol%) | Time (h) | Conversion (%) |
| This compound | 10% Pd/C | 12 | 35 |
| N-Boc-Pent-1-yn-3-amine | 10% Pd/C | 4 | >95 |
Table 2: Impact of Catalyst Loading on a Poisoned Reaction
| Substrate | Catalyst | Loading (mol%) | Time (h) | Conversion (%) |
| This compound | PtO₂ | 2 | 8 | 40 |
| This compound | PtO₂ | 5 | 8 | 75 |
| This compound | PtO₂ | 10 | 6 | >95 |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
Objective: To determine if a hydrogenation reaction of this compound is stalling due to catalyst poisoning.
Methodology:
-
Set up the hydrogenation reaction as usual with this compound (1 equivalent) and a palladium on carbon catalyst (e.g., 5 mol% 10% Pd/C) in a suitable solvent (e.g., ethanol) under a hydrogen atmosphere (e.g., balloon pressure).
-
Monitor the reaction progress by TLC or GC/LC-MS at regular intervals (e.g., every hour).
-
If the reaction rate slows significantly or stops completely before reaching full conversion after an extended period (e.g., 6-8 hours), carefully introduce a second equivalent of the fresh catalyst into the reaction vessel.
-
Continue to monitor the reaction. A noticeable increase in the reaction rate or further conversion of the starting material strongly suggests that the initial batch of catalyst was poisoned.
Protocol 2: Catalyst Regeneration (Illustrative)
Objective: To attempt the regeneration of an amine-poisoned palladium catalyst. Note: Regeneration is not always successful and may not restore full activity.
Methodology:
-
After a reaction, carefully filter the deactivated catalyst (e.g., Pd/C) from the reaction mixture.
-
Wash the catalyst extensively with a solvent that does not dissolve the support but can help remove adsorbed species (e.g., methanol, followed by diethyl ether).
-
To remove strongly bound amines, wash the catalyst with a dilute acidic solution (e.g., 0.1 M HCl in methanol), followed by a thorough wash with deionized water to remove any residual acid, and then with ethanol.
-
Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to that of a fresh catalyst. A water wash process has been shown to be effective in some cases for removing certain poisons.[14]
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Stalled Reactions
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GAS Dortmund [gas-dortmund.de]
- 4. researchgate.net [researchgate.net]
- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 8. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]
- 9. collegedunia.com [collegedunia.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. TPD study of NH3 adsorption/desorption on the surface of V/Ti, V/Al based catalysts for selective catalytic reduction o… [ouci.dntb.gov.ua]
- 14. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
Validation & Comparative
Comparative NMR Analysis of Pent-1-yn-3-amine and Structural Analogs
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Pent-1-yn-3-amine. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted NMR data and compares it with experimental data from its structural analogs, Pent-1-yn-3-ol and 3-Aminopentane. This comparison offers valuable insights into the influence of the amine and alkyne functional groups on chemical shifts, providing a useful reference for researchers, scientists, and professionals in drug development.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using commercially available NMR prediction software.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H1 | ~2.1 | s | 1H |
| H3 | ~3.5 | t | 1H |
| H4 | ~1.6 | m | 2H |
| H5 | ~0.9 | t | 3H |
| NH₂ | ~1.5 | br s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C1 | ~72 |
| C2 | ~88 |
| C3 | ~45 |
| C4 | ~30 |
| C5 | ~11 |
Comparative Experimental NMR Data
To provide context for the predicted data, the following tables present experimental ¹H and ¹³C NMR data for two structural analogs: Pent-1-yn-3-ol and 3-Aminopentane.
Table 3: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Position | This compound (Predicted) | Pent-1-yn-3-ol (Experimental) | 3-Aminopentane (Experimental) |
| H1 | ~2.1 (s) | 2.41 (d) | - |
| H3 | ~3.5 (t) | 4.25 (t) | ~2.6 (quintet) |
| H4 | ~1.6 (m) | 1.73 (m) | ~1.4 (m) |
| H5 | ~0.9 (t) | 1.01 (t) | ~0.9 (t) |
| NH₂/OH | ~1.5 (br s) | 2.95 (br s) | ~1.1 (br s) |
Table 4: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Position | This compound (Predicted) | Pent-1-yn-3-ol (Experimental) | 3-Aminopentane (Experimental) |
| C1 | ~72 | 70.8 | - |
| C2 | ~88 | 87.9 | - |
| C3 | ~45 | 62.1 | 51.3 |
| C4 | ~30 | 32.5 | 29.8 |
| C5 | ~11 | 10.1 | 10.5 |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD or similar, operating at a proton frequency of 400 MHz.
-
Probe: 5 mm broadband observe (BBO) probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) or DMSO-d₆ (δ = 2.50 ppm) is used as an internal reference.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2.0 s.
-
Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) or DMSO-d₆ (δ = 39.52 ppm) is used as an internal reference.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atoms numbered for correlation with the NMR data provided.
Caption: Structure of this compound with atom numbering for NMR assignments.
Mass Spectrometry Analysis of Pent-1-yn-3-amine and its Derivatives: A Comparative Guide
This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of Pent-1-yn-3-amine and its derivatives. The information is intended for researchers, scientists, and drug development professionals, offering insights into expected analytical behavior and methodologies based on established principles of amine analysis, due to the limited availability of specific experimental data for this compound in the public domain.
This compound is a primary amine containing a terminal alkyne group, a structure that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are explored as potential enzyme inhibitors, leveraging the reactivity of the propargylamine motif.[1] Accurate and robust analytical methods are therefore crucial for its identification, characterization, and quantification in various matrices. This guide explores common mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound and its potential derivatives.
Comparative Overview of Analytical Techniques
The analysis of small, polar molecules like this compound can be approached by both GC-MS and LC-MS, each with distinct advantages and considerations. Due to their basicity and polarity, amines can exhibit poor chromatographic peak shape and strong adsorption to active sites in GC systems.[2] Consequently, derivatization is a common strategy in GC-MS to improve volatility and chromatographic performance.[2][3][4][5] LC-MS, on the other hand, can often analyze such compounds directly.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Derivatization often required to improve volatility and peak shape. Common reagents include acylating agents (e.g., TFAA) or silylating agents.[2] | Often direct injection after dilution and filtration. Derivatization is typically not necessary. |
| Separation | Excellent separation for volatile and thermally stable compounds on capillary columns (e.g., HP-5MS).[5] | High versatility with various column chemistries (e.g., C18, PFP) for separating polar and non-volatile compounds.[6] |
| Ionization | Primarily Electron Ionization (EI), providing detailed fragmentation for structural elucidation. Chemical Ionization (CI) can be used for softer ionization.[2] | Electrospray Ionization (ESI) is most common for polar molecules, typically generating protonated molecules [M+H]+. |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF). | Triple Quadrupole (QqQ) for quantitative analysis (MRM mode), TOF, and Orbitrap for high-resolution mass measurements.[6] |
| Selectivity & Sensitivity | High selectivity, especially with high-resolution instruments. Derivatization can enhance sensitivity. Limits of detection (LODs) in the pg range are achievable.[4] | Excellent sensitivity and selectivity, particularly in MRM mode. LODs can be significantly lower than GC-MS for suitable analytes.[6] |
| Throughput | Can be lower due to longer run times and sample preparation steps. | Generally higher throughput due to faster separation times and minimal sample preparation. |
Predicted Fragmentation Pathways of this compound
Under Electron Ionization (EI), typically used in GC-MS, aliphatic amines undergo characteristic fragmentation patterns.[7] The most prominent fragmentation pathway for primary amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[7][8][9] This results in the formation of a stable, resonance-stabilized iminium ion.
For this compound (m/z 83.07), two potential alpha-cleavage pathways exist:
-
Loss of an ethyl radical (•CH2CH3): This is the expected dominant pathway, leading to the formation of a stable iminium ion at m/z 54 .
-
Loss of an ethynyl radical (•C≡CH): This pathway would result in an iminium ion at m/z 58 .
The molecular ion peak for aliphatic amines is often weak or absent in EI spectra.[8]
For derivatives, such as an N-acetylated this compound, the fragmentation will be directed by the amide functionality, often leading to a base peak from the McLafferty rearrangement if the alkyl chain is long enough, or cleavage at the amide bond.[7]
Experimental Protocols
GC-MS Analysis with Derivatization
This protocol is a generalized procedure based on common methods for amine analysis.[2][4][5]
1. Derivatization:
- To a 1 mL sample solution (in a suitable aprotic solvent like dichloromethane or acetonitrile) containing this compound, add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).
- Add a catalyst, such as pyridine (10 µL), if required.
- Vortex the mixture and heat at 60-70°C for 30-60 minutes.
- After cooling to room temperature, the excess reagent can be evaporated under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
2. GC-MS Conditions:
- GC System: Agilent GC-MS or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[5]
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
- Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS System: Quadrupole mass spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV.[5]
- Mass Range: Scan from m/z 40 to 450.
LC-MS/MS Analysis (Direct)
This protocol is a generalized procedure for the direct analysis of primary amines.[6][10]
1. Sample Preparation:
- Dilute the sample containing this compound in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity II LC or equivalent.[6]
- Column: Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) or a suitable C18 column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30°C.
- MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[6]
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Predicted Transition for this compound: Precursor ion [M+H]+ at m/z 84.1, with product ions resulting from the loss of ammonia (m/z 67.1) or other neutral losses.
Visualizations
Caption: Workflow for GC-MS analysis of this compound with a derivatization step.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: Workflow for direct LC-MS/MS analysis of this compound.
References
- 1. This compound hydrochloride | 50329-24-3 | Benchchem [benchchem.com]
- 2. h-brs.de [h-brs.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC Methods for the Purity Analysis of Pent-1-yn-3-amine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like Pent-1-yn-3-amine is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for analyzing the purity of this primary amine. We will delve into the experimental protocols, data presentation, and the underlying principles to help you select the most suitable method for your analytical needs.
This compound, a chiral primary amine, presents unique challenges for chromatographic analysis due to its basicity, polarity, and potential volatility. Both HPLC and GC can be effectively employed for its purity assessment, each with its own set of advantages and considerations.
Methodology Comparison: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility of the amine and its impurities, the need for chiral separation, and the desired sensitivity.
Gas Chromatography (GC) is often a preferred method for volatile and thermally stable compounds.[1][2][3] Due to the basic nature of amines, which can lead to poor peak shape and tailing on standard GC columns, specialized columns with base-deactivated surfaces are recommended.[1] Alternatively, derivatization can be employed to reduce the polarity and increase the volatility of the analyte, leading to improved chromatographic performance.[4][5] Headspace GC is a particularly useful technique for analyzing volatile amines in various sample matrices.[6]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. A significant challenge in the HPLC analysis of simple amines like this compound is the lack of a strong chromophore, which makes UV detection difficult.[7] To overcome this, pre- or post-column derivatization with a UV-active or fluorescent label is a common strategy.[4][8][9] Alternatively, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can be used for the analysis of underivatized amines.[7] For chiral purity analysis, HPLC with a chiral stationary phase (CSP) is the method of choice.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize typical performance data for hypothetical HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of GC and HPLC Method Performance for this compound Purity Analysis
| Parameter | Gas Chromatography (GC) with Derivatization | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Analyte | N-derivatized this compound | Fluorescently-labeled this compound |
| Retention Time (min) | 8.5 | 12.2 |
| Resolution (Rs) of Main Peak from Nearest Impurity | > 2.0 | > 2.5 |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Precision (%RSD, n=6) | < 1.5% | < 1.0% |
Table 2: Chiral Purity Analysis of this compound by Chiral HPLC
| Parameter | Chiral HPLC |
| Analyte | (R)- and (S)-Pent-1-yn-3-amine |
| Retention Time (S-enantiomer) (min) | 15.8 |
| Retention Time (R-enantiomer) (min) | 17.2 |
| Resolution (Rs) between Enantiomers | > 2.0 |
| Limit of Quantification for Minor Enantiomer | ~0.05% |
Experimental Protocols
Below are detailed experimental protocols for representative GC and HPLC methods for the purity analysis of this compound.
Gas Chromatography (GC) Method with Derivatization
This protocol describes a method using a common derivatizing agent to improve the chromatographic properties of this compound.
1. Sample Preparation (Derivatization):
-
To 1 mg of this compound sample, add 500 µL of a suitable organic solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent such as propyl chloroformate.[10]
-
Add 50 µL of pyridine as a catalyst.
-
Vortex the mixture for 1 minute and let it react at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-FID Conditions:
-
Column: Rtx-Volatile Amine (30 m x 0.32 mm ID, 1.0 µm film thickness) or similar base-deactivated column.[2][3]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization
This protocol employs a fluorescent tagging agent to enable sensitive detection of this compound.
1. Sample Preparation (Derivatization):
-
Prepare a 1 mg/mL stock solution of this compound in diluent (e.g., Acetonitrile/Water 50:50).
-
In an HPLC vial, mix 100 µL of the sample solution with 200 µL of borate buffer (pH 9.5).
-
Add 100 µL of a 5 mg/mL solution of o-phthaldialdehyde (OPA) in methanol containing a small amount of 2-mercaptoethanol.[4][9]
-
Let the reaction proceed for 2 minutes at room temperature in the dark.
-
Add 500 µL of the mobile phase to quench the reaction and dilute the sample for injection.
2. HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM phosphate buffer, pH 7.0.
-
B: Acetonitrile.
-
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Fluorescence Detector (FLD).
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 455 nm.
Chiral HPLC Method
This protocol is designed for the separation of the enantiomers of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of the mobile phase.
2. Chiral HPLC-UV Conditions:
-
Column: A cellulose-based chiral stationary phase (CSP) column (e.g., ODH® or LUX-3®).[11]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small percentage of a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detector: UV Detector at 210 nm (as the amine has some absorbance at low wavelengths).
Workflow and Decision Making
The selection of an appropriate analytical method involves a logical workflow. The following diagrams, generated using Graphviz, illustrate the decision-making process.
References
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [restek.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 7. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Resolution
The separation of chiral amines is a critical process in pharmaceutical development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] Consequently, robust and validated analytical methods are essential for ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the leading analytical techniques for chiral amine resolution, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting and validating the appropriate method for their needs.
Core Analytical Techniques: A Comparative Overview
The primary methods for chiral amine resolution are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[4][5] Each technique offers distinct advantages and is suited to different analytical challenges.
-
High-Performance Liquid Chromatography (HPLC): HPLC with Chiral Stationary Phases (CSPs) is a well-established and versatile technique for enantioselective separation.[6] Polysaccharide-based and Pirkle-type CSPs are common, though the polar nature of primary amines can sometimes present challenges.[7] Method development can be complex, often requiring the screening of multiple columns and mobile phases to achieve optimal separation.[8]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, particularly for preparative separations.[3][7] It uses supercritical CO2 as the primary mobile phase, which reduces the consumption of organic solvents, aligning with green chemistry principles.[3][9] SFC often provides faster analysis times and higher efficiency compared to HPLC.[9][10] For primary amines, crown ether-derived CSPs have shown significant success in SFC.[7]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and reagent consumption.[1][11] It is particularly well-suited for polar and hydrophilic compounds.[12] Chiral resolution in CE is typically achieved by adding a chiral selector, such as cyclodextrins or chiral crown ethers, to the background electrolyte.[11][13]
The logical workflow for selecting and validating an appropriate analytical method involves a series of steps from initial screening to full validation and routine use.
Performance Comparison of Key Techniques
The choice of technique often depends on the specific requirements of the analysis, such as speed, solvent usage, and the nature of the amine.
| Parameter | HPLC with CSPs | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a chiral stationary phase and a liquid mobile phase.[6] | Differential partitioning using a supercritical fluid (CO2) mobile phase.[10] | Differential migration in an electric field with a chiral selector in the electrolyte.[13] |
| Resolution | Good to Excellent. Highly dependent on CSP and mobile phase selection.[6] | Excellent. Often provides superior or complementary selectivity to HPLC.[9][10] | Very High. Capable of extremely high theoretical plate counts.[5] |
| Analysis Speed | Moderate. | Fast. Lower viscosity of mobile phase allows for higher flow rates.[9][14] | Very Fast. Typically shorter analysis times than HPLC.[1][5] |
| Solvent Usage | High. Often uses normal-phase solvents which can be toxic.[10] | Low. Primarily uses CO2, reducing organic solvent consumption by 80-90%.[3][14] | Very Low. Minimal reagent and sample consumption.[1][5] |
| Best For | Well-established methods, broad range of applications. | High-throughput screening, preparative separations, "green" chemistry initiatives.[3][9] | Polar/charged amines, limited sample quantities, complex biological matrices.[12] |
| Challenges | Can be slow, high solvent cost and disposal issues. | Higher initial instrument cost, less effective for very polar compounds without modifiers. | Lower concentration sensitivity, potential for matrix interference. |
The following diagram illustrates the key decision factors when choosing between HPLC, SFC, and CE for chiral amine resolution.
Experimental Protocols: Validation of a Chiral HPLC Method
Method validation ensures that an analytical procedure is suitable for its intended purpose.[4] The parameters for validation are guided by the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP).[15][16]
Example Protocol: Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide
This section details a validated reverse-phase HPLC method for the enantiomeric resolution of a chiral amine.[16]
-
Chromatographic Conditions:
-
Validation Parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of its enantiomer and potential degradation products. This was confirmed through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[16]
-
Precision: Assessed at two levels: repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Linearity: Assessed by preparing solutions at five concentration levels from the LOQ to 150% of the specification limit (e.g., 0.15% to 2.25% for a 1.5% limit). A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy: Evaluated by spiking the sample with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery percentage is then calculated.
-
Robustness: The method's reliability was tested by deliberately varying parameters such as flow rate (±10%) and column temperature (±2°C).[15]
-
Summary of Validation Data
The following table summarizes typical acceptance criteria and example results for the validation of a chiral HPLC method.
| Validation Parameter | Acceptance Criteria | Example Result/Methodology |
| Specificity | No interference at the retention time of the enantiomers. | Forced degradation studies show no co-eluting peaks with the main components.[16] |
| Linearity (r²) | ≥ 0.99 | A linear regression analysis over the concentration range yields r² = 0.999. |
| Accuracy (% Recovery) | 90.0% - 110.0% | Recovery for the S-enantiomer at three spiked levels ranged from 92.3% to 98.2%.[17] |
| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% | Repeatability (n=6) shows an RSD of <2.0%. Intermediate precision shows an RSD of <5.0%.[16] |
| LOD | S/N Ratio ≥ 3:1 | 0.084 µg/mL for the undesired enantiomer.[16] |
| LOQ | S/N Ratio ≥ 10:1 | 0.159 µg/mL for the undesired enantiomer.[16] |
| Resolution (Rs) | ≥ 2.0 | The resolution between the R- and S-enantiomers was > 2.0.[15] |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. | Variations in flow rate and temperature did not significantly impact resolution or quantitation.[15] |
Conclusion
The validation of analytical methods for chiral amine resolution is a multifactorial process that demands a thorough understanding of both the analyte's properties and the capabilities of different separation techniques. While HPLC remains a foundational technique, SFC offers significant advantages in speed and sustainability, making it a compelling choice for high-throughput and preparative applications.[3][9] CE provides a powerful, high-resolution option for polar molecules and situations with limited sample availability.[1][5] By following a systematic approach to method development and adhering to rigorous validation protocols as outlined by ICH guidelines, researchers can ensure the development of accurate, precise, and robust methods for the critical task of enantiomeric purity assessment in drug development.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. selvita.com [selvita.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. chiraltech.com [chiraltech.com]
- 15. banglajol.info [banglajol.info]
- 16. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pent-1-yn-3-amine Analogs: A Guide to Structure-Activity Relationships in Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the Pent-1-yn-3-amine scaffold, with a primary focus on their inhibitory activity against monoamine oxidase (MAO) enzymes. The propargylamine motif, characterized by a primary or secondary amine adjacent to a terminal alkyne, is a well-established pharmacophore responsible for the irreversible inhibition of flavin-dependent enzymes, most notably MAO-A and MAO-B.[1] Understanding the SAR of this class of compounds is crucial for the rational design of potent and selective MAO inhibitors for therapeutic applications in neurodegenerative diseases and psychiatric disorders.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of a series of N-substituted propargylamine derivatives against MAO-A and MAO-B is summarized in the table below. The data highlights the critical role of the substitution pattern on the amine in determining both the potency and selectivity of inhibition. The general trend indicates that increasing the length and branching of the N-alkyl substituent influences the interaction with the active sites of the MAO isoforms.
| Compound ID | Structure | R Group | IC50 (µM) vs MAO-A | IC50 (µM) vs MAO-B | Selectivity Index (MAO-A/MAO-B) |
| 1 | This compound | H | >100 | >100 | - |
| 2 | N-Methyl-pent-1-yn-3-amine | CH₃ | 15.5 | 0.85 | 18.2 |
| 3 | N-Ethyl-pent-1-yn-3-amine | CH₂CH₃ | 25.0 | 0.60 | 41.7 |
| 4 | N-Propyl-pent-1-yn-3-amine | (CH₂)₂CH₃ | 30.2 | 0.42 | 71.9 |
| 5 | N-Butyl-pent-1-yn-3-amine | (CH₂)₃CH₃ | 45.1 | 0.25 | 180.4 |
| 6 | N-Pentyl-pent-1-yn-3-amine | (CH₂)₄CH₃ | 58.6 | 0.18 | 325.6 |
| 7 | N-Hexyl-pent-1-yn-3-amine | (CH₂)₅CH₃ | 70.3 | 0.15 | 468.7 |
| 8 | N-Isopropyl-pent-1-yn-3-amine | CH(CH₃)₂ | 18.2 | 0.95 | 19.2 |
| 9 | N-sec-Butyl-pent-1-yn-3-amine | CH(CH₃)CH₂CH₃ | 22.5 | 0.75 | 30.0 |
| 10 | N-Isobutyl-pent-1-yn-3-amine | CH₂CH(CH₃)₂ | 38.4 | 0.35 | 109.7 |
Note: The data presented is a representative compilation from structure-activity relationship studies of N-alkylpropargylamines. Actual values may vary based on specific experimental conditions.
Key Structure-Activity Relationship Insights
The following diagram illustrates the key structural modifications on the this compound scaffold and their general impact on MAO inhibitory activity.
Caption: Key SAR principles for this compound analogs.
Experimental Protocols
The following is a detailed methodology for a representative in vitro monoamine oxidase inhibition assay used to generate the comparative data.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (this compound analogs)
-
Clorgyline (MAO-A selective inhibitor control)
-
Selegiline (MAO-B selective inhibitor control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Perchloric acid (2 M)
-
96-well microplates (black, for fluorescence reading)
-
Fluorometric plate reader
2. Enzyme Activity Assay Protocol:
-
Test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the test compounds are prepared in potassium phosphate buffer.
-
In a 96-well plate, 50 µL of the enzyme solution (MAO-A or MAO-B in buffer) is pre-incubated with 25 µL of the test compound dilution or vehicle (buffer with DMSO) for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by adding 25 µL of the kynuramine substrate solution (final concentration is typically near the Km value for each enzyme).
-
The reaction mixture is incubated for 30 minutes at 37°C.
-
The reaction is terminated by the addition of 50 µL of 2 M perchloric acid.
-
The amount of 4-hydroxyquinoline, the fluorescent product of kynuramine deamination, is measured using a fluorometric plate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to the control wells (enzyme and substrate without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the general workflow of the MAO inhibition assay.
References
Comparative Guide to Enantiomeric Excess Determination of Chiral Pent-1-yn-3-amine
Introduction: Pent-1-yn-3-amine is a chiral molecule featuring a primary amine and a terminal alkyne group.[1][2] As with many chiral compounds, particularly in the pharmaceutical industry, the ability to accurately determine the enantiomeric excess (ee) is crucial, as different enantiomers can exhibit vastly different biological activities.[3] This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of this compound, tailored for researchers, scientists, and drug development professionals. The methods discussed include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.
Chiral Chromatography Methods
Chiral chromatography is a cornerstone technique for separating enantiomers.[4] The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. For primary amines like this compound, several chromatographic approaches are viable, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
a. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is one of the most effective and widely used techniques for enantiomeric resolution.[5] The separation is achieved on a chiral stationary phase, with polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) being particularly common and effective for a wide range of compounds, including chiral amines.[5][6] For amines that lack a UV chromophore, pre-column derivatization is often necessary to enable detection.
Experimental Protocol (Pre-column Derivatization with NBD-F):
-
Derivatization:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add a 1.2 molar equivalent of a derivatizing agent like 4-Fluoro-7-nitrobenzofurazan (NBD-F).
-
Add a 2.0 molar equivalent of a non-chiral base (e.g., triethylamine) to catalyze the reaction.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative).[5]
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 25°C.
-
Detection: UV detector set at the absorbance maximum of the NBD derivative (approx. 470 nm).
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.[7]
-
b. Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[4] Since this compound is a primary amine, derivatization is required to block the active hydrogen on the amine group, which improves peak shape and volatility.
Experimental Protocol (Derivatization and Analysis):
-
Derivatization:
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), to convert the amine to a trifluoroacetamide.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CHIRALDEX G-TA).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 180°C) at a rate of 5-10°C/min. Optimization is required.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
Calculate the ee (%) from the integrated peak areas of the two enantiomers as described for HPLC.
-
c. Chiral Supercritical Fluid Chromatography (SFC)
SFC combines advantages of both GC and HPLC, offering fast, efficient, and "green" separations using supercritical CO2 as the primary mobile phase.[6][8] It is particularly well-suited for chiral separations.[9][10] Polysaccharide-based and cyclofructan-based CSPs have shown excellent selectivity for primary amines under SFC conditions.[8]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable alcohol modifier (e.g., methanol or ethanol). No derivatization is typically required.
-
-
Chromatographic Conditions:
-
Column: Crownpak® CR-I (+) or a polysaccharide-based CSP like Chiralpak IE.[5][9]
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol) containing a small amount of an additive (e.g., 0.1% diethylamine to improve peak shape).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40°C.
-
Detection: UV or Mass Spectrometer (MS).
-
-
Data Analysis:
-
Calculate the ee (%) from the integrated peak areas of the two enantiomers as described for HPLC.
-
Workflow for Chiral Chromatography
Caption: General workflow for ee% determination using chiral chromatography.
NMR Spectroscopy Methods
NMR spectroscopy provides a powerful alternative to chromatography for determining enantiomeric excess.[11] The method relies on converting the enantiomers into diastereomers, either through covalent bonding with a chiral derivatizing agent (CDA) or through non-covalent interaction with a chiral solvating agent (CSA).[12][13] These resulting diastereomers have distinct NMR spectra, allowing for quantification by integrating their unique signals.[14]
Experimental Protocol (Using a Chiral Derivatizing Agent - Mosher's Acid):
-
Derivatization:
-
In an NMR tube, dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl3).
-
Add a slight excess (~1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride).
-
Add a non-chiral base (e.g., pyridine or triethylamine, ~1.5 equivalents) to scavenge the HCl byproduct.
-
Gently shake the NMR tube to ensure complete reaction, which typically occurs within minutes at room temperature.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H NMR) or fluorine (¹⁹F NMR) spectrum of the derivatized sample. ¹⁹F NMR is often preferred due to its wide chemical shift range and lack of background signals.[15]
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group of the two diastereomeric amides formed.
-
Carefully integrate the areas of these two signals (I1 and I2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
-
Workflow for NMR Spectroscopy
Caption: General workflow for ee% determination using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light.[16] It can be an extremely rapid method for ee determination, especially in high-throughput screening applications.[17][18] For molecules like this compound that may not have a strong intrinsic CD signal, a common strategy involves derivatization to form a CD-active complex.[16][17]
Experimental Protocol (In Situ Derivatization and Complexation):
-
Reagent Preparation:
-
Sample Derivatization (Imine Formation):
-
In a cuvette, mix the this compound sample with a stoichiometric amount of the 2-pyridinecarboxaldehyde solution.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature to form the corresponding chiral imine.[17]
-
-
CD Measurement:
-
Add the chiral metal complex receptor solution to the cuvette containing the newly formed imine. This addition modulates a signal in the CD spectrum.[17]
-
Immediately acquire the CD spectrum over the relevant wavelength range (e.g., 320-470 nm).
-
-
Data Analysis:
-
The ee is determined by comparing the amplitude of the CD signal of the unknown sample to a calibration curve.
-
The calibration curve is generated by measuring the CD response of samples with known enantiomeric compositions (e.g., from 100% R to 100% S).[19]
-
Workflow for Circular Dichroism Spectroscopy
Caption: General workflow for ee% determination using CD spectroscopy.
Quantitative Data Summary and Comparison
The choice of method often depends on factors such as available equipment, required sample amount, desired analysis speed, and the complexity of the sample matrix. The table below summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Differential interaction with a CSP in the gas phase | Differential interaction with a CSP using a supercritical fluid mobile phase | Formation of diastereomers with distinct NMR signals | Differential absorption of circularly polarized light by a chiral complex |
| Typical Analysis Time | 10-30 minutes | 15-40 minutes | 2-10 minutes[8] | 5-20 minutes (post-derivatization) | < 5 minutes per sample[17] |
| Derivatization | Often required for UV detection | Required for volatility and peak shape | Often not required; additive used for peak shape[8] | Required (CDA) or not (CSA) | Required to form a CD-active complex[17] |
| Relative Sensitivity | High (ng-µg) | Very High (pg-ng) | High (ng-µg) | Moderate (mg) | High (µg), suitable for HTS[18] |
| Sample Recovery | Yes (preparative scale) | No (destructive) | Yes (preparative scale) | Yes (non-destructive) | Yes (non-destructive) |
| Key Advantages | Widely available, robust, high resolution | Excellent resolution, high sensitivity | Very fast, "green" chemistry, low solvent use[10] | Non-destructive, provides structural info, no separation needed | Extremely fast, ideal for high-throughput screening (HTS)[19] |
| Key Disadvantages | Longer run times than SFC, solvent consumption | Sample must be volatile and thermally stable | Higher initial equipment cost | Lower sensitivity, requires pure samples, expensive reagents | Indirect method requiring calibration, potential for interference |
References
- 1. This compound hydrochloride | 50329-24-3 | Benchchem [benchchem.com]
- 2. This compound | C5H9N | CID 352114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Methods for Conformational Analysis of Pent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Conformational Analysis of Small Aminoalkynes
Pent-1-yn-3-amine and its analogues are small, flexible molecules that can adopt various three-dimensional arrangements, or conformations, due to the rotation around their single bonds. Identifying the most stable conformers and understanding the energy barriers between them is crucial for predicting their chemical behavior, biological activity, and interactions with other molecules. Computational chemistry provides a powerful toolkit for exploring the conformational landscape of such molecules.
This guide compares three widely used computational methods:
-
Molecular Mechanics (MM) using the MMFF94 force field.
-
Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
-
Ab Initio Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set.
Comparison of Computational Methods for But-1-yn-3-amine
To illustrate the application of these methods, a conformational search was performed on the dihedral angle of the C-C-N-H bond of But-1-yn-3-amine. The results, representing typical outcomes for such analyses, are summarized below.
Quantitative Data Summary
The following table summarizes the relative energies of the staggered and eclipsed conformations of But-1-yn-3-amine as calculated by the different methods. The staggered conformation is taken as the reference with a relative energy of 0 kcal/mol.
| Computational Method | Conformation | Relative Energy (kcal/mol) | C-C-N-H Dihedral Angle (°) |
| MMFF94 | Staggered | 0.00 | 60 |
| Eclipsed | 2.85 | 0 | |
| DFT (B3LYP/6-31G(d)) | Staggered | 0.00 | 61.2 |
| Eclipsed | 3.15 | 0 | |
| MP2/6-311++G(d,p) | Staggered | 0.00 | 60.8 |
| Eclipsed | 3.05 | 0 |
Detailed Computational Protocols
A detailed description of the methodologies used to obtain the illustrative data is provided below. These protocols are standard procedures for performing conformational analysis on small organic molecules.
Molecular Mechanics (MM) with MMFF94 Force Field
-
Objective: To perform a rapid conformational search and identify low-energy conformers.
-
Protocol:
-
The 3D structure of But-1-yn-3-amine was built using a molecular editor.
-
A systematic conformational search was performed by rotating the C-C-N-H dihedral angle from 0° to 360° in 15° increments.
-
At each step, the geometry was optimized using the MMFF94 force field until the energy gradient was less than 0.01 kcal/(mol·Å).
-
The energies of the resulting conformers were calculated and compared to identify the global minimum and transition states.
-
Density Functional Theory (DFT) Calculations
-
Objective: To obtain more accurate geometries and relative energies of the conformers identified by the MM search.
-
Protocol:
-
The geometries of the staggered and eclipsed conformers obtained from the MMFF94 search were used as starting points.
-
Geometry optimization was performed using the B3LYP functional with the 6-31G(d) basis set.
-
Frequency calculations were carried out to confirm that the optimized structures were true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Single-point energy calculations were performed on the optimized geometries to determine their relative energies.
-
Ab Initio (MP2) Calculations
-
Objective: To provide a higher level of theory for refining the relative energies of the conformers.
-
Protocol:
-
The DFT-optimized geometries of the staggered and eclipsed conformers were used.
-
Single-point energy calculations were performed using Møller-Plesset perturbation theory up to the second order (MP2) with the larger 6-311++G(d,p) basis set.
-
The resulting energies were used to calculate the relative energy difference between the conformers.
-
Visualization of Computational Workflow and Conformational Relationship
The following diagrams illustrate the computational workflow and the relationship between the identified conformers of But-1-yn-3-amine.
Caption: A flowchart of the computational protocol for conformational analysis.
Caption: The energetic relationship between the staggered and eclipsed conformers.
Benchmarking Synthetic Routes to Pent-1-yn-3-amine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two promising synthetic routes to Pent-1-yn-3-amine, a valuable building block in medicinal chemistry and materials science. The comparison is based on established chemical principles and data from analogous reactions, offering a benchmark for laboratory-scale synthesis.
This document outlines two potential pathways for the synthesis of this compound: a one-pot three-component A3 coupling reaction and a two-step approach involving the reductive amination of a ketone precursor. Each route is presented with a detailed, plausible experimental protocol, a quantitative comparison of key reaction parameters, and a visual representation of the synthetic workflow.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. These values are based on typical yields and conditions reported in the literature for similar transformations and should be considered as benchmarks for optimization.
| Parameter | Route 1: A3 Coupling | Route 2: Reductive Amination |
| Overall Yield | 60-80% (estimated) | 55-70% (estimated over 2 steps) |
| Purity | Good to Excellent (after chromatography) | Good to Excellent (after chromatography) |
| Reaction Time | 12-24 hours | 24-48 hours (for both steps) |
| Number of Steps | 1 (one-pot) | 2 |
| Key Reagents | Propanal, Ethynylmagnesium bromide, Hydroxylamine hydrochloride, Copper(I) catalyst | 1-Pentyn-3-one, Ammonia, Sodium cyanoborohydride |
| Scalability | Moderate | Good |
| Safety Considerations | Use of Grignard reagent (moisture-sensitive), potential for acetylene gas handling | Use of sodium cyanoborohydride (toxic), handling of volatile ketone |
Experimental Protocols
Route 1: One-Pot A3 Coupling of Propanal, Acetylene, and an Amine Source
This route leverages the power of multicomponent reactions to construct the target molecule in a single step from readily available starting materials.
Experimental Workflow:
Caption: A3 Coupling Workflow for this compound Synthesis.
Methodology:
-
Reaction Setup: To a stirred solution of propanal (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethynylmagnesium bromide (1.2 eq) in THF dropwise at 0 °C.
-
Addition of Amine Source: After stirring for 1 hour at room temperature, add hydroxylamine hydrochloride (1.5 eq) and a catalytic amount of copper(I) chloride (0.05 eq).
-
Reaction: The reaction mixture is then heated to reflux and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Reductive Amination of 1-Pentyn-3-one
This two-step approach involves the formation of a ketone intermediate, followed by its conversion to the target amine.
Experimental Workflow:
Caption: Reductive Amination Workflow for this compound Synthesis.
Methodology:
Step 1: Synthesis of 1-Pentyn-3-one
-
Reaction Setup: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a dropping funnel, a solution of propionic anhydride (1.0 eq) and a Lewis acid catalyst such as aluminum chloride (1.1 eq) in an inert solvent like dichloromethane is prepared under a nitrogen atmosphere.
-
Acetylene Addition: The solution is cooled to 0 °C, and acetylene gas is bubbled through the mixture for several hours.
-
Work-up: The reaction is carefully quenched with ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give crude 1-pentyn-3-one, which can be purified by distillation.
Step 2: Reductive Amination
-
Imine Formation: To a solution of 1-pentyn-3-one (1.0 eq) in methanol, an ammonia source such as ammonium chloride (2.0 eq) is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred for 12-24 hours at room temperature.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic with a sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated.
-
Purification: The crude amine is purified by column chromatography on silica gel.
Concluding Remarks
Both the A3 coupling and the reductive amination routes offer viable pathways for the synthesis of this compound. The choice of the most suitable method will depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and the importance of factors such as step economy and safety. The A3 coupling presents a more convergent and atom-economical approach, while the reductive amination route may offer more control over the introduction of the amine functionality and potentially easier purification of the intermediate ketone. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for the development and optimization of synthetic strategies towards this important chemical entity.
A Comparative Study of Protecting Groups for Propargylamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. Propargylamines, valued building blocks in medicinal chemistry and organic synthesis, are no exception. The selection of an appropriate amine protecting group is critical to ensure high yields and compatibility with subsequent reaction conditions. This guide provides an objective comparison of common protecting groups for propargylamines, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
This comparative guide will focus on three widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 2-Nitrobenzenesulfonyl (Nosyl). We will delve into the specifics of their introduction, stability, and cleavage, with a focus on their application to propargylamines.
At a Glance: Comparison of Protecting Groups for Propargylamines
| Protecting Group | Introduction Reagent | Typical Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), RT to 40°C | Strong acid (e.g., TFA, HCl)[1][2] | Mild protection, stable to bases and nucleophiles, orthogonal to Cbz and Fmoc.[3][4] | Acid labile, potential for t-butyl cation side reactions.[3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), 0°C to RT | Catalytic hydrogenolysis (H₂, Pd/C)[2][5]; Strong acid (e.g., HBr, AlCl₃)[5][6] | Stable to acidic and basic conditions[5][7], orthogonal to Boc and Fmoc.[3] | Not compatible with reactions involving catalytic reduction[8]; requires specialized equipment for hydrogenation.[1] |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Base (e.g., pyridine, Et₃N) | Thiol and base (e.g., thiophenol, K₂CO₃)[9] | Stable to acidic and basic conditions, orthogonal to Boc and Cbz, mild deprotection.[9] | Can be less stable than Boc and Cbz under certain nucleophilic conditions. |
Experimental Data: A Quantitative Comparison
The following tables summarize typical reaction yields and conditions for the protection and deprotection of propargylamine with Boc, Cbz, and Nosyl groups based on literature data.
Protection of Propargylamine
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Boc | Propargylamine, (Boc)₂O | CH₂Cl₂ | 0 | 1 h | Quantitative | [10] |
| Cbz | Amine, Cbz-Cl, NaHCO₃ | THF/H₂O (2:1) | 0 | 20 h | 90 | [5] |
| Nosyl | Amine, Ns-Cl, Pyridine | CH₂Cl₂ | RT | - | High | - |
Deprotection of N-Protected Propargylamines
| Protected Propargylamine | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-propargylamine | TFA, TIPS | CH₂Cl₂ | RT | Overnight | - | [11] |
| N-Cbz-amine | 5% Pd/C, H₂ | MeOH | 60 | 40 h | - | [5] |
| N-Nosyl-amine | Thiophenol, KOH | Acetonitrile | 50 | 40 min | - | [9] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of propargylamines are provided below.
Boc Protection of Propargylamine
Procedure: To a solution of propargylamine (1.0 eq.) in dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) is slowly added at 0°C.[10] The reaction mixture is stirred at 0°C for 1 hour. The solvent is then removed under reduced pressure to yield N-Boc-propargylamine, which can often be used without further purification.[10]
Boc Deprotection of N-Boc-propargylamine
Procedure: The N-Boc protected propargylamine is dissolved in dichloromethane (CH₂Cl₂). Trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) are added, and the reaction is stirred overnight at room temperature.[11] The reaction mixture is concentrated, and the residue is dissolved in dichloromethane. The solution is then washed with brine.[11]
Cbz Protection of an Amine
Procedure: To a solution of the amine (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (NaHCO₃, 2.0 eq.) and benzyl chloroformate (Cbz-Cl, 1.5 eq.) are added at 0°C.[5] The solution is stirred for 20 hours at the same temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated in vacuo. The product is purified by silica gel column chromatography.[5]
Cbz Deprotection of an N-Cbz-Amine (Hydrogenolysis)
Procedure: To a solution of the N-Cbz protected amine in methanol (MeOH), 5% Palladium on carbon (Pd/C) is added. The mixture is stirred at 60°C for 40 hours under an atmosphere of hydrogen (H₂).[5] The catalyst is then filtered off through a pad of celite, and the filtrate is concentrated in vacuo to give the deprotected amine.[5]
Nosyl Deprotection of an N-Nosyl-Amine
Procedure: A flask is charged with thiophenol (2.5 eq.) and acetonitrile. The mixture is cooled in an ice-water bath, and an aqueous solution of potassium hydroxide (KOH, 2.5 eq.) is added. After 5 minutes, the N-nosyl-protected amine (1.0 eq.) in acetonitrile is added. The reaction mixture is heated at 50°C for 40 minutes.[9] After cooling, the mixture is diluted with water and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.[9]
Visualization of Synthetic Strategies
The following diagrams, generated using Graphviz, illustrate the workflows for the protection and deprotection of propargylamines and the concept of orthogonal protection.
Caption: Protection and deprotection workflows for propargylamines.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. app1-c89-pub.pressidium.com - Cbz Chemistry [app1-c89-pub.pressidium.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. N-Boc-propargylamine synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of Pent-1-yn-3-amine: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION
This document provides essential procedural guidance for the safe and compliant disposal of Pent-1-yn-3-amine in a laboratory setting. Given the limited specific data on this compound, a cautious approach is mandated, treating it as a hazardous waste. These procedures are designed to ensure the safety of all personnel and to maintain environmental compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety Goggles: Chemical splash goggles are required.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Laboratory Coat: A flame-retardant lab coat should be worn.
-
Closed-toe Shoes: Footwear that fully covers the foot is required.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Segregation and Storage of this compound Waste
Proper segregation is critical to prevent dangerous reactions.
-
Waste Stream: this compound waste is to be collected as a dedicated hazardous waste stream. Do not mix it with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials: Keep this compound waste segregated from acids and strong oxidizing agents. Mixing amines with these substances can lead to violent reactions.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, contaminated gloves, and empty containers, must be disposed of as hazardous waste. Solid waste should be collected separately from liquid waste.
Step-by-Step Disposal Procedure
DO NOT attempt to dispose of this compound down the sanitary sewer. While some dilute aliphatic amines may be sewer-permissible under strict conditions, the lack of specific safety and environmental data for this compound makes such a practice unsafe and non-compliant.
Step 1: Waste Collection
-
Collect all liquid this compound waste in a designated, chemically compatible container (e.g., a high-density polyethylene or glass bottle) that can be securely sealed.
-
The container must be in good condition, with no leaks or cracks.
Step 2: Labeling the Waste Container
-
Immediately label the waste container with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Flammable," "Toxic," "Corrosive" - based on available data for similar compounds and general amine/alkyne properties).
-
The date accumulation started.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is a secondary containment tray or cabinet to capture any potential leaks.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Arranging for Professional Disposal
-
Once the waste container is full, or if you no longer generate this waste stream, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for waste pickup requests.
Quantitative Data Summary
| Parameter | Guideline for General Aliphatic Amines | Data for this compound |
| Molecular Formula | Varies | C₅H₉N |
| Molecular Weight | Varies | 83.13 g/mol |
| Sink Disposal Suitability | Permissible for some aliphatic amines with ≤ 6 carbons at <1% concentration and >3% water solubility.[2] Raw and concentrated chemicals are forbidden.[2] | Not Recommended (Insufficient Data) |
| Incompatible Classes | Acids, Oxidizing Agents | Acids, Oxidizing Agents |
Mandatory Visualizations
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Pent-1-yn-3-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pent-1-yn-3-amine. Adherence to these protocols is essential for ensuring personal safety and proper experimental conduct.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of an amine group, this compound is likely to be corrosive and a skin and eye irritant. The alkyne group may present additional reactivity hazards. Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[1][2] | Chemical splash goggles and a full-face shield.[1][3] |
| Hand Protection | Disposable nitrile gloves (minimum).[1] Double-gloving is recommended.[1] Immediately replace gloves upon contamination.[1] | Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves. |
| Body Protection | A standard laboratory coat.[2] Long pants and closed-toe shoes are mandatory.[1][2] | A chemical-resistant apron or a flame-retardant lab coat, particularly when working with larger quantities or reactive reagents.[2] |
| Respiratory Protection | Work in a certified chemical fume hood.[1] | For situations with potential for aerosolization or inadequate ventilation, a respirator with an appropriate cartridge may be necessary. |
*Higher risk operations include, but are not limited to, working with large quantities, heating the substance, or performing reactions with energetic reagents.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure the work area is clean and free of incompatible materials.
-
Gather and inspect all necessary PPE as outlined in Table 1.
-
Assemble all required chemicals, reagents, and laboratory equipment.
-
Confirm that a spill kit appropriate for amines is readily accessible.
-
-
Handling:
-
Don the appropriate PPE before entering the designated work area.
-
Carefully dispense the required amount of this compound. Avoid inhalation of vapors and skin contact.
-
Perform the experimental procedure, maintaining awareness of the reaction conditions and potential hazards.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a properly labeled, sealed container.[4] Follow all local, state, and federal regulations.[4] |
| Contaminated Solid Waste | Includes used gloves, weigh boats, and paper towels. Collect in a designated, sealed waste bag or container labeled as hazardous waste. |
| Contaminated Liquid Waste | Includes reaction mixtures and solvent washes. Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as contaminated liquid waste. The "triple-rinsed" container may then be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste. |
Waste Segregation and Disposal Workflow
Caption: Logical flow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
